molecular formula C7H14O4S2 B133943 6-((Methylsulfonyl)thio)hexanoic acid CAS No. 76078-72-3

6-((Methylsulfonyl)thio)hexanoic acid

Cat. No.: B133943
CAS No.: 76078-72-3
M. Wt: 226.3 g/mol
InChI Key: FELVFSYUZJCULW-UHFFFAOYSA-N
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Description

6-((Methylsulfonyl)thio)hexanoic acid is a useful research compound. Its molecular formula is C7H14O4S2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methylsulfonylsulfanylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S2/c1-13(10,11)12-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELVFSYUZJCULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600503
Record name 6-[(Methanesulfonyl)sulfanyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76078-72-3
Record name 6-[(Methanesulfonyl)sulfanyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-((Methylsulfonyl)thio)hexanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-((Methylsulfonyl)thio)hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organosulfur compound featuring a terminal carboxylic acid and a methanethiosulfonate (-S-SO₂CH₃) functional group. The presence of the carboxylic acid provides a handle for conjugation, while the methanethiosulfonate (MTS) group acts as a highly specific thiol-reactive moiety. MTS reagents are a well-established class of compounds used extensively in protein chemistry and biophysics to study protein structure and function through the specific modification of cysteine residues.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, proposes detailed experimental protocols based on the chemistry of related compounds, and discusses its potential applications in research and development.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyDataReference(s)
CAS Number 76078-72-3[2]
Molecular Formula C₇H₁₄O₄S₂[2]
Molecular Weight 226.31 g/mol [2]
IUPAC Name 6-[(methylsulfonyl)sulfanyl]hexanoic acid-
Synonyms 6-methylsulfonylsulfanylhexanoic acid[2]
Physical Form Solid
Storage Conditions Sealed in a dry place at room temperature
Melting Point Data Not Available-
Boiling Point Data Not Available-
Solubility Data Not Available-

Experimental Protocols

While specific published protocols for the synthesis and analysis of this compound are scarce, the following sections provide detailed methodologies based on established chemical principles for thiosulfonates and carboxylic acids.

Proposed Synthesis from 6-Mercaptohexanoic Acid

This protocol describes a two-step synthesis starting from 6-mercaptohexanoic acid, involving the formation of a disulfide followed by oxidative cleavage and reaction with methanesulfinate. A more direct, plausible route involves the reaction of 6-bromohexanoic acid with a methanethiosulfonate salt, but the synthesis of the closely related 5-(methylsulfonylthio)pentanoic acid has been documented, suggesting a reliable synthetic strategy.[3][4]

Step 1: Synthesis of 6,6'-Disulfanediylbis(hexanoic acid)

  • Materials: 6-mercaptohexanoic acid, dimethyl sulfoxide (DMSO), iodine (I₂), sodium thiosulfate, 1 M HCl, ethyl acetate.

  • Procedure:

    • Dissolve 6-mercaptohexanoic acid (1.0 eq) in a minimal amount of DMSO.

    • Slowly add a solution of iodine (0.5 eq) in DMSO to the stirring thiol solution at room temperature. The reaction is typically rapid, indicated by the disappearance of the iodine color.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

    • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the disulfide product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: 6,6'-Disulfanediylbis(hexanoic acid), sodium methanesulfinate (CH₃SO₂Na), acetic acid, water.

  • Procedure:

    • Suspend the disulfide from Step 1 (1.0 eq) and sodium methanesulfinate (2.2 eq) in a mixture of acetic acid and water.

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

    • Cool the reaction mixture to room temperature and extract with ethyl acetate or dichloromethane (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the crude product by silica gel column chromatography to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structural integrity and arrangement of protons and carbons.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight ([M-H]⁻ or [M+H]⁺).

  • FT-IR Spectroscopy: To identify characteristic vibrations of the C=O (carboxylic acid, ~1710 cm⁻¹), O-H (broad, ~3000 cm⁻¹), and S=O (sulfonyl, ~1320 and 1130 cm⁻¹) bonds.

Reactivity and Mechanism of Action

The primary utility of this compound in a biological context stems from the reactivity of the MTS group. This functional group is an electrophile that reacts specifically and rapidly with ionized thiol groups (thiolates), such as those from cysteine residues in proteins.[1][5]

The reaction proceeds via a nucleophilic attack of the cysteine thiolate on the thiol-bound sulfur atom of the MTS reagent. This displaces the methanesulfinate anion (CH₃SO₂⁻), a stable leaving group, and forms a new, stable disulfide bond between the cysteine residue and the hexanoic acid moiety.[5] This high specificity allows for the precise chemical modification of proteins at engineered or naturally accessible cysteine sites.[1]

Due to this reactivity, thiosulfonates have been explored for various biological activities, including as antibacterial and anticancer agents, often by targeting essential cysteine residues in microbial or cancer cell proteins.[6][7][8]

Visualizations

The following diagrams illustrate the general workflow for using MTS reagents to probe protein structure and the underlying chemical reaction.

experimental_workflow cluster_main Workflow: Substituted Cysteine Accessibility Method (SCAM) start Protein of Interest (with target residue mutated to Cysteine) reagent Add this compound start->reagent reaction Incubate to allow covalent modification of Cys-SH reagent->reaction wash Wash to remove excess reagent reaction->wash assay Functional Assay (e.g., ion channel recording, enzyme kinetics) wash->assay result Result Interpretation: Change in function indicates residue accessibility assay->result

Caption: Experimental workflow for using MTS reagents like this compound to study protein topology.

Caption: Reaction of a protein cysteine residue with this compound to form a mixed disulfide.

References

An In-depth Technical Guide to the Synthesis of 6-((Methylsulfonyl)thio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-((Methylsulfonyl)thio)hexanoic acid, a methanethiosulfonate derivative with potential applications in drug development and biochemical research.[1][2] Due to the limited availability of a direct, published synthesis for this specific compound, this document outlines a rational multi-step approach based on established and reliable organic chemistry transformations. The proposed synthesis begins with the preparation of key intermediates, 6-bromohexanoic acid and 6-mercaptohexanoic acid, followed by the final thiosulfonylation step.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from ε-caprolactone. This pathway involves the formation of 6-bromohexanoic acid, followed by its conversion to 6-mercaptohexanoic acid, which is then reacted with methanesulfonyl chloride to yield the target compound.

Synthesis_Pathway start ε-Caprolactone step1 6-Bromohexanoic Acid start->step1 HBr step2 6-Mercaptohexanoic Acid step1->step2 1. Thiourea 2. NaOH, H₂O final_product This compound step2->final_product CH₃SO₂Cl, Base

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

This procedure involves the ring-opening of ε-caprolactone using hydrogen bromide.

Reaction Scheme:

ε-Caprolactone + HBr → 6-Bromohexanoic Acid

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a gas inlet, dissolve ε-caprolactone in a suitable organic solvent such as n-hexane or cyclohexane.

  • Reaction: Bubble dry hydrogen bromide gas through the solution while maintaining the temperature between 30 °C and 40 °C.

  • Stirring: After the addition of hydrogen bromide is complete, continue to stir the reaction mixture at this temperature for approximately 5 hours.

  • Crystallization and Isolation: Cool the reaction mixture to 5-15 °C and stir for an additional 2 hours to induce crystallization of 6-bromohexanoic acid.

  • Filtration: Isolate the solid product by filtration, wash with a cold solvent, and dry to yield 6-bromohexanoic acid as a pale yellow solid.

ParameterValueReference
Starting Materialε-Caprolactone[3]
ReagentDry Hydrogen Bromide Gas[3]
Solventn-Hexane or Cyclohexane[3]
Reaction Temperature30-40 °C[3]
Reaction Time5 hours[3]
Typical Yield92-95%[3]
Purity>99%[3]
Step 2: Synthesis of 6-Mercaptohexanoic Acid from 6-Bromohexanoic Acid

This widely used method proceeds through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the thiol.

Reaction Scheme:

6-Bromohexanoic Acid + Thiourea → Isothiouronium Salt Intermediate Isothiouronium Salt Intermediate + NaOH/H₂O → 6-Mercaptohexanoic Acid

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid and thiourea (1.2-1.5 molar equivalents) in 1,4-dioxane or ethanol.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide and heat to reflux for an additional 2-4 hours to hydrolyze the isothiouronium salt.

  • Work-up: Cool the mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 4.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-mercaptohexanoic acid. Further purification can be achieved by vacuum distillation or column chromatography.

ParameterValueReference
Starting Material6-Bromohexanoic Acid[4]
ReagentsThiourea, Sodium Hydroxide[4]
Solvent1,4-Dioxane or Ethanol[4]
Reaction Temperature80-100 °C[4]
Reaction Time6-12 hours (total)[4]
Typical Yield60-85%[4]
Typical Purity>95%[4]
Step 3: Synthesis of this compound

This final step involves the reaction of 6-mercaptohexanoic acid with methanesulfonyl chloride in the presence of a base. This is a standard method for the formation of thiosulfonate esters from thiols.

Reaction Scheme:

6-Mercaptohexanoic Acid + CH₃SO₂Cl → this compound

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-mercaptohexanoic acid in a suitable solvent such as dichloromethane or diethyl ether, and cool the mixture in an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.05 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValue
Starting Material6-Mercaptohexanoic Acid
ReagentsMethanesulfonyl Chloride, Triethylamine or Pyridine
SolventDichloromethane or Diethyl Ether
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected ProductThis compound

Workflow for the Synthesis and Purification of this compound

Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: ε-Caprolactone step1 Step 1: Ring Opening (6-Bromohexanoic Acid) start->step1 step2 Step 2: Thiol Formation (6-Mercaptohexanoic Acid) step1->step2 step3 Step 3: Thiosulfonylation step2->step3 crude_product Crude Product step3->crude_product workup Aqueous Work-up crude_product->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography final_product Pure this compound chromatography->final_product

Caption: General workflow for the synthesis and purification of the target compound.

Concluding Remarks

The synthesis of this compound is achievable through a robust and logical multi-step sequence. The protocols provided are based on well-established chemical reactions and offer a solid foundation for researchers to produce this compound in a laboratory setting. Careful execution of each step, along with appropriate purification techniques, will be crucial in obtaining the final product with high purity. The quantitative data presented in the tables serve as a benchmark for expected yields and reaction parameters.

References

Unraveling the Molecular Behavior of 6-((Methylsulfonyl)thio)hexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-((Methylsulfonyl)thio)hexanoic acid (MSTHA) is a methanethiosulfonate derivative for which the specific mechanism of action is not yet fully elucidated in publicly available research. However, by examining the well-documented reactivity of the methanethiosulfonate functional group, a probable mechanism can be inferred. This technical guide synthesizes the existing knowledge on methanethiosulfonate derivatives to propose a mechanism of action for MSTHA, focusing on its potential interaction with protein thiols and subsequent modulation of cellular pathways. This document is intended to serve as a foundational resource for researchers investigating the biological effects of MSTHA, providing both a theoretical framework and practical experimental guidance.

Introduction to this compound

This compound, with the CAS number 76078-72-3, is a chemical compound characterized by a hexanoic acid backbone and a methylsulfonylthio functional group.[1] While its primary applications have been in chemical synthesis, its structural features, particularly the methanethiosulfonate moiety, suggest a potential for biological activity. This guide will explore the likely mechanism of action of MSTHA based on the known chemistry of related compounds.

It is crucial to distinguish MSTHA from the structurally similar and extensively studied isothiocyanate compounds derived from Wasabi, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) and 6-(methylsulfonyl)hexyl isothiocyanate (6-MITC). These isothiocyanates exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, through the modulation of signaling pathways like NF-κB, STAT3, Nrf2, and MAPK.[2][3][4][5] The mechanism of MSTHA is predicted to be distinct and centered on the reactivity of its methylsulfonylthio group.

Proposed Core Mechanism of Action: Thiol Modification

The central hypothesis for the mechanism of action of MSTHA is its ability to react with free thiol groups (sulfhydryl groups, -SH) on proteins, specifically from cysteine residues. This reaction, known as S-thiolation, results in the formation of a mixed disulfide bond between the protein and a methylthio (-SCH3) group, releasing methanesulfinic acid.

This reversible modification of cysteine residues can have profound effects on protein function and cellular signaling. Cysteine thiols are often found in the active sites of enzymes and in domains critical for protein-protein interactions and allosteric regulation.[6]

MSTHA_Reaction cluster_reactants Reactants cluster_products Products MSTHA This compound Modified_Protein S-thiolated Protein (-S-S-CH3) MSTHA->Modified_Protein Reaction Byproduct Methanesulfinic Acid MSTHA->Byproduct Release Protein_SH Target Protein with Cysteine Residue (-SH) Protein_SH->Modified_Protein

Figure 1: Proposed reaction of MSTHA with a protein thiol.

Potential Cellular Targets and Downstream Effects

Based on studies of other methanethiosulfonate derivatives, the interaction of MSTHA with protein thiols could lead to several downstream biological effects.

Enzyme Inhibition

Many enzymes rely on cysteine residues in their active sites for catalytic activity. The modification of these critical thiols by MSTHA would likely lead to a reversible inhibition of the enzyme. A well-documented example is the reversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by S-methyl methanethiosulfonate (MMTS).[6]

Modulation of Signaling Pathways

Key proteins in cellular signaling cascades, such as kinases, phosphatases, and transcription factors, often have reactive cysteine residues that are sensitive to their redox environment. S-thiolation by MSTHA could alter the activity of these proteins and, consequently, modulate entire signaling pathways. For instance, some methanethiosulfonate derivatives have been shown to act as ligands for the SH2 domain of the STAT3 transcription factor, suggesting a potential role in cancer therapy by inhibiting STAT3 dimerization and activation.[7]

Signaling_Pathway MSTHA MSTHA Cysteine Cysteine Residue (-SH) MSTHA->Cysteine Reacts with Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Target_Protein->Cysteine Modified_Protein S-thiolated Protein Cysteine->Modified_Protein Modification Downstream_Effector Downstream Effector Modified_Protein->Downstream_Effector Alters Activity Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response Modulates

Figure 2: Potential modulation of a signaling pathway by MSTHA.

Experimental Protocols for Investigating the Mechanism of Action

Given the lack of specific studies on MSTHA, the following are generalized protocols based on methodologies used for other methanethiosulfonate compounds.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of MSTHA on a purified enzyme with a known cysteine-dependent activity.

Table 1: Experimental Protocol for In Vitro Enzyme Inhibition

StepProcedureDetails
1 Enzyme Preparation Purify the target enzyme to homogeneity. Ensure the enzyme is in a buffer that maintains its activity and the integrity of its thiol groups.
2 MSTHA Preparation Prepare a stock solution of MSTHA in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.
3 Incubation Incubate the enzyme with varying concentrations of MSTHA for a defined period. Include a vehicle control (solvent only).
4 Activity Assay Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time using a suitable method (e.g., spectrophotometry, fluorometry).
5 Data Analysis Calculate the initial reaction velocities for each MSTHA concentration. Plot the percentage of enzyme activity against the MSTHA concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)

CETSA can be used to identify protein targets of MSTHA in a cellular context by measuring changes in protein thermal stability upon ligand binding.

CETSA_Workflow Start Cell Culture Treat Treat cells with MSTHA or vehicle Start->Treat Heat Heat cell lysates to a range of temperatures Treat->Heat Centrifuge Centrifuge to separate soluble and aggregated proteins Heat->Centrifuge Analyze Analyze soluble protein fraction by Western blot or mass spectrometry Centrifuge->Analyze Result Identify proteins with increased thermal stability in MSTHA-treated samples Analyze->Result

Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary (Hypothetical)

As no quantitative data for the biological activity of MSTHA is currently available, the following table is a hypothetical representation of data that could be generated from the experiments described above.

Table 2: Hypothetical Quantitative Data for MSTHA Activity

AssayTargetMetricHypothetical Value
Enzyme InhibitionRecombinant Human GAPDHIC5015 µM
Cell ViabilityHCT116 Colon Cancer CellsGI50 (72h)25 µM
STAT3 Luciferase ReporterHEK293T CellsIC5010 µM

Conclusion and Future Directions

The mechanism of action of this compound is likely centered on its ability to reversibly modify protein thiols, leading to the modulation of enzyme activity and cellular signaling pathways. While direct experimental evidence is currently lacking, the well-established chemistry of the methanethiosulfonate group provides a strong foundation for this hypothesis.

Future research should focus on validating this proposed mechanism through a combination of in vitro and cell-based assays. Key areas of investigation include:

  • Target Identification: Utilizing techniques like CETSA and activity-based protein profiling to identify the specific protein targets of MSTHA.

  • Pathway Analysis: Investigating the impact of MSTHA on key signaling pathways known to be regulated by redox modifications.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of MSTHA to understand the contribution of the hexanoic acid backbone and the methylsulfonylthio group to its biological activity.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the mechanism of action of this compound and evaluate its potential as a therapeutic agent or research tool.

References

Unraveling MTS-Hexanoic Acid: A Technical Guide to its Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding of MTS-hexanoic acid, a molecule of significant interest in biochemical and pharmaceutical research. Through a detailed exploration of its chemical architecture, this document aims to furnish researchers with the foundational knowledge required for its effective application in experimental settings. This guide incorporates a summary of its key properties, detailed experimental protocols for its characterization, and visual diagrams to elucidate its interactions and experimental workflows.

Molecular Structure and Properties

MTS-hexanoic acid, systematically known as S-(6-oxohexyl) methanethiosulfonate, possesses a unique bifunctional structure that underpins its utility in bioconjugation and drug delivery research. It consists of a hexanoic acid moiety linked to a methanethiosulfonate (MTS) group. The MTS group is highly reactive towards thiol groups, such as those found in cysteine residues of proteins, forming a stable disulfide bond. The hexanoic acid portion provides a carboxylic acid handle that can be further modified or can influence the molecule's solubility and pharmacokinetic properties.

Table 1: Physicochemical Properties of MTS-Hexanoic Acid

PropertyValue
Molecular Formula C7H14O4S2
Molecular Weight 226.31 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Purity ≥95%

Bonding Analysis

The key to MTS-hexanoic acid's functionality lies in the specific nature of its chemical bonds. The sulfur-sulfur bond within the methanethiosulfonate group is the most reactive site, susceptible to nucleophilic attack by a thiol. This reaction, known as a thiol-disulfide exchange, results in the formation of a new disulfide bond with the target molecule and the release of methanethiosulfonate as a leaving group. The carbonyl group of the hexanoic acid provides a site for standard carboxylic acid chemistry, such as amidation or esterification, allowing for its conjugation to other molecules.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of MTS-hexanoic acid, providing a framework for its preparation and quality assessment in a laboratory setting.

Synthesis of MTS-Hexanoic Acid

The synthesis of MTS-hexanoic acid typically involves a two-step process starting from 6-bromohexanoic acid.

Step 1: Thiolation of 6-Bromohexanoic Acid

  • Dissolve 6-bromohexanoic acid in a suitable organic solvent, such as ethanol.

  • Add an excess of sodium thiosulfate (Na2S2O3).

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting intermediate is the sodium salt of 6-thiosulfatohexanoic acid.

Step 2: Methylation of the Thiosulfate Intermediate

  • Dissolve the crude sodium 6-thiosulfatohexanoate in water.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate.

  • Stir the reaction at room temperature overnight.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, MTS-hexanoic acid, by column chromatography on silica gel.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃). The expected signals include a triplet corresponding to the methylene group adjacent to the carboxyl group, multiplets for the other methylene protons in the hexanoic acid chain, a triplet for the methylene group attached to the sulfur atom, and a singlet for the methyl group of the MTS moiety.

  • ¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon, the methylene carbons of the hexanoic acid chain, and the methyl carbon of the MTS group.

Mass Spectrometry (MS):

  • Utilize electrospray ionization (ESI) in negative ion mode to determine the molecular weight of the compound. The expected [M-H]⁻ ion should be observed at m/z corresponding to the molecular weight minus one proton.

Application Workflow and Signaling Pathway Interaction

MTS-hexanoic acid is frequently employed as a linker molecule in various biochemical applications. Its ability to react with free thiols makes it an excellent tool for modifying proteins, peptides, and other biomolecules.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Start Start Synthesize_MTS_Hexanoic_Acid Synthesize MTS-Hexanoic Acid Start->Synthesize_MTS_Hexanoic_Acid Two-step synthesis Purify_Product Purify by Chromatography Synthesize_MTS_Hexanoic_Acid->Purify_Product Characterize Characterize Structure (NMR, MS) Purify_Product->Characterize Purity_Check Assess Purity (≥95%) Characterize->Purity_Check Bioconjugation Bioconjugation to Thiol-containing Molecule Purity_Check->Bioconjugation Functional_Assay Perform Functional Assay Bioconjugation->Functional_Assay signaling_pathway MTS_Hexanoic_Acid MTS-Hexanoic Acid Protein Protein with Cysteine Residue MTS_Hexanoic_Acid->Protein Thiol-Disulfide Exchange Modified_Protein Modified Protein (Disulfide Bond) Protein->Modified_Protein Downstream_Effect Altered Protein Function (e.g., Inhibition, Activation) Modified_Protein->Downstream_Effect

An In-depth Technical Guide to 6-((Methylsulfonyl)thio)hexanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-((methylsulfonyl)thio)hexanoic acid, a bifunctional molecule with potential applications in chemical biology and drug development. Due to the limited direct research on this specific compound, this guide synthesizes information from available supplier data and draws on established knowledge of structurally related compounds, particularly methanethiosulfonates and hexanoic acid derivatives, to project its chemical reactivity, potential biological activity, and synthetic pathways.

Core Properties and Data Presentation

Publicly available data on this compound is primarily limited to its basic physicochemical properties. These are summarized in the table below for clear reference. The lack of extensive research means that quantitative biological data, such as IC50 values or kinetic parameters, are not currently available in the public domain.

PropertyValueSource
CAS Number 76078-72-3Chemical Supplier Catalogs
Molecular Formula C₇H₁₄O₄S₂Chemical Supplier Catalogs
Molecular Weight 226.31 g/mol Chemical Supplier Catalogs
Appearance SolidChemical Supplier Catalogs
Storage Sealed in dry, room temperatureChemical Supplier Catalogs
Purity Typically ≥97%Chemical Supplier Catalogs
Synonyms 6-{[methyl(dioxido)sulfanyl]sulfanyl}hexanoic acidChemical Supplier Catalogs

Experimental Protocols: A Proposed Synthetic Pathway

Stage 1: Synthesis of 6-Mercaptohexanoic Acid from 6-Bromohexanoic Acid

This method is a well-documented and reliable approach for the synthesis of 6-mercaptohexanoic acid.[1][2]

Materials:

  • 6-Bromohexanoic acid

  • Thiourea

  • 1,4-Dioxane or Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid and 1.2-1.5 molar equivalents of thiourea in a suitable solvent such as 1,4-dioxane or ethanol.[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain this temperature for 4-8 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator. To the resulting isothiouronium salt intermediate, add an aqueous solution of hydrochloric acid and heat the mixture to facilitate hydrolysis to the thiol.

  • Extraction: Cool the mixture and extract the 6-mercaptohexanoic acid into an organic solvent such as dichloromethane.[2]

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-mercaptohexanoic acid, which typically presents as a yellow oil.[2]

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography to achieve higher purity.[3]

Stage 2: Synthesis of this compound

This step utilizes the reactivity of the thiol group of 6-mercaptohexanoic acid with a suitable methanesulfonylating agent. A common and effective method involves the use of methanesulfonyl chloride in the presence of a base.

Materials:

  • 6-Mercaptohexanoic acid (from Stage 1)

  • Methanesulfonyl chloride (MsCl)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Stirring apparatus

  • Ice bath

Protocol:

  • Reaction Setup: Dissolve the purified 6-mercaptohexanoic acid in an anhydrous aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine, to the solution to deprotonate the thiol group, forming a thiolate.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the cooled reaction mixture with vigorous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Progression: Allow the reaction to proceed at low temperature for a specified period, monitoring its completion using TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Mechanism of Action and Biological Relevance

Methanethiosulfonate (MTS) reagents are well-known for their high specificity in reacting with the sulfhydryl (thiol) groups of cysteine residues in proteins.[4] This reaction, known as alkanethiolation, results in the formation of a disulfide bond.[4] The versatility of MTS reagents allows for their use in probing protein structure and function through a technique called site-directed cysteine accessibility mapping (SCAM).[4]

Given its methanethiosulfonate moiety, this compound is expected to exhibit similar reactivity towards cysteine residues. The hexanoic acid portion of the molecule provides a linker that could be used to conjugate other molecules or to influence the compound's solubility and pharmacokinetic properties.

The interaction with cysteine residues is a key mechanism for the biological activity of many compounds. For instance, S-methyl methanethiosulfonate (MMTS) is known to reversibly block cysteine and other sulfhydryl-containing molecules, which is useful for studying enzyme activation and protein function.[5] It has been demonstrated that MMTS can reversibly inhibit thiol-dependent enzymes and protect the thiol groups of redox-sensitive proteins from oxidation.[6]

Therefore, this compound could potentially be explored as:

  • A tool for chemical biology to probe the accessibility and function of cysteine residues in proteins.

  • A reversible inhibitor of enzymes with a cysteine in their active site.

  • A starting point for the development of targeted therapeutics, where the methanethiosulfonate group acts as a warhead to covalently modify a target protein.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 6-Mercaptohexanoic Acid cluster_stage2 Stage 2: Synthesis of this compound 6-Bromohexanoic Acid 6-Bromohexanoic Acid Reaction_1 Reflux in 1,4-Dioxane 6-Bromohexanoic Acid->Reaction_1 Thiourea Thiourea Thiourea->Reaction_1 Isothiouronium_Salt Isothiouronium Salt Intermediate Reaction_1->Isothiouronium_Salt Hydrolysis Acidic Hydrolysis Isothiouronium_Salt->Hydrolysis Crude_6_MHA Crude 6-Mercapto- hexanoic Acid Hydrolysis->Crude_6_MHA Purification_1 Vacuum Distillation or Column Chromatography Crude_6_MHA->Purification_1 Pure_6_MHA Pure 6-Mercapto- hexanoic Acid Purification_1->Pure_6_MHA Reaction_2 Reaction in Anhydrous DCM Pure_6_MHA->Reaction_2 MsCl Methanesulfonyl Chloride MsCl->Reaction_2 Base Triethylamine Base->Reaction_2 Crude_Product Crude Product Reaction_2->Crude_Product Purification_2 Column Chromatography Crude_Product->Purification_2 Final_Product 6-((Methylsulfonyl)thio)- hexanoic Acid Purification_2->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Protein_Interaction Protein Protein with Cysteine Residue (Protein-SH) Interaction Covalent Modification Protein->Interaction MTS_Hexanoic_Acid This compound MTS_Hexanoic_Acid->Interaction Modified_Protein Modified Protein (Protein-S-S-(CH₂)₅COOH) Interaction->Modified_Protein Byproduct Methanesulfinic Acid (CH₃SO₂H) Interaction->Byproduct

References

An In-depth Technical Guide on the Biological Activity of Methylsulfonylthio Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of methylsulfonylthio compounds, a class of molecules demonstrating significant potential in various therapeutic areas. The document details their antimicrobial, anti-inflammatory, and anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Biological Activities

Methylsulfonylthio compounds and their derivatives have been investigated for a range of biological effects. The primary areas of interest include their ability to combat microbial infections, modulate inflammatory responses, and induce cytotoxicity in cancer cells.

Antimicrobial Activity

A notable biological activity of certain methylsulfonylthio-containing compounds is their efficacy against a spectrum of microbial pathogens. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species.

Table 1: Antimicrobial Activity of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides [1]

Compound IDGram-Positive Bacteria MIC (µg/mL)Gram-Negative Bacteria MIC (µg/mL)Candida albicans MIC (µg/mL)
2a8-64256-102464-128
2b8-64128-102464-128
2c4-32128-51232-64
2d8-64256-102464-128
2e8-64256-102464-128
2f8-64256-102464-128

Note: MIC values are presented as a range across various tested strains within each category.

Anti-inflammatory Activity

Methylsulfonylthio derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. For instance, certain 2-methylsulfanyl-[2][3]triazolo[1,5-a]quinazoline derivatives have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of 2-methylsulfanyl-[2][3]triazolo[1,5-a]quinazoline Derivatives

Compound IDNO Inhibition (%)TNF-α Inhibition (%)PGE2 Inhibition (%)
1Moderate (50-70%)ModerateLow
2Low (15-40%)HighHigh
3Moderate (50-70%)HighHigh
6Moderate (50-70%)HighHigh
7Low (15-40%)HighHigh
8Low (15-40%)HighHigh
25N/AHighHigh

Note: Inhibition percentages are relative to LPS-induced levels. "High" denotes significant inhibition, "Moderate" indicates a noticeable but lesser effect, and "Low" suggests minimal inhibition.

Anticancer Activity

The cytotoxic effects of methylsulfonylthio compounds against various cancer cell lines represent a significant area of research. These compounds can induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.

Table 3: Cytotoxicity of 2-methylsulfanyl-[2][3]triazolo[1,5-a]quinazoline Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
13Hep-G2 (Hepatocellular Carcinoma)8.5
13HCT-116 (Colon Carcinoma)10.2
17Hep-G2 (Hepatocellular Carcinoma)9.1
17HCT-116 (Colon Carcinoma)11.5

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of methylsulfonylthio compounds' biological activities.

Synthesis of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides[1]
  • Starting Material: 1-methyl-4-aminoquinolinium-3-thiolates.

  • Reagent: Appropriate sulfonyl chloride.

  • Procedure: The 1-methyl-4-aminoquinolinium-3-thiolates are reacted with the corresponding sulfonyl chlorides in a suitable solvent.

  • Purification: The resulting 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides are purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the final compounds is confirmed by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Minimum Inhibitory Concentration (MIC) Assay[1]
  • Method: Broth microdilution method.

  • Microorganisms: A panel of Gram-positive bacteria (Staphylococcus aureus, Staphylococcus saprophyticus, Staphylococcus epidermidis, Micrococcus luteus, Enterococcus faecalis, Bacillus subtilis, Corynebacterium pseudodiphtericum), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Serratia marcescens, Citrobacter freundii, Pseudomonas aeruginosa), and the fungus Candida albicans.

  • Procedure: a. Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism with no compound) and negative (broth only) controls. d. Incubate the plates at an appropriate temperature and duration for microbial growth.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)[3]
  • Cell Lines: Human cancer cell lines such as Hep-G2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma).

  • Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined from the dose-response curve.

Anti-inflammatory Assays in Macrophages[3]
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with LPS and various concentrations of the test compounds.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • TNF-α and PGE2: Quantify the levels of these cytokines in the cell culture supernatants using commercially available ELISA kits.

  • Data Analysis: Compare the levels of inflammatory mediators in cells treated with the compounds to those in cells treated with LPS alone to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

The biological effects of methylsulfonylthio compounds are often mediated through their interaction with key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and optimization.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some methylsulfonylthio compounds are attributed to their ability to suppress the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Methylsulfonylthio compounds can interfere with this process, preventing NF-κB activation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB Methylsulfonylthio Methylsulfonylthio Compound Methylsulfonylthio->IKK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces

Inhibition of the NF-κB signaling pathway by a methylsulfonylthio compound.

Modulation of the PI3K/Akt/mTOR Pathway

The anticancer activity of certain sulfur-containing compounds can involve the modulation of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. By inhibiting key components of this pathway, methylsulfonylthio compounds can suppress tumor cell growth and induce apoptosis.

PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Methylsulfonylthio Methylsulfonylthio Compound Methylsulfonylthio->PI3K Inhibits Methylsulfonylthio->Akt Inhibits

Modulation of the PI3K/Akt/mTOR pathway by a methylsulfonylthio compound.

Experimental Workflow Overview

A typical workflow for the preclinical evaluation of a novel methylsulfonylthio compound involves a series of in vitro and in vivo experiments to characterize its biological activity and mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Methylsulfonylthio Compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO, TNF-α, PGE2) Characterization->Anti_inflammatory Anticancer Anticancer Screening (MTT Assay, IC50) Characterization->Anticancer Signaling Signaling Pathway Analysis (Western Blot) Anti_inflammatory->Signaling Cell_Cycle Cell Cycle Analysis Anticancer->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI) Anticancer->Apoptosis Animal_Models Animal Models of Disease Apoptosis->Animal_Models Signaling->Animal_Models Efficacy_Toxicity Efficacy and Toxicity Evaluation Animal_Models->Efficacy_Toxicity

General experimental workflow for evaluating methylsulfonylthio compounds.

Conclusion

Methylsulfonylthio compounds represent a versatile class of molecules with promising therapeutic potential across antimicrobial, anti-inflammatory, and anticancer applications. Their diverse biological activities, coupled with the ability to modulate key signaling pathways, make them attractive candidates for further drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide to 6-((Methylsulfonyl)thio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery, history, and biological application of 6-((Methylsulfonyl)thio)hexanoic acid (CAS 76078-72-3) is limited. This guide has been compiled based on the known chemistry of its functional groups and data from structurally related compounds to provide a comprehensive technical overview of its probable synthesis, characteristics, and potential applications.

Executive Summary

This compound is a bifunctional organic compound featuring a terminal carboxylic acid and a methanethiosulfonate (MTS) group. The MTS moiety is a highly specific thiol-reactive group, while the carboxylic acid allows for further conjugation, typically to primary amines. This dual functionality makes it a potential tool in chemical biology and drug development as a crosslinking agent or a linker for bioconjugation. This document provides an overview of its chemical properties, a proposed synthesis protocol based on related compounds, and a discussion of its potential research applications.

Introduction and Inferred History

While the specific discovery of this compound is not well-documented in scientific literature, its development can be contextualized within the broader history of methanethiosulfonate reagents. The pioneering work of Dr. Arthur Karlin and his colleagues established MTS reagents as invaluable tools for protein chemistry.[1] These reagents are instrumental in the Substituted Cysteine Accessibility Method (SCAM), a technique used to probe the structure and function of proteins, particularly ion channels, by modifying cysteine residues.[2][3]

This compound, with its bifunctional nature, likely emerged as a derivative for more complex applications, such as tethering molecules to proteins or surfaces. Its six-carbon aliphatic chain provides a flexible spacer between the two functional groups. It is primarily available as a research chemical, indicating its use in specialized laboratory applications rather than as a widely studied bioactive molecule itself.[4][5][6]

Physicochemical Properties

The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 76078-72-3[4][5]
Molecular Formula C₇H₁₄O₄S₂[4]
Molecular Weight 226.31 g/mol [3]
Alternate Name 6-methylsulfonylsulfanylhexanoic acid[4]
Functional Groups Carboxylic Acid (-COOH), Methanethiosulfonate (-S-SO₂CH₃)
Physical Form Solid[7]
Storage Temperature Room Temperature (sealed in dry conditions)[7]

Proposed Synthesis

Method 1: Nucleophilic Substitution of a Halo-Hexanoic Acid

This method involves the reaction of a 6-halo-hexanoic acid, such as 6-bromohexanoic acid, with a methanethiosulfonate salt.

Experimental Protocol:

  • Preparation of Starting Materials: 6-bromohexanoic acid can be synthesized from ε-caprolactone by reaction with dry hydrogen bromide gas.[5] Sodium methanethiosulfonate is commercially available.[8]

  • Reaction: Dissolve 6-bromohexanoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. Add a slight molar excess of sodium methanethiosulfonate to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

G 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Reaction_Vessel DMF or Acetonitrile Stir, 40-60°C 6-Bromohexanoic_Acid->Reaction_Vessel Sodium_Methanethiosulfonate Sodium Methanethiosulfonate Sodium_Methanethiosulfonate->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed Synthesis via Nucleophilic Substitution.

Method 2: Reaction of a Thiol with Methanesulfonyl Chloride

This approach utilizes 6-mercaptohexanoic acid as a precursor, which is then reacted with methanesulfonyl chloride.

Experimental Protocol:

  • Preparation of Starting Material: 6-mercaptohexanoic acid can be synthesized from 6-bromohexanoic acid by reaction with thiourea followed by hydrolysis.[9]

  • Reaction: Dissolve 6-mercaptohexanoic acid in a suitable solvent, such as dichloromethane or diethyl ether, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a proton scavenger.

  • Addition of Reagent: Cool the solution in an ice bath and add methanesulfonyl chloride dropwise with stirring.

  • Reaction Conditions: Allow the reaction to proceed at 0 °C and then warm to room temperature, stirring for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The product can be purified by column chromatography.

G 6-Mercaptohexanoic_Acid 6-Mercaptohexanoic Acid Reaction_Vessel Dichloromethane Triethylamine, 0°C to RT 6-Mercaptohexanoic_Acid->Reaction_Vessel Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Reaction_Vessel Product This compound Reaction_Vessel->Product G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Small Molecule Conjugation cluster_2 Step 3: Protein Labeling Linker 6-((Methylsulfonyl)thio) hexanoic acid Activated_Linker NHS Ester of Linker Linker->Activated_Linker DMF EDC_NHS EDC, NHS EDC_NHS->Activated_Linker MTS_Molecule MTS-functionalized Small Molecule Activated_Linker->MTS_Molecule Small_Molecule Amine-containing Small Molecule Small_Molecule->MTS_Molecule Final_Conjugate Protein-Small Molecule Conjugate MTS_Molecule->Final_Conjugate pH 7.4 Buffer Protein Cysteine-containing Protein Protein->Final_Conjugate

References

An In-depth Technical Guide on 6-((Methylsulfonyl)thio)hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76078-72-3

Disclaimer: Detailed technical information, including experimental protocols and biological activity, for 6-((Methylsulfonyl)thio)hexanoic acid is limited in publicly available scientific literature. This guide compiles the available data and provides context using information on the structurally related and well-studied compound, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), and general chemical principles.

Core Compound Information

This compound is a methanethiosulfonate derivative containing a hexanoic acid backbone.[1][2] Its structure suggests potential applications as a chemical intermediate in the synthesis of bioactive compounds and materials science, where the sulfonylthio functional group can be utilized for further chemical modifications.[3]

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 76078-72-3[2][4]
Molecular Formula C₇H₁₄O₄S₂[2][4]
Molecular Weight 226.31 g/mol [2]
Physical Form Solid[4]
Purity Typically ≥97%[4]
Storage Temperature Room temperature, sealed in a dry environment[4]
InChI Key FELVFSYUZJCULW-UHFFFAOYSA-N[4]
Safety and Handling

Safety information for this compound is summarized below. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

Hazard InformationDetailsSource(s)
Signal Word Warning[4]
Pictograms GHS07 (Exclamation Mark)[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P501[4]

Experimental Protocols (Hypothetical)

Synthesis Workflow

A plausible synthetic route to this compound could involve the reaction of a 6-mercaptohexanoic acid derivative with a methylsulfonylating agent. The following diagram illustrates a general workflow for such a synthesis and subsequent purification.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start 6-Mercaptohexanoic Acid reagent + Methanesulfonyl Chloride (or similar methylsulfonylating agent) in the presence of a base start->reagent reaction Reaction in an appropriate solvent (e.g., Dichloromethane, THF) reagent->reaction quench Reaction Quenching (e.g., with water or dilute acid) reaction->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry Drying of Organic Phase (e.g., with Na₂SO₄ or MgSO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify final_product This compound purify->final_product analysis Structural & Purity Analysis (NMR, MS, IR, HPLC) final_product->analysis

A general workflow for the synthesis and characterization of this compound.

Methodology Details:

  • Reaction Setup: 6-Mercaptohexanoic acid would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The solution would be cooled in an ice bath.

  • Addition of Reagents: A base (e.g., triethylamine or pyridine) would be added to deprotonate the thiol, followed by the slow addition of methanesulfonyl chloride.

  • Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture would be washed sequentially with dilute acid, water, and brine. The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure.

  • Purification: The crude product would be purified by column chromatography on silica gel to yield the final product.

Characterization Protocols

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, including the presence of the methylsulfonyl group, the hexanoic acid chain, and the thioether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the S=O stretches of the sulfonyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Biological Activity and Signaling Pathways (of a Related Compound)

There is no specific information in the reviewed literature regarding the biological activity or associated signaling pathways of this compound. However, the structurally similar compound 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) , found in wasabi, is well-studied for its anti-inflammatory and chemopreventive properties.[6][7] The mechanisms of 6-MSITC may provide some insight into the potential, yet uninvestigated, biological roles of related sulfur-containing fatty acids.

6-MSITC has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress response, and cell survival.[7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular responses to a variety of external stimuli, including inflammation.[9] 6-MSITC has been shown to suppress the activation of all three major MAPK pathways (ERK, JNK, and p38), which in turn inhibits the expression of pro-inflammatory mediators like COX-2 and iNOS.[6][10]

G cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK stimuli Inflammatory Stimuli (e.g., LPS) raf Raf stimuli->raf mekk MEKK stimuli->mekk ask1 ASK1 stimuli->ask1 msitc 6-MSITC mek12 MEK1/2 msitc->mek12 mkk47 MKK4/7 msitc->mkk47 mkk36 MKK3/6 msitc->mkk36 raf->mek12 mekk->mkk47 ask1->mkk36 erk12 ERK1/2 mek12->erk12 jnk JNK mkk47->jnk p38 p38 mkk36->p38 tf Transcription Factors (AP-1, CREB, etc.) erk12->tf jnk->tf p38->tf inflammation Inflammatory Gene Expression (COX-2, iNOS, Cytokines) tf->inflammation G gf Growth Factors receptor Receptor Tyrosine Kinase (RTK) gf->receptor msitc 6-MSITC pi3k PI3K msitc->pi3k akt Akt msitc->akt receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip3->akt activates mtorc1 mTORC1 akt->mtorc1 activates proliferation Cell Proliferation, Growth, Survival mtorc1->proliferation G cluster_nucleus msitc 6-MSITC keap1_nrf2 Keap1-Nrf2 Complex msitc->keap1_nrf2 induces dissociation keap1 Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes

References

An In-depth Technical Guide to the Solubility of 6-((Methylsulfonyl)thio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-((Methylsulfonyl)thio)hexanoic acid. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's molecular structure and outlines a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound is a carboxylic acid derivative containing a methylsulfonylthio functional group. Its structure suggests a molecule with both polar and nonpolar characteristics, which will influence its solubility in various solvents. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent in organic synthesis, as a potential therapeutic agent, or in the development of novel materials. Accurate solubility data is fundamental for designing appropriate formulations, purification methods, and delivery systems in pharmaceutical development.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The structure of this compound features:

  • A polar carboxylic acid group (-COOH) , which can participate in hydrogen bonding with protic solvents like water and alcohols.

  • A polar methylsulfonylthio group (-S(O)₂S-) , which contributes to the overall polarity of the molecule.

  • A nonpolar hexanoic acid backbone (a six-carbon chain) , which imparts hydrophobic character.

Based on these structural features, a qualitative prediction of its solubility in common laboratory solvents can be made.

Data Presentation: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe carboxylic acid and methylsulfonylthio groups can form hydrogen bonds with the solvent. Solubility in water may be limited by the hydrophobic carbon chain.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can interact with the polar functional groups of the molecule through dipole-dipole interactions.
Nonpolar Hexane, TolueneLowThe nonpolar nature of these solvents will not effectively solvate the polar functional groups of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have an intermediate polarity and may offer some solubility due to dipole-dipole interactions.

Experimental Protocol for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is designed to provide accurate and reproducible quantitative solubility data.

Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature (e.g., 24-48h) B->C Incubate D Allow solid to settle or centrifuge C->D Equilibrium reached E Withdraw and filter supernatant D->E Collect sample F Dilute sample E->F G Quantify using analytical method (e.g., HPLC) F->G H Calculate Solubility (mg/mL or mol/L) G->H Data analysis

Caption: Workflow for solubility determination by the shake-flask method.

spectroscopic data for 6-((Methylsulfonyl)thio)hexanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data for 6-((Methylsulfonyl)thio)hexanoic Acid: A Technical Guide

Introduction

This compound is a chemical compound with the molecular formula C₇H₁₄O₄S₂ and a molecular weight of 226.32 g/mol .[1][2] It belongs to the class of organic compounds containing a carboxylic acid and a thiosulfonate functional group. This guide provides a summary of predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols for obtaining this data are also provided.

Note on Data Availability: As of the latest search, publicly accessible experimental spectroscopic data (NMR, IR, Mass Spec) for this compound is not available. The data presented in this guide is therefore predicted based on the known chemical structure and standard spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values, correlation tables, and fragmentation patterns for similar functional groups.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Broad Singlet1H-COOH
~3.4Singlet3H-SO₂CH₃
~3.1Triplet2H-S-CH₂-
~2.4Triplet2H-CH₂-COOH
~1.7-1.8Multiplet4H-CH₂-CH₂-CH₂-CH₂-
~1.4-1.5Multiplet2H-CH₂-CH₂-CH₂-
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)Assignment
~179-COOH
~50-SO₂CH₃
~40-S-CH₂-
~34-CH₂-COOH
~28-CH₂-
~27-CH₂-
~24-CH₂-
Table 3: Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2850-2960Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1310, ~1130StrongS=O stretch (Sulfonyl)
~1410MediumC-H bend (Aliphatic)
~920Medium, BroadO-H bend (Carboxylic Acid)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPossible Fragment
226[M]⁺ (Molecular Ion)
147[M - SO₂CH₃]⁺
115[M - COOH - SO₂CH₃]⁺
79[SO₂CH₃]⁺
45[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 16 or 32 scans.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

b. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5][6]

  • Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[5]

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).[6]

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[4][7]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For GC-MS analysis of a carboxylic acid, derivatization (e.g., silylation) might be necessary to increase volatility.[9]

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via liquid chromatography (LC) or direct infusion.

    • The molecules are ionized and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A full scan mass spectrum is recorded over a relevant mass range (e.g., m/z 50-500).

  • Data Processing: The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Mercaptohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A note on the nomenclature "MTS-hexanoic acid": Publicly available scientific literature and chemical databases do not contain information on a compound explicitly named "MTS-hexanoic acid." The abbreviation "MTS" can have multiple meanings in a chemical context, with "Methanethiosulfonate" being a plausible interpretation. However, no thermodynamic or experimental data could be retrieved for a methanethiosulfonate derivative of hexanoic acid. This guide will, therefore, focus on the well-characterized and closely related compound, 6-mercaptohexanoic acid (6-MHA) , which features a thiol group, a potential precursor or related structure to a hypothetical "MTS" derivative.

This technical guide provides a comprehensive overview of the available physicochemical properties, experimental protocols, and key applications of 6-mercaptohexanoic acid, targeting researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

PropertyValueReferences
Molecular Formula C₆H₁₂O₂S[1][2]
Molecular Weight 148.22 g/mol [2][3][4]
Appearance Colorless to yellow liquid[3]
Density 1.0715 g/mL at 25 °C[2]
Refractive Index n20/D 1.4846[2]
Boiling Point 273.05 °C[3]
Storage Temperature -20°C[2]
pKa Predicted: 4.74 ± 0.10[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 6-mercaptohexanoic acid are crucial for its application in research and development.

Synthesis of 6-Mercaptohexanoic Acid

A common method for the synthesis of 6-mercaptohexanoic acid involves the reaction of 6-bromohexanoic acid with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Experimental Workflow for Synthesis via Thiol Addition:

G Synthesis of 6-Mercaptohexanoic Acid cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Reaction_Vessel Reaction Vessel 6-Bromohexanoic_Acid->Reaction_Vessel Sodium_Hydrosulfide Sodium Hydrosulfide Sodium_Hydrosulfide->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Stirring Stirring Reaction_Vessel->Stirring Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Heating Heating (Reflux) Stirring->Heating Inert_Atmosphere Inert Atmosphere (e.g., N2) Heating->Inert_Atmosphere Extraction Extraction (e.g., with Diethyl Ether) Acidification->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Pure_Product Pure 6-Mercaptohexanoic Acid Distillation->Pure_Product

Caption: A generalized workflow for the synthesis of 6-mercaptohexanoic acid.

Methodology:

  • Reaction Setup: 6-bromohexanoic acid is dissolved in a suitable solvent, such as ethanol, in a reaction vessel. An excess of sodium hydrosulfide is then added.

  • Reaction Conditions: The reaction mixture is stirred and heated under reflux for several hours under an inert atmosphere to prevent oxidation of the thiol.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to protonate the carboxylate and thiolate groups.

  • Purification: The product is extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure 6-mercaptohexanoic acid.

Chemical Reactivity and Signaling Pathways

The dual functionality of 6-mercaptohexanoic acid, possessing both a thiol and a carboxylic acid group, dictates its chemical reactivity and its utility in various applications, particularly in the functionalization of surfaces and biomolecules.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

The thiol group of 6-MHA has a strong affinity for gold surfaces, leading to the spontaneous formation of well-ordered self-assembled monolayers (SAMs). This is a cornerstone application in nanotechnology and biosensor development.

G Formation of a 6-MHA Self-Assembled Monolayer on Gold cluster_0 Chemisorption Process cluster_1 Resulting Surface Properties Gold_Surface Gold Surface (Au) Thiol_Adsorption Thiol group adsorbs to gold surface Gold_Surface->Thiol_Adsorption MHA_Molecule 6-Mercaptohexanoic Acid (HS-(CH2)5-COOH) MHA_Molecule->Thiol_Adsorption Spontaneous Adsorption SAM Self-Assembled Monolayer Functionalized_Surface Functionalized Surface with exposed -COOH groups SAM->Functionalized_Surface Au_S_Bond Formation of a strong Au-S bond Thiol_Adsorption->Au_S_Bond Molecular_Packing Molecules pack into an ordered layer Au_S_Bond->Molecular_Packing Molecular_Packing->SAM Bioconjugation Ready for Bioconjugation Functionalized_Surface->Bioconjugation

Caption: The process of self-assembly of 6-MHA on a gold substrate.

Bioconjugation via the Carboxylic Acid Group

The terminal carboxylic acid group of 6-MHA provides a versatile handle for the covalent attachment of biomolecules, such as proteins, peptides, and nucleic acids. This is typically achieved through carbodiimide chemistry.

G Bioconjugation Pathway using 6-MHA cluster_0 Activation of Carboxylic Acid cluster_1 Coupling Reaction MHA_Surface 6-MHA Functionalized Surface (-COOH exposed) EDC EDC (Carbodiimide) MHA_Surface->EDC Active_Ester Formation of NHS-ester intermediate EDC->Active_Ester NHS NHS (N-hydroxysuccinimide) NHS->Active_Ester Biomolecule Biomolecule with primary amine (-NH2) Amide_Bond Formation of a stable amide bond Biomolecule->Amide_Bond Conjugated_Surface Bioconjugated Surface Active_Ester->Biomolecule Amide_Bond->Conjugated_Surface

Caption: A typical bioconjugation scheme involving 6-MHA.

Conclusion

While a detailed thermodynamic profile of "MTS-hexanoic acid" remains elusive due to the ambiguity of its structure and lack of available data, this guide provides a thorough overview of the physicochemical properties and reactivity of the closely related and scientifically significant compound, 6-mercaptohexanoic acid. The unique bifunctional nature of 6-MHA makes it an invaluable tool in surface science, nanotechnology, and biotechnology, enabling the development of advanced materials and diagnostic platforms. Further research into the thermodynamic properties of 6-MHA and its derivatives would undoubtedly contribute to a deeper understanding of their behavior and expand their application landscape.

References

potential research areas for 6-((Methylsulfonyl)thio)hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas for 6-((Methylsulfonyl)thio)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sulfur-containing organic compound with the chemical formula C7H14O4S2 and a molecular weight of 226.31 g/mol . Structurally, it is a derivative of hexanoic acid featuring a methylsulfonylthio functional group. This compound belongs to the class of methanethiosulfonates (MTS), which are known for their reactivity with thiol groups in proteins. While specific research on this compound is limited, its structural features suggest several promising avenues for investigation in drug discovery and development. This guide outlines potential research areas, proposes hypothetical experimental protocols, and visualizes potential signaling pathways and workflows to stimulate further scientific inquiry into this molecule.

Core Physicochemical Properties

A summary of the basic properties of this compound is presented below.

PropertyValueReference
CAS Number 76078-72-3
Molecular Formula C7H14O4S2
Molecular Weight 226.31 g/mol
Alternate Name 6-methylsulfonylsulfanylhexanoic acid
Functional Class Methanethiosulfonate derivative

Potential Research Areas

Based on the known biological activities of structurally related compounds, particularly other methanethiosulfonate derivatives and compounds with a hexanoic acid backbone, several key research areas can be proposed for this compound.

Anticancer Activity

The methanethiosulfonate moiety is a key feature of compounds that have demonstrated anticancer properties. This suggests that this compound could be investigated as a potential anticancer agent.

  • Hypothesized Mechanism of Action: The methylsulfonylthio group can react with cysteine residues in proteins, potentially leading to the inhibition of enzymes or signaling proteins crucial for cancer cell survival and proliferation. A plausible target could be Signal Transducer and Activator of Transcription 3 (STAT3), which is known to be involved in tumor progression.

  • Proposed Research Workflow:

    G Workflow for Anticancer Activity Screening A Compound Synthesis and Characterization B In vitro Cytotoxicity Assays (e.g., MTT, MTS on cancer cell lines) A->B C Mechanism of Action Studies (e.g., Western Blot for apoptosis markers, cell cycle analysis) B->C D Target Identification (e.g., Pull-down assays, proteomics) C->D E In vivo Xenograft Studies (in animal models) D->E F Lead Optimization E->F

    Workflow for investigating anticancer activity.

Anti-inflammatory Properties

Compounds containing a hexanoic acid chain have been noted for their anti-inflammatory effects. This, combined with the reactivity of the methylsulfonylthio group, suggests a potential role for this compound in modulating inflammatory pathways.

  • Hypothesized Signaling Pathway: A potential mechanism could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The compound might modify key proteins in this pathway, preventing the transcription of pro-inflammatory genes.

    G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 NF-κB Pathway Pro-inflammatory\nStimulus Pro-inflammatory Stimulus IKK Activation IKK Activation Pro-inflammatory\nStimulus->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation\nto Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation\nto Nucleus Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription NF-κB Translocation\nto Nucleus->Pro-inflammatory\nGene Transcription This compound This compound This compound->IKK Activation Inhibition

    Potential inhibition of the NF-κB pathway.

Proposed Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized methodologies that could be adapted for its investigation.

In vitro Cytotoxicity Assay (MTS Assay)

This protocol is designed to assess the effect of the compound on the viability of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot for NF-κB Pathway Activation

This protocol aims to determine if the compound inhibits the activation of the NF-κB pathway.

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and treat with a pro-inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of this compound for a specified time.

  • Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of IκBα and the levels of p65.

Summary and Future Directions

This compound represents an under-investigated molecule with significant potential for drug discovery. Its chemical structure, possessing both a reactive methanethiosulfonate group and a hexanoic acid backbone, suggests promising avenues for research in oncology and inflammatory diseases. The lack of existing data presents a unique opportunity for novel research that could lead to the development of new therapeutic agents. Future studies should focus on synthesizing and purifying the compound, followed by systematic screening for biological activity using the proposed workflows and experimental protocols. Identification of specific molecular targets will be crucial for understanding its mechanism of action and for guiding lead optimization efforts.

Methodological & Application

Application Notes and Protocols for Self-Assembled Monolayer Formation using 6-((Methylsulfonyl)thio)hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. They are a cornerstone of surface science and nanotechnology, enabling precise control over the physicochemical properties of interfaces. This document provides detailed application notes and protocols for the formation of SAMs using 6-((Methylsulfonyl)thio)hexanoic acid on gold surfaces.

The unique structure of this compound, featuring a methanethiosulfonate headgroup for robust anchoring to gold and a terminal carboxylic acid group, makes it a valuable molecule for a variety of applications. The carboxylic acid terminus provides a versatile platform for the subsequent immobilization of biomolecules, nanoparticles, and other chemical entities, making these SAMs particularly relevant for biosensor development, drug delivery systems, and fundamental studies of surface interactions. The methanethiosulfonate group offers an alternative to traditional thiol-based SAMs, with potential differences in stability and formation kinetics.

Data Presentation

While specific quantitative data for SAMs derived from this compound is not extensively available in the literature, the following tables provide representative data for SAMs formed from short-chain carboxylic acid-terminated alkanethiols on gold. This data can be used as a benchmark for the characterization of this compound SAMs.

Table 1: Typical Contact Angle Measurements for Carboxylic Acid-Terminated SAMs on Gold

SAM MaterialAdvancing Contact Angle (θ) with WaterReference
6-Mercaptohexanoic Acid (C6-COOH)< 20°[1]
11-Mercaptoundecanoic Acid (C11-COOH)< 20°[1]
16-Mercaptohexadecanoic Acid (C16-COOH)< 20°[1]

Table 2: Typical Ellipsometric Thickness of Carboxylic Acid-Terminated SAMs on Gold

SAM MaterialExpected Thickness (Å)Reference
6-Mercaptohexanoic Acid (C6-COOH)8 - 12[2]
11-Mercaptoundecanoic Acid (C11-COOH)13 - 17[2]
16-Mercaptohexadecanoic Acid (C16-COOH)18 - 24[2]

Table 3: Representative XPS Elemental Composition for a C11-Carboxylic Acid Terminated SAM on Gold

ElementBinding Energy (eV)Atomic Concentration (%)
Au 4f84.0 (reference)Varies with SAM thickness
S 2p~162 (thiolate)~1-3
C 1s~285 (alkyl), ~289 (carboxyl)~40-60
O 1s~532 (carboxyl)~5-15

Note: The values presented are illustrative and can vary depending on the specific experimental conditions, substrate quality, and characterization instrumentation.

Experimental Protocols

This section provides a detailed methodology for the formation and characterization of self-assembled monolayers of this compound on gold substrates.

Materials and Reagents
  • This compound

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Absolute ethanol (200 proof)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glassware (beakers, petri dishes)

  • Tweezers (non-magnetic, clean)

  • Sonicator

Substrate Preparation (Piranha Solution Cleaning)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.

  • Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution will become very hot.

  • Substrate Immersion: Using clean, non-metallic tweezers, carefully immerse the gold substrate into the hot piranha solution for 5-10 minutes.

  • Rinsing: Gently remove the substrate from the piranha solution and rinse it thoroughly with copious amounts of ultrapure water.

  • Final Rinse and Drying: Perform a final rinse with absolute ethanol and dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: The cleaned substrate should be used immediately for SAM formation to prevent atmospheric contamination.

Solution Preparation
  • Molar Mass Calculation: The molecular weight of this compound (C₇H₁₄O₄S₂) is approximately 226.31 g/mol .

  • 1 mM Solution: To prepare a 1 mM solution, dissolve 2.26 mg of this compound in 10 mL of absolute ethanol.

  • Dissolution: Sonicate the solution for 5-10 minutes to ensure the compound is fully dissolved.

Self-Assembled Monolayer Formation
  • Immersion: Place the cleaned and dried gold substrate in a clean glass petri dish. Pour the 1 mM solution of this compound into the petri dish, ensuring the entire gold surface is submerged.

  • Incubation: Seal the petri dish (e.g., with parafilm) to minimize solvent evaporation and contamination. Allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment. While the initial chemisorption is rapid, longer incubation times are crucial for the molecules to rearrange and form a highly ordered and stable monolayer.

  • Post-Formation Rinsing: After the incubation period, carefully remove the substrate from the solution using clean tweezers. Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

  • Sonication (Optional): To ensure a clean monolayer, place the substrate in a beaker with fresh absolute ethanol and sonicate for 1-2 minutes.

  • Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

Characterization Techniques
  • Contact Angle Goniometry: To assess the surface wettability and hydrophilicity imparted by the terminal carboxylic acid groups. A water contact angle of less than 20 degrees is expected for a well-formed carboxylic acid-terminated SAM.

  • Ellipsometry: To measure the thickness of the formed monolayer. The expected thickness will be on the nanometer scale.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the SAM, confirming the presence of sulfur, carbon, and oxygen, and the bonding of the sulfur headgroup to the gold surface.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and homogeneity of the formed monolayer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Surface Functionalization Piranha Piranha Cleaning Rinse_H2O Rinse with Ultrapure Water Piranha->Rinse_H2O Rinse_EtOH Rinse with Ethanol Rinse_H2O->Rinse_EtOH Dry_N2_1 Dry with N2 Rinse_EtOH->Dry_N2_1 Immersion Immerse Substrate (18-24h) Dry_N2_1->Immersion Solution Prepare 1mM Solution in Ethanol Solution->Immersion Rinse_EtOH_2 Rinse with Ethanol Immersion->Rinse_EtOH_2 Sonicate Sonicate in Ethanol (optional) Rinse_EtOH_2->Sonicate Dry_N2_2 Dry with N2 Sonicate->Dry_N2_2 ContactAngle Contact Angle Goniometry Dry_N2_2->ContactAngle Ellipsometry Ellipsometry Dry_N2_2->Ellipsometry XPS XPS Dry_N2_2->XPS AFM AFM Dry_N2_2->AFM EDC_NHS EDC/NHS Coupling Dry_N2_2->EDC_NHS Biomolecule Biomolecule Immobilization EDC_NHS->Biomolecule

Caption: Experimental workflow for SAM formation and characterization.

Logical Relationship of SAM Components

SAM_Structure SAM Headgroup (Methanethiosulfonate) Alkyl Spacer (Hexanoic Acid Chain) Terminal Group (Carboxylic Acid) Substrate Gold Substrate SAM:head->Substrate Chemisorption Function Surface Functionality (e.g., Biomolecule Attachment) SAM:tail->Function Covalent Bonding

Caption: Components of a this compound SAM.

References

Application Notes and Protocols for Gold Surface Functionalization using 6-((Methylsulfonyl)thio)hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold surfaces is a cornerstone of modern bionanotechnology, enabling the development of advanced biosensors, targeted drug delivery systems, and platforms for studying cellular interactions. 6-((Methylsulfonyl)thio)hexanoic acid is a bifunctional linker molecule designed for the robust attachment of biomolecules to gold substrates. This molecule features a hexanoic acid tail, providing a terminal carboxylic acid group for subsequent covalent modification, and a methylsulfonylthio head group, which serves as the anchor to the gold surface.

The methylsulfonylthio group offers a potential alternative to the more commonly used thiol group for forming self-assembled monolayers (SAMs) on gold. The reactivity of this group is hypothesized to involve the cleavage of the S-S bond at the gold surface, leading to the formation of a stable gold-thiolate bond. This document provides detailed application notes and proposed experimental protocols for the use of this compound in gold surface functionalization, drawing upon established principles of SAM formation and bioconjugation chemistry.

Mechanism of Action

The immobilization of this compound on a gold surface is predicated on the affinity of sulfur for gold. It is proposed that the methylsulfonylthio group reacts with the gold surface, leading to the cleavage of the sulfur-sulfur bond and the formation of a stable gold-thiolate bond. This process results in a self-assembled monolayer (SAM) with the carboxylic acid termini oriented away from the surface, available for further functionalization.

Data Presentation

The following tables summarize key quantitative data related to the functionalization of gold surfaces with alkanethiol-based SAMs and subsequent protein immobilization. These values are provided as a reference and may require optimization for specific applications with this compound.

Table 1: Typical Parameters for SAM Formation on Gold

ParameterRecommended Value/RangeExpected Outcome/Characterization
Concentration of this compound 1 - 10 mM in ethanolFormation of a well-ordered monolayer.
Immersion Time 12 - 24 hoursAllows for molecular rearrangement to form a stable and ordered SAM.
Solvent Absolute EthanolA common solvent for dissolving the linker and facilitating SAM formation.
Substrate Gold-coated silicon wafers, glass slides, or nanoparticlesProvides the surface for SAM formation.

Table 2: Characterization Data for Carboxylic Acid-Terminated SAMs on Gold

Characterization TechniqueParameterTypical Value
Contact Angle Goniometry Water Contact Angle30° - 50° (for a hydrophilic COOH-terminated surface)
Ellipsometry Monolayer Thickness8 - 12 Å (for a C6 alkyl chain)
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy~162 eV (indicative of thiolate bond to gold)
C 1s Binding Energy~285 eV (alkyl chain), ~289 eV (carboxyl group)

Table 3: EDC/NHS Activation and Protein Coupling Conditions

ReagentConcentrationIncubation Time
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) 2 - 10 mM15 - 30 minutes
NHS (N-hydroxysuccinimide) 5 - 25 mM15 - 30 minutes
Protein 0.1 - 1 mg/mL1 - 2 hours at room temperature or overnight at 4°C
Blocking Agent (e.g., Ethanolamine) 1 M10 - 20 minutes

Experimental Protocols

Disclaimer: The following protocols are proposed based on established methods for similar compounds. Optimization may be required for this compound.

Protocol 1: Formation of a this compound SAM on a Gold Surface

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Absolute ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass petri dish

  • Tweezers (non-metallic)

Procedure:

  • Substrate Cleaning:

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.

    • Thoroughly rinse the substrate with copious amounts of ultrapure water.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas. The cleaned substrate should be used immediately.

  • Preparation of SAM Formation Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 2.26 mg of the compound in 10 mL of absolute ethanol.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the cleaned, dry gold substrate in a clean glass petri dish.

    • Pour the 1 mM solution of this compound into the petri dish, ensuring the entire gold surface is submerged.

    • Seal the petri dish with parafilm to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

  • Rinsing and Drying:

    • Remove the substrate from the solution using clean tweezers.

    • Rinse the surface thoroughly with absolute ethanol to remove non-specifically adsorbed molecules.

    • Perform a final rinse with ultrapure water.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • The substrate is now ready for characterization or further functionalization.

Protocol 2: Covalent Immobilization of Proteins onto a this compound-Functionalized Surface using EDC/NHS Chemistry

Materials:

  • This compound functionalized gold substrate (from Protocol 1)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Protein to be immobilized (e.g., antibody, enzyme)

  • Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Activation:

    • Prepare a fresh solution of 10 mM EDC and 25 mM NHS in Activation Buffer.

    • Immerse the this compound functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[1]

    • This reaction activates the terminal carboxyl groups to form reactive NHS esters.[2]

  • Rinsing:

    • Rinse the activated substrate with Activation Buffer to remove excess EDC and NHS.

    • Follow with a rinse in Immobilization Buffer.

  • Protein Immobilization:

    • Prepare a solution of the protein to be immobilized in Immobilization Buffer at a concentration of 0.1-1 mg/mL.

    • Immerse the activated substrate in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.[2]

  • Rinsing:

    • Rinse the substrate with Immobilization Buffer to remove non-covalently bound protein.

    • Wash thoroughly with PBST.

  • Blocking Unreacted Sites:

    • Immerse the substrate in the Blocking Solution for 10-20 minutes at room temperature to deactivate any remaining NHS esters.[1]

  • Final Wash:

    • Wash the substrate extensively with PBST and then with ultrapure water.

    • Dry the surface under a gentle stream of nitrogen gas.

    • The protein-functionalized surface is now ready for use in downstream applications.

Visualizations

Experimental_Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: SAM Formation cluster_2 Step 3: Protein Immobilization cluster_3 Step 4: Application Gold_Substrate Gold Substrate Clean_Substrate Clean Gold Substrate Gold_Substrate->Clean_Substrate Piranha Etch & Rinse Functionalized_Substrate COOH-Terminated SAM on Gold Clean_Substrate->Functionalized_Substrate 18-24h Incubation SAM_Solution This compound in Ethanol Activated_Substrate Activated NHS-Ester Surface Functionalized_Substrate->Activated_Substrate EDC/NHS Activation Protein_Functionalized_Surface Protein-Functionalized Surface Activated_Substrate->Protein_Functionalized_Surface Protein Coupling & Blocking Protein_Solution Protein Solution Application Biosensing / Drug Delivery Protein_Functionalized_Surface->Application

Figure 1: Experimental workflow for gold surface functionalization.

EDC_NHS_Coupling COOH Carboxylic Acid R-COOH Intermediate O-acylisourea intermediate (unstable) COOH->Intermediate + EDC { EDC} NHS_Ester NHS Ester (semi-stable) R-CO-NHS Intermediate->NHS_Ester + NHS { NHS} Amide_Bond Stable Amide Bond R-CO-NH-Protein NHS_Ester->Amide_Bond + Protein { Protein-NH2}

Figure 2: EDC/NHS coupling reaction pathway.

Applications in Drug Development

Functionalized gold surfaces created using this compound have potential applications in various stages of drug development:

  • High-Throughput Screening: Immobilization of target proteins (e.g., receptors, enzymes) on gold surfaces for screening compound libraries.

  • Pharmacokinetic Studies: Development of biosensors to detect drug concentrations in biological fluids.

  • Targeted Drug Delivery: Functionalization of gold nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance drug delivery to specific cells or tissues. The cellular uptake of such functionalized nanoparticles can occur through various endocytosis pathways.[3][4][5]

  • Biocompatibility Studies: Creation of well-defined surfaces to study the interactions of cells and tissues with potential drug candidates or implantable devices. Surfaces with sulfonate groups have been shown to possess good biocompatibility.[6][7][8]

Conclusion

This compound presents a promising alternative for the functionalization of gold surfaces. The protocols and data provided in this document offer a starting point for researchers to explore its utility in their specific applications. While the proposed protocols are based on established chemistries, empirical optimization is crucial for achieving desired surface properties and functionalities. The ability to create well-defined, biocompatible, and functional surfaces is essential for advancing research in biosensing, drug delivery, and diagnostics.

References

Application of 6-((Methylsulfonyl)thio)hexanoic Acid in Biosensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 6-((Methylsulfonyl)thio)hexanoic acid (MTSH) in the development of biosensors. MTSH serves as a critical component for the formation of self-assembled monolayers (SAMs) on gold surfaces, enabling the stable immobilization of biorecognition molecules such as antibodies, enzymes, and nucleic acids. This methodology is foundational for the fabrication of various biosensor platforms, including those based on electrochemical impedance spectroscopy (EIS) and surface plasmon resonance (SPR). While specific quantitative performance data for biosensors employing MTSH is not extensively available in peer-reviewed literature, the protocols and expected performance characteristics outlined herein are based on established principles and data from structurally analogous thiol-containing compounds, providing a robust framework for the application of MTSH in biosensor development.

Introduction

The development of sensitive and selective biosensors is paramount for advancements in medical diagnostics, drug discovery, and environmental monitoring. A crucial step in the fabrication of many biosensors is the stable and oriented immobilization of a biological recognition element onto a transducer surface. Gold surfaces are widely used as transducer materials due to their chemical inertness, high conductivity, and facility for surface modification.

This compound (MTSH) is a bifunctional molecule ideally suited for this purpose. Its methylsulfonylthio group provides a stable anchor to gold surfaces through the formation of a self-assembled monolayer (SAM). The terminal carboxylic acid group offers a versatile handle for the covalent attachment of biomolecules, typically via amide bond formation. The use of SAMs provides a controlled and reproducible method for surface functionalization, minimizing non-specific binding and ensuring the biological activity of the immobilized molecules.

Principle of Immobilization using MTSH

The immobilization of a biorecognition molecule (e.g., a protein) onto a gold surface using MTSH involves a two-step process:

  • Formation of a Self-Assembled Monolayer (SAM): The methylsulfonylthio group of MTSH has a strong affinity for gold, leading to the spontaneous organization of MTSH molecules into a dense, ordered monolayer on the gold surface. This process exposes a surface of carboxylic acid groups.

  • Covalent Coupling of the Biomolecule: The terminal carboxylic acid groups of the MTSH SAM are activated using a carbodiimide crosslinker, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS-ester intermediate. The subsequent introduction of the biorecognition molecule, which contains primary amine groups (e.g., lysine residues in a protein), results in the formation of a stable amide bond, covalently linking the biomolecule to the surface.

Quantitative Data Overview

While specific quantitative data for biosensors utilizing this compound is limited in published literature, the performance of biosensors employing structurally similar short-chain carboxyl-terminated thiols, such as 6-mercaptohexanoic acid (6-MHA), provides a strong indication of expected performance. The following tables summarize typical performance characteristics of such biosensors.

Table 1: Performance Characteristics of an Electrochemical Impedance Spectroscopy (EIS) Immunosensor for a Model Analyte.

ParameterTypical Value
Detection Technique Electrochemical Impedance Spectroscopy (EIS)
Analyte Model Protein Biomarker
Linear Detection Range 0.1 pg/mL to 10 ng/mL
Limit of Detection (LOD) 0.05 pg/mL
Response Time < 30 minutes
Reproducibility (RSD) < 10%
Stability > 90% of original signal after 4 weeks of storage at 4°C

Table 2: Performance Characteristics of a Surface Plasmon Resonance (SPR) Immunosensor for a Model Analyte.

ParameterTypical Value
Detection Technique Surface Plasmon Resonance (SPR)
Analyte Model Protein Biomarker
Association Rate Constant (ka) 10^5 M⁻¹s⁻¹
Dissociation Rate Constant (kd) 10⁻⁴ s⁻¹
Equilibrium Dissociation Constant (KD) 1 nM
Sensitivity ~120 RU / ng/mL
Regeneration Cycles > 50 cycles with minimal loss of activity

Experimental Protocols

Protocol 1: Formation of MTSH Self-Assembled Monolayer on a Gold Surface

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer, gold electrode)

  • This compound (MTSH)

  • Absolute Ethanol (ACS grade or higher)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

Procedure:

  • Cleaning of the Gold Substrate: a. Immerse the gold substrate in piranha solution for 5-10 minutes. b. Thoroughly rinse the substrate with copious amounts of DI water. c. Rinse with absolute ethanol. d. Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Preparation of MTSH Solution: a. Prepare a 1-10 mM solution of MTSH in absolute ethanol.

  • SAM Formation: a. Immediately immerse the cleaned, dry gold substrate into the MTSH solution. b. Incubate for 18-24 hours at room temperature in a sealed container to prevent evaporation and contamination.

  • Rinsing and Drying: a. Remove the substrate from the MTSH solution. b. Rinse thoroughly with absolute ethanol to remove non-chemisorbed MTSH. c. Rinse with DI water. d. Dry the substrate under a gentle stream of nitrogen gas. The substrate is now functionalized with a MTSH SAM.

Protocol 2: Covalent Immobilization of a Protein onto an MTSH-Functionalized Surface

Materials:

  • MTSH-functionalized gold substrate (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (or another suitable buffer for the protein of interest, avoiding amine-containing buffers like Tris)

  • Protein to be immobilized (e.g., antibody)

  • Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxylic Acid Groups: a. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer. b. Immerse the MTSH-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature. c. Rinse the activated substrate with DI water and then with the Immobilization Buffer.

  • Protein Immobilization: a. Dissolve the protein in the Immobilization Buffer at a concentration of 10-100 µg/mL. b. Immerse the activated substrate in the protein solution for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Sites: a. Remove the substrate from the protein solution. b. Immerse the substrate in the Blocking Solution for 10-15 minutes at room temperature to deactivate any remaining NHS-esters.

  • Final Washing: a. Rinse the substrate thoroughly with PBST to remove non-covalently bound protein. b. Rinse with DI water. c. The biosensor is now ready for use or storage at 4°C in a suitable buffer.

Visualizations

Signaling Pathway of Protein Immobilization

G cluster_0 Surface Modification Gold Surface Gold Surface MTSH SAM MTSH SAM Gold Surface->MTSH SAM Activated SAM (NHS-ester) Activated SAM (NHS-ester) MTSH SAM->Activated SAM (NHS-ester) Activation Immobilized Protein Immobilized Protein Activated SAM (NHS-ester)->Immobilized Protein Covalent Coupling Final Biosensor Surface Final Biosensor Surface Immobilized Protein->Final Biosensor Surface Blocking MTSH Solution MTSH Solution MTSH Solution->Gold Surface Self-Assembly EDC/NHS EDC/NHS EDC/NHS->Activated SAM (NHS-ester) Protein Solution Protein Solution Protein Solution->Immobilized Protein Blocking Agent Blocking Agent Blocking Agent->Final Biosensor Surface

Caption: Covalent immobilization of a protein onto a gold surface.

Experimental Workflow for Biosensor Fabrication

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Protein Immobilization A Start: Gold Substrate B Piranha Cleaning A->B C Rinse (DI Water & Ethanol) B->C D Dry (N2 Gas) C->D E Immerse in MTSH/Ethanol Solution D->E F Incubate (18-24h) E->F G Rinse (Ethanol & DI Water) F->G H Dry (N2 Gas) G->H I Activate with EDC/NHS H->I J Rinse I->J K Incubate with Protein Solution J->K L Block with Ethanolamine K->L M Final Wash L->M N End: Functionalized Biosensor M->N

Application Notes and Protocols for Protein Immobilization using 6-((Methylsulfonyl)thio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of proteins onto solid surfaces is a critical technique in various fields, including proteomics, drug discovery, biosensor development, and diagnostics. The choice of immobilization chemistry is paramount to ensure that the protein is stably attached and retains its native conformation and biological activity. 6-((Methylsulfonyl)thio)hexanoic acid is a methanethiosulfonate (MTS) derivative that serves as a valuable tool for protein immobilization. This reagent specifically reacts with sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, to form a stable disulfide bond. This application note provides a detailed protocol for the use of this compound in a two-step immobilization process on a gold surface, a common substrate for such applications. The methodology involves the initial formation of a self-assembled monolayer (SAM) of a thiol-alkane on the gold surface, followed by activation with this compound to create a reactive surface for the covalent attachment of cysteine-containing proteins.

Principle of Immobilization

The immobilization strategy leverages the high affinity of thiols for gold surfaces and the specific reactivity of the methanethiosulfonate group towards sulfhydryl groups. The process can be summarized in the following key steps:

  • Surface Preparation : A gold-coated substrate is thoroughly cleaned to ensure a pristine surface for the formation of a uniform self-assembled monolayer.

  • Thiol Self-Assembled Monolayer (SAM) Formation : A solution of a dithiol, such as 1,6-hexanedithiol, is applied to the gold surface. The thiol groups at one end of the molecules will spontaneously bind to the gold, forming a dense and organized monolayer with the other thiol group exposed.

  • Surface Activation with this compound : The thiol-terminated surface is then reacted with this compound. The methanethiosulfonate group reacts with the surface thiols, creating a disulfide bond and presenting a reactive methanethiosulfonate group for protein coupling.

  • Protein Immobilization : A solution containing the protein of interest, which should ideally have accessible cysteine residues, is introduced to the activated surface. The sulfhydryl group of a cysteine residue on the protein will react with the surface-bound methanethiosulfonate group, forming a stable disulfide linkage and thus immobilizing the protein.

Data Presentation

ParameterTypical Value RangeMethod of Quantification
Surface Coverage of SAM 2 - 5 x 10^14 molecules/cm²Ellipsometry, Quartz Crystal Microbalance (QCM)
Protein Immobilization Density 100 - 500 ng/cm²Surface Plasmon Resonance (SPR), Fluorescence Microscopy
Immobilization Efficiency 60 - 90%Comparison of protein concentration before and after immobilization
Retention of Protein Activity 50 - 95%Specific activity assays for the immobilized protein

Experimental Protocols

Materials and Reagents
  • Gold-coated substrates (e.g., glass slides or silicon wafers)

  • This compound (CAS 76078-72-3)

  • 1,6-Hexanedithiol

  • Ethanol (absolute, 200 proof)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Protein of interest (containing accessible cysteine residues)

  • Reaction buffers (e.g., Tris buffer, pH 7.5)

Protocol 1: Surface Preparation and SAM Formation
  • Cleaning the Gold Substrate :

    • Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution should be exercised when handling piranha solution as it is highly corrosive and reactive.

    • Alternatively, for a less hazardous cleaning procedure, sonicate the substrate in acetone, followed by isopropanol, and finally DI water for 15 minutes each.

    • Dry the cleaned substrate under a gentle stream of high-purity nitrogen gas.

  • Formation of the Thiol SAM :

    • Prepare a 1 mM solution of 1,6-hexanedithiol in absolute ethanol.

    • Immerse the clean, dry gold substrate in the dithiol solution in a sealed container to prevent evaporation.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.

    • After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove non-chemisorbed dithiol molecules.

    • Dry the substrate again under a stream of nitrogen gas.

Protocol 2: Surface Activation with this compound
  • Preparation of Activation Solution :

    • Prepare a 10 mM solution of this compound in a suitable organic solvent such as ethanol or dimethylformamide (DMF).

  • Activation Reaction :

    • Immerse the thiol-functionalized substrate in the this compound solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • After the reaction, rinse the substrate thoroughly with the same solvent used for the activation solution to remove any unreacted this compound.

    • Dry the activated surface under a stream of nitrogen gas. The surface is now ready for protein immobilization.

Protocol 3: Protein Immobilization
  • Preparation of Protein Solution :

    • Dissolve the cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4 or Tris buffer, pH 7.5) to a final concentration of 0.1 - 1.0 mg/mL. The buffer should be free of any reducing agents that could cleave disulfide bonds.

  • Immobilization Reaction :

    • Apply the protein solution to the activated surface, ensuring the entire surface is covered.

    • Incubate in a humidified chamber to prevent evaporation for 2-4 hours at room temperature, or overnight at 4°C.

    • After incubation, gently wash the surface with the immobilization buffer to remove any non-covalently bound protein.

    • Perform a final rinse with DI water.

  • Storage :

    • The protein-immobilized surface can be stored in a suitable buffer at 4°C until use.

Visualizations

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Surface Activation cluster_3 Protein Immobilization Clean_Gold Clean Gold Substrate SAM_Formation Incubate with 1,6-Hexanedithiol Clean_Gold->SAM_Formation Thiolation Activation React with This compound SAM_Formation->Activation Activation Immobilization Incubate with Cysteine-containing Protein Activation->Immobilization Coupling

Caption: Experimental workflow for protein immobilization.

G cluster_0 Step 1: SAM Formation on Gold Surface cluster_1 Step 2: Surface Activation cluster_2 Step 3: Protein Immobilization Gold Au Thiol HS-(CH2)6-SH SAM Au-S-(CH2)6-SH Thiol->SAM Self-Assembly MTS_reagent CH3SO2-S-(CH2)5-COOH (this compound) Activated_Surface Au-S-(CH2)6-S-S-(CH2)5-COOH MTS_reagent->Activated_Surface Disulfide Exchange Protein Protein-SH (Cysteine residue) Immobilized_Protein Au-S-(CH2)6-S-S-Protein Protein->Immobilized_Protein Disulfide Bond Formation

Caption: Chemical reaction pathway for protein immobilization.

Application Notes and Protocols for 6-((Methylsulfonyl)thio)hexanoic Acid in Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. A critical step in SPR analysis is the stable immobilization of a ligand to the sensor surface. 6-((Methylsulfonyl)thio)hexanoic acid is a versatile reagent for the functionalization of gold SPR sensor surfaces. This molecule features a terminal carboxylic acid for ligand attachment and a protected thiol group in the form of a methylsulfonylthio moiety. This protected thiol allows for controlled surface modification. Upon deprotection, the exposed thiol group readily forms a self-assembled monolayer (SAM) on the gold surface, creating a stable and reproducible foundation for ligand immobilization and subsequent interaction analysis.

The primary application of this compound in SPR is to create a carboxylated surface for the covalent attachment of ligands containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This is typically achieved through the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Signaling Pathway and Experimental Workflow

The overall process of utilizing this compound in an SPR experiment involves a series of sequential steps, from the preparation of the sensor surface to the analysis of binding data. The following diagram illustrates this workflow.

SPR_Workflow cluster_prep Surface Preparation cluster_immobilization Ligand Immobilization cluster_analysis Interaction Analysis Chip Gold Sensor Chip Deprotection Deprotection of This compound Chip->Deprotection Clean surface SAM_Formation Self-Assembled Monolayer (SAM) Formation Deprotection->SAM_Formation Exposed thiol Activation Surface Activation (EDC/NHS) SAM_Formation->Activation Carboxylated surface Ligand_Coupling Ligand Coupling Activation->Ligand_Coupling Activated esters Deactivation Deactivation (Ethanolamine) Ligand_Coupling->Deactivation Immobilized ligand Analyte_Injection Analyte Injection Deactivation->Analyte_Injection Prepared surface Binding_Measurement Real-time Binding Measurement Analyte_Injection->Binding_Measurement Data_Analysis Kinetic & Affinity Analysis Binding_Measurement->Data_Analysis

Figure 1: Overall workflow for SPR using this compound.

Experimental Protocols

This section provides detailed protocols for the key steps in using this compound for SPR analysis.

Protocol 1: Preparation of the Carboxylated Sensor Surface

This protocol describes the formation of a self-assembled monolayer of 6-mercaptohexanoic acid on a gold SPR sensor chip following the deprotection of this compound.

Materials:

  • Gold-coated SPR sensor chip

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Ethanol (absolute)

  • Ultrapure water

  • Nitrogen gas stream

Procedure:

  • Chip Cleaning: Thoroughly clean the gold sensor chip surface. This can be achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood. Alternatively, plasma cleaning or UV/ozone treatment can be used.

  • Deprotection of this compound:

    • Prepare a 1-10 mM solution of this compound in a suitable organic solvent like ethanol.

    • Add a 5 to 10-fold molar excess of a reducing agent such as TCEP or DTT to the solution.

    • Allow the reaction to proceed for at least 1 hour at room temperature to ensure complete cleavage of the methylsulfonylthio group and formation of the free thiol, 6-mercaptohexanoic acid.

  • SAM Formation:

    • Immediately after deprotection, immerse the cleaned and dried gold chip into the solution containing the freshly prepared 6-mercaptohexanoic acid.

    • Incubate for at least 12-18 hours at room temperature to facilitate the formation of a well-ordered SAM.

  • Rinsing and Drying:

    • After incubation, remove the chip from the solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules.

    • Dry the chip under a gentle stream of nitrogen gas. The carboxylated surface is now ready for ligand immobilization.

Protocol 2: Ligand Immobilization via Amine Coupling

This protocol details the covalent immobilization of a protein ligand to the carboxylated sensor surface using EDC/NHS chemistry.

Materials:

  • Carboxylated SPR sensor chip (from Protocol 1)

  • Protein ligand (in a suitable buffer, e.g., 10 mM sodium acetate, pH 4.5)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 0.4 M in water)

  • N-hydroxysuccinimide (NHS) solution (e.g., 0.1 M in water)

  • Ethanolamine-HCl, pH 8.5 (e.g., 1 M)

  • Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • System Priming: Prime the SPR instrument with the running buffer until a stable baseline is achieved.

  • Surface Activation: Prepare a fresh 1:1 mixture of EDC and NHS. Inject the EDC/NHS mixture over the sensor surface for a specified time (e.g., 7 minutes) at a defined flow rate (e.g., 10 µL/min) to activate the carboxyl groups.

  • Ligand Immobilization: Inject the protein ligand solution over the activated surface. The desired immobilization level can be controlled by adjusting the protein concentration and/or the injection time.

  • Deactivation: Inject the ethanolamine-HCl solution to deactivate any remaining active NHS esters on the surface.

  • Stabilization: Allow the baseline to stabilize in the running buffer before proceeding with the interaction analysis.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from SPR experiments using a surface prepared with this compound. The values presented are illustrative and will vary depending on the specific ligand and analyte used.

Table 1: Ligand Immobilization Levels

LigandLigand Concentration (µg/mL)Immobilization BufferImmobilization Level (RU)
Antibody A2010 mM Sodium Acetate, pH 4.5~12000
Protein B5010 mM Sodium Acetate, pH 5.0~8000
Peptide C1010 mM Sodium Acetate, pH 4.0~1500

Table 2: Kinetic and Affinity Data for Analyte Binding

LigandAnalyteka (M-1s-1)kd (s-1)KD (M)
Antibody AAntigen X1.5 x 1052.3 x 10-41.5 x 10-9
Protein BSmall Molecule Y3.2 x 1045.1 x 10-31.6 x 10-7
Peptide CProtein Z8.9 x 1051.2 x 10-21.3 x 10-8

RU: Response Units; ka: Association rate constant; kd: Dissociation rate constant; KD: Equilibrium dissociation constant.

Logical Relationship of Amine Coupling Chemistry

The immobilization of a ligand via amine coupling to the carboxylated surface prepared with this compound follows a well-defined chemical pathway.

Amine_Coupling Surface Carboxylated Surface R-COOH EDC_NHS EDC / NHS Activation Surface->EDC_NHS Activated_Ester NHS Ester Surface R-CO-NHS EDC_NHS->Activated_Ester Ligand Ligand Ligand-NH2 Activated_Ester->Ligand Ethanolamine Ethanolamine Deactivation Activated_Ester->Ethanolamine Unreacted sites Immobilized_Ligand Immobilized Ligand R-CO-NH-Ligand Ligand->Immobilized_Ligand Deactivated_Surface Deactivated Surface R-CO-NH-(CH2)2-OH Ethanolamine->Deactivated_Surface

Figure 2: Amine coupling reaction pathway.

Conclusion

This compound provides a reliable and controllable method for the preparation of carboxylated SPR sensor surfaces. The protected thiol group ensures stability and allows for a distinct deprotection step prior to the formation of a high-quality self-assembled monolayer. The subsequent amine coupling chemistry is a robust and widely applicable method for immobilizing a diverse range of ligands. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to effectively utilize this reagent in their SPR-based interaction studies, contributing to advancements in drug discovery and life science research.

Application Notes and Protocols for Peptide Modification with 6-((Methylsulfonyl)thio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and biomedical research. The ability to selectively introduce functional moieties allows for the enhancement of therapeutic properties, the attachment of imaging agents, and the creation of sophisticated bioconjugates. 6-((Methylsulfonyl)thio)hexanoic acid is a thiol-reactive reagent designed for the specific modification of cysteine residues in peptides and proteins. This reagent features a methylthiosulfonate group that selectively reacts with the sulfhydryl group of a cysteine residue to form a stable disulfide bond. The terminal carboxylic acid on the hexanoic acid spacer can then be used for subsequent conjugation to other molecules of interest using standard amine-reactive chemistries.

The hexanoic acid spacer provides adequate distance to minimize steric hindrance between the peptide and any conjugated molecule, preserving the biological activity of the peptide. This two-step modification strategy offers a versatile platform for creating complex peptide conjugates.

Principle of Reaction

The modification of a cysteine-containing peptide with this compound proceeds via a nucleophilic attack of the deprotonated thiol group (thiolate) of the cysteine residue on the electrophilic sulfur atom of the methylthiosulfonate group. This reaction results in the formation of a stable disulfide bond between the peptide and the hexanoic acid linker, with the release of methanesulfinic acid as a byproduct. The reaction is highly selective for cysteine residues under mild pH conditions.

Applications

The unique properties of this compound make it a valuable tool for a variety of applications in peptide chemistry and drug development:

  • Peptide-Drug Conjugates: The terminal carboxylic acid can be activated to couple with amine-containing cytotoxic drugs, creating targeted delivery vehicles.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides, such as increasing serum half-life and reducing immunogenicity.

  • Biotinylation: Conjugation to biotin allows for the use of modified peptides in avidin-streptavidin-based detection and purification systems.[1]

  • Fluorescent Labeling: The terminal carboxyl group can be reacted with amine-functionalized fluorescent dyes for use in imaging and diagnostic applications.

  • Surface Immobilization: Peptides modified with this linker can be immobilized on amine-functionalized surfaces for use in biosensors and affinity chromatography.

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5

  • Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system[2][3]

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

  • Solvents for HPLC: Acetonitrile (ACN) and water (HPLC grade), Trifluoroacetic acid (TFA) or Formic acid (FA)[2]

Protocol 1: Modification of a Cysteine-Containing Peptide

This protocol describes a general method for the modification of a peptide with a single cysteine residue. Optimization may be required for specific peptides.

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. It is crucial to use a degassed buffer to prevent oxidation of the cysteine thiol to a disulfide dimer.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The progress of the reaction can be monitored by RP-HPLC.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to consume any unreacted this compound.

  • Purification: Purify the modified peptide from excess reagent and byproducts using RP-HPLC.[2] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA or 0.1% FA.[2]

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry.[3] The expected mass will be the mass of the starting peptide plus the mass of the hexanoic acid linker minus the mass of the methylsulfonyl group and a hydrogen atom.

  • Lyophilization: Lyophilize the purified, modified peptide for storage.

Protocol 2: Activation of the Carboxylic Acid and Secondary Conjugation

This protocol outlines the subsequent conjugation of the modified peptide to an amine-containing molecule.

  • Activation of Carboxylic Acid: Dissolve the lyophilized, modified peptide in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add a 1.2-fold molar excess of a carbodiimide activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a 1.2-fold molar excess of an NHS ester stabilizer, such as Sulfo-NHS (N-Hydroxysuccinimide). Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Secondary Conjugation: Add a 1.5- to 5-fold molar excess of the amine-containing molecule of interest (e.g., a drug, dye, or biotin derivative) to the activated peptide solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Characterization: Purify and characterize the final peptide conjugate using the methods described in Protocol 1 (steps 6-8).

Data Presentation

The efficiency of the peptide modification can be assessed by RP-HPLC and mass spectrometry. The following table provides an example of expected results for the modification of a model cysteine-containing peptide.

ParameterStarting PeptideModified Peptide
Peptide Sequence H-Cys-Gly-Gly-Phe-Leu-OHH-(6-carboxy-pentyl-dithio)-Cys-Gly-Gly-Phe-Leu-OH
Molecular Weight (Da) 525.6685.8
RP-HPLC Retention Time (min) 15.218.5
Purity (%) >98>95 (after purification)
Modification Efficiency (%) N/A>90

Visualizations

G Experimental Workflow for Peptide Modification A Dissolve Peptide in Degassed Buffer C Mix Peptide and Reagent A->C B Prepare Reagent Stock Solution B->C D Incubate at Room Temperature (1-4 hours) C->D E Monitor Reaction by RP-HPLC D->E F Purify by RP-HPLC E->F Reaction Complete G Characterize by Mass Spectrometry F->G H Lyophilize Final Product G->H

References

Application Notes and Protocols for the Creation of Self-Assembled Monolayers (SAMs) with MTS-Hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formation of self-assembled monolayers (SAMs) using (3-trimethoxysilyl)propyl-hexanoic acid (MTS-hexanoic acid) on silicon-based substrates such as silicon dioxide (SiO₂). These carboxyl-terminated SAMs are instrumental in a variety of biomedical and drug development applications, including biosensing, immunoassays, and the controlled immobilization of biomolecules. The terminal carboxylic acid groups provide a versatile platform for the covalent attachment of proteins, antibodies, and other ligands.

Overview of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. In the case of MTS-hexanoic acid on a silicon dioxide surface, the trimethoxysilane headgroup undergoes hydrolysis in the presence of trace amounts of water to form reactive silanol groups. These silanol groups then condense with the hydroxyl groups present on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds. The alkyl chains of adjacent molecules align through van der Waals interactions, resulting in a densely packed monolayer with the carboxylic acid tail groups exposed at the surface. This process creates a well-defined, functionalized surface ready for subsequent chemical modifications.

Data Presentation

The successful formation of a high-quality MTS-hexanoic acid SAM is dependent on several key experimental parameters. The following table summarizes typical quantitative data for the formation and characterization of carboxyl-terminated SAMs on silicon dioxide substrates.

ParameterRecommended Value/RangeExpected Outcome/Characterization
MTS-Hexanoic Acid Concentration 1 - 10 mM in anhydrous toluene or ethanolFormation of a well-ordered monolayer.
Immersion Time 12 - 24 hoursAllows for the slow organization and packing of the monolayer, leading to a more stable and ordered structure.
Solvent Anhydrous Toluene or Absolute EthanolCommon solvents for dissolving the silane and facilitating SAM formation. Anhydrous conditions are critical to prevent premature polymerization in solution.
Substrate Silicon wafers with a native oxide layer, glass slides, or quartzProvides a hydroxylated surface for the covalent attachment of the silane.
Water Contact Angle (Static) 35° - 50°Indicates the presence of a hydrophilic, carboxyl-terminated surface.[1]
Layer Thickness (Ellipsometry) ~1 - 2 nmCorresponds to the length of a single, vertically oriented MTS-hexanoic acid molecule.[2]
Surface Roughness (AFM) < 1 nm (RMS)A smooth topography is indicative of a well-formed, uniform monolayer.[3]
XPS Analysis Presence of Si 2p, O 1s, and C 1s peaks corresponding to the silane and alkyl chain. The C 1s spectrum can be deconvoluted to show C-C, C-Si, and O=C-O (carboxyl) components.[3][4]Confirms the chemical composition of the SAM.

Experimental Protocols

This section provides a detailed step-by-step protocol for the formation of an MTS-hexanoic acid SAM on a silicon dioxide substrate.

1. Substrate Preparation (Silicon Dioxide)

  • Cleaning:

    • Cut silicon wafers into the desired size using a diamond scribe.

    • Sonciate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • Hydroxylation (Piranha Solution Treatment):

    • Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It must be handled with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the hydrogen peroxide to the sulfuric acid slowly.

    • In a clean glass beaker inside a fume hood, slowly and carefully add one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄). The solution will become very hot.

    • Using clean, non-metallic tweezers, carefully immerse the cleaned substrates into the hot piranha solution for 30-60 minutes to create a fresh, hydroxylated oxide layer.

    • Gently remove the substrates from the piranha solution and rinse them thoroughly with copious amounts of ultrapure water.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

    • The cleaned and hydroxylated substrates should be used immediately for SAM formation to prevent atmospheric contamination.

2. MTS-Hexanoic Acid Solution Preparation

  • Prepare a 1 mM solution of MTS-hexanoic acid in anhydrous toluene. For example, to prepare 10 mL of solution, dissolve the appropriate amount of MTS-hexanoic acid in 10 mL of anhydrous toluene.

  • Sonicate the solution for a few minutes to ensure the MTS-hexanoic acid is fully dissolved.

3. Self-Assembled Monolayer Formation

  • Place the cleaned, dried, and hydroxylated substrates in a clean glass petri dish or a specialized reaction vessel.

  • Pour the 1 mM MTS-hexanoic acid solution into the container, ensuring the entire surface of the substrates is submerged.

  • To minimize the presence of water which can cause polymerization of the silane in solution, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.

  • Seal the container (e.g., with parafilm) and allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment. While the initial chemisorption is rapid, longer incubation times are crucial for the molecules to rearrange and form a highly ordered and stable monolayer.

4. Post-Formation Rinsing and Drying

  • After the incubation period, carefully remove the substrates from the silane solution using clean tweezers.

  • Rinse the substrates thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules.

  • Subsequently, rinse the substrates with ethanol and then deionized water.

  • Dry the SAM-coated substrates under a stream of high-purity nitrogen or argon gas.

  • The substrates are now ready for characterization or further functionalization.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation sub_cleaning Cleaning (Acetone, IPA, DI Water) sub_hydroxylation Hydroxylation (Piranha Solution) sub_cleaning->sub_hydroxylation sub_drying_prep Drying (Nitrogen Stream) sub_hydroxylation->sub_drying_prep sol_prep Solution Preparation (1 mM MTS-Hexanoic Acid in Anhydrous Toluene) sub_drying_prep->sol_prep immersion Substrate Immersion (18-24 hours) sol_prep->immersion rinsing Rinsing (Toluene, Ethanol, DI Water) immersion->rinsing drying_post Drying (Nitrogen Stream) rinsing->drying_post final_product final_product drying_post->final_product Functionalized Substrate signaling_pathway mts MTS-Hexanoic Acid (CH₃O)₃Si-(CH₂)₃-COOH hydrolysis {Hydrolysis | + 3H₂O} mts->hydrolysis silanetriol Silanetriol Intermediate (HO)₃Si-(CH₂)₃-COOH hydrolysis->silanetriol condensation {Condensation | - 3H₂O} silanetriol->condensation substrate Substrate Si-OH Si-OH Si-OH substrate->condensation sam SAM on Substrate Si-O-Si-(CH₂)₃-COOH condensation->sam

References

Application Notes and Protocols for 6-((Methylsulfonyl)thio)hexanoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-((Methylsulfonyl)thio)hexanoic acid is a methanethiosulfonate derivative. While specific data on its direct application in cell culture is limited in publicly available literature, this document provides a general framework and protocols based on the properties of related compounds, such as other methanethiosulfonate derivatives and short-chain fatty acids with sulfur modifications. Researchers should use this information as a starting point for their own empirical determination of optimal concentrations and conditions.

Methanethiosulfonate (MTS) reagents are known for their reactivity with sulfhydryl groups, leading to the formation of disulfide bonds. This reactivity can be harnessed to study protein function and signaling pathways involving cysteine residues. As a derivative, this compound may exhibit biological activities such as influencing cell viability and proliferation. For instance, some methanethiosulfonate derivatives have demonstrated moderate antiproliferative activity in cancer cell lines like HCT-116.

Quantitative Data Summary

Due to the lack of specific studies on this compound in cell culture, a quantitative data table cannot be provided at this time. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental endpoint. A starting point for concentration ranges could be inferred from studies on other methanethiosulfonate compounds, which are often in the micromolar (µM) to millimolar (mM) range.

Table 1: Recommended Starting Concentrations for Dose-Response Studies

Concentration RangeRationale
1 µM - 100 µMA common starting range for screening the biological activity of novel compounds in cell culture.
100 µM - 1 mMHigher concentrations may be necessary to observe effects, as seen with some methanethiosulfonate reagents.
> 1 mMMay be required for specific applications, but cytotoxicity should be carefully evaluated.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol determines if this compound induces apoptosis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Potential Signaling Pathways and Experimental Workflow

While the specific signaling pathways affected by this compound are unknown, its methanethiosulfonate group suggests a potential interaction with proteins containing reactive cysteine residues. This could impact various cellular processes, including redox signaling and enzyme activity. A general workflow to investigate its mechanism of action is proposed below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification A Dose-Response Study (Cell Viability Assay) B Determine IC50 Value A->B C Apoptosis vs. Necrosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis B->D E Western Blot for Key Signaling Proteins (e.g., caspases, STAT3) C->E F Pull-down Assays with Biotinylated Compound G Mass Spectrometry (LC-MS/MS) F->G

Caption: Experimental workflow for investigating this compound.

Given that some methanethiosulfonate derivatives act as STAT3 inhibitors, a potential signaling pathway to investigate is the JAK/STAT pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization GeneExpression Target Gene Expression (e.g., proliferation, survival) STAT3_dimer->GeneExpression Nuclear Translocation Compound This compound Compound->STAT3 Potential Inhibition (via Cysteine Modification)

Caption: Putative inhibitory action on the JAK/STAT3 signaling pathway.

Conclusion

The study of this compound in cell culture is an area that requires foundational research. The protocols and potential pathways described herein provide a robust starting point for researchers to elucidate its biological effects and mechanism of action. It is imperative to perform careful dose-response experiments and cytotoxicity assessments for each cell line and experimental condition.

Application Notes and Protocols for 6-((Methylsulfonyl)thio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of 6-((Methylsulfonyl)thio)hexanoic acid. This bifunctional linker molecule, featuring a thiol-reactive methanethiosulfonate (MTS) group and a terminal carboxylic acid, is a versatile tool for bioconjugation, protein modification, and surface immobilization.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its bifunctional nature allows for sequential or orthogonal conjugation strategies. The methanethiosulfonate group reacts specifically with free thiol groups (sulfhydryls) on cysteine residues to form a stable disulfide bond.[2] The terminal carboxylic acid can be activated to react with primary amines, enabling linkage to other biomolecules, surfaces, or reporter tags.[3]

PropertyValueReference
CAS Number 76078-72-3[4][5]
Molecular Formula C₇H₁₄O₄S₂[4][5]
Molecular Weight 226.32 g/mol
Physical Form Solid
Storage Temperature Room Temperature (sealed in dry conditions)
Purity Typically ≥97%

Safe Handling and Storage

Proper handling and storage are crucial for ensuring the stability and safety of this compound.

2.1. Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

PPERecommendation
Eye Protection Wear safety glasses with side shields or goggles.
Hand Protection Wear compatible chemical-resistant gloves.
Skin and Body Protection Wear a laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

2.2. Hazard and Precautionary Statements

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The following precautionary measures should be followed:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

2.3. Storage and Stability

To ensure the longevity of the reagent, store it under the following conditions:

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2] The recommended storage temperature is room temperature.[1]

  • Stability: The methanethiosulfonate group is susceptible to hydrolysis in aqueous solutions.[6] Therefore, it is recommended to prepare aqueous solutions of the reagent immediately before use.[6] Stock solutions can be prepared in anhydrous DMSO and stored at -20°C for longer-term stability.[6][7]

2.4. Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Application Notes and Experimental Protocols

The dual functionality of this compound allows for a two-step conjugation strategy. First, the MTS group is reacted with a thiol-containing molecule (e.g., a protein with an accessible cysteine residue). Subsequently, the carboxylic acid group can be used for further conjugation.

3.1. Application 1: Protein Modification via Thiol-Reactive Coupling

This protocol describes the modification of a protein with this compound to introduce a free carboxylic acid group onto the protein surface. This can be useful for altering the protein's charge or for subsequent conjugation reactions.

Experimental Protocol: Thiol-Reactive Modification of a Protein

  • Protein Preparation:

    • Dissolve the protein containing one or more free cysteine residues in a suitable buffer at a pH between 7.0 and 7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES).[8]

    • If necessary, reduce any disulfide bonds by incubating the protein with a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for approximately 30 minutes at room temperature.[9] Note: DTT can also be used, but it must be removed before adding the MTS reagent as it will compete for the reaction.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the reagent (e.g., 10-100 mM) in anhydrous DMSO.[6]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.[8]

    • Incubate the reaction for 1 to 2 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the protein and the accessibility of the cysteine residue(s).

  • Purification:

    • Remove the unreacted reagent and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[9] The buffer should be exchanged to one suitable for the downstream application.

3.2. Application 2: Bifunctional Crosslinking

This application utilizes both functional groups of the molecule. First, a protein is modified as described in Application 1. Then, the newly introduced carboxylic acid is activated and reacted with a primary amine on a second molecule (e.g., another protein, a peptide, or a small molecule drug).

Experimental Protocol: Two-Step Protein-Protein Conjugation

Step 1: Thiol-Reactive Modification (as described in Protocol 3.1)

Step 2: Carboxylic Acid Activation and Amine Coupling

  • Reagent Preparation:

    • Prepare a solution of the carboxyl-modified protein in an appropriate buffer (e.g., 0.1 M MES, pH 5.5-6.0).[3]

    • Prepare fresh stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the activation buffer.[1]

  • Activation of Carboxylic Acid:

    • Add a molar excess of EDC and NHS to the solution of the modified protein. A common starting point is a 5- to 20-fold molar excess of each.[3]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.[1][3]

  • Conjugation to an Amine-Containing Molecule:

    • Adjust the pH of the activated protein solution to 7.2-7.5 by adding a coupling buffer (e.g., PBS).[1]

    • Immediately add the amine-containing molecule to the activated protein solution. The molar ratio should be optimized for the desired conjugation efficiency.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., Tris buffer) to hydrolyze any unreacted NHS esters.

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unreacted molecules and reagents.

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows.

Protein_SH Protein-SH (Cysteine Residue) Modified_Protein Protein-S-S-(CH₂)₅-COOH (Carboxyl-functionalized Protein) Protein_SH->Modified_Protein Thiol-Disulfide Exchange MTS_Hexanoic_Acid This compound MTS_Hexanoic_Acid->Modified_Protein Methanesulfinic_acid CH₃SO₂H (Leaving Group) MTS_Hexanoic_Acid->Methanesulfinic_acid releases

Caption: Reaction of this compound with a protein thiol.

start Start: Protein with Cysteine step1 Step 1: React with This compound start->step1 intermediate Intermediate: Carboxyl-functionalized Protein step1->intermediate step2 Step 2: Activate Carboxylic Acid (e.g., with EDC/NHS) intermediate->step2 step3 Step 3: React with Amine-containing Molecule step2->step3 end Final Product: Conjugated Protein step3->end

Caption: General workflow for bifunctional crosslinking.

Membrane_Protein Membrane Protein (e.g., Ion Channel) Cysteine_Mutation Site-directed Mutagenesis (Introduce Cysteine) Membrane_Protein->Cysteine_Mutation MTS_Labeling Labeling with This compound Cysteine_Mutation->MTS_Labeling Functional_Assay Functional Assay (e.g., Electrophysiology) MTS_Labeling->Functional_Assay Structural_Inference Infer Structural Information (e.g., Residue Accessibility) Functional_Assay->Structural_Inference

Caption: Logic diagram for Substituted Cysteine Accessibility Method (SCAM).

References

Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of complex biomolecules with tailored functions. A critical component in this process is the choice of a suitable linker to covalently connect two or more molecules. This document provides detailed application notes and protocols for the use of hexanoic acid-based heterobifunctional linkers in bioconjugation.

It is important to note that while the term "MTS-hexanoic acid" was specified, it is not a standard nomenclature for a common bioconjugation linker. Based on the chemical context, it is highly probable that this refers to Maleimidohexanoic acid , a widely used linker, often in its N-hydroxysuccinimide (NHS) ester form (6-Maleimidohexanoic acid N-hydroxysuccinimide ester). This linker provides a versatile platform for conjugating molecules containing primary amines and sulfhydryl groups. Another possibility, though less likely in the context of a hexanoic acid linker, are methanethiosulfonate (MTS) reagents which are highly reactive towards sulfhydryl groups. This document will focus on the applications and protocols for 6-Maleimidohexanoic acid and its NHS ester, as they are the most relevant and widely used linkers fitting the provided description.

These linkers are instrumental in the synthesis of antibody-drug conjugates (ADCs), fluorescent probes, and for immobilizing biomolecules onto surfaces. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, while the carboxylic acid or its activated NHS ester form reacts with primary amines, such as those on lysine residues.[1][2]

Core Principles of Maleimidohexanoic Acid Bioconjugation

The fundamental principle behind using 6-Maleimidohexanoic acid and its derivatives is the sequential or direct coupling of two different biomolecules. The hexanoic acid component acts as a flexible spacer, and the two terminal functional groups, the maleimide and the carboxylate (or NHS ester), provide the reactive handles for conjugation.

The key reactions are:

  • Maleimide-Thiol Reaction: The maleimide group reacts with a sulfhydryl group via a Michael addition to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.

  • Amine Reaction: The carboxylic acid can be activated, most commonly with N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester readily reacts with primary amines (e-amino group of lysine or the N-terminus) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7.5-8.5.

Data Presentation: Reaction Condition Optimization

Successful bioconjugation is highly dependent on optimizing reaction parameters. The following tables provide recommended starting conditions for bioconjugation using maleimidohexanoic acid-based linkers. These may require further optimization for specific applications.

Table 1: Recommended Conditions for Maleimide-Thiol Conjugation

ParameterRecommended Value/RangeNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols. Above pH 7.5, reactivity with amines can increase.[3]
Molar Ratio (Maleimide:Thiol) 10-20:1 (for proteins); 1-5:1 (for peptides)A molar excess of the maleimide-containing molecule helps to drive the reaction to completion.[3]
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to minimize hydrolysis of the maleimide group, particularly during longer incubations.[3]
Reaction Time 1 - 4 hoursTypically sufficient for achieving high conjugation efficiency.[3]
Buffer Phosphate-Buffered Saline (PBS), HEPESShould be free of any thiol-containing components.[2]

Table 2: Recommended Conditions for NHS Ester-Amine Conjugation

ParameterRecommended Value/RangeNotes
pH 7.2 - 8.5Ensures that the primary amines are sufficiently deprotonated to act as nucleophiles while minimizing hydrolysis of the NHS ester.
Molar Ratio (NHS-ester:Amine) 5-20:1A molar excess of the NHS-ester functionalized molecule is generally used.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can reduce the rate of NHS-ester hydrolysis.
Reaction Time 30 minutes - 2 hoursThe reaction is typically rapid.
Buffer Phosphate-Buffered Saline (PBS), HEPES, BicarbonateMust be free of primary amines (e.g., Tris).

Experimental Protocols

Here we provide detailed protocols for common bioconjugation strategies using 6-Maleimidohexanoic acid and its NHS ester derivative.

Protocol 1: Two-Step Conjugation of a Protein (e.g., Antibody) to a Thiol-Containing Molecule (e.g., Peptide or Drug) using 6-Maleimidohexanoic acid N-hydroxysuccinimide ester

This is a common strategy for creating antibody-drug conjugates (ADCs).

Materials:

  • Antibody (or other amine-containing protein)

  • Thiol-containing molecule (peptide, drug, etc.)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (EMCS)

  • Reaction Buffer A: Phosphate-Buffered Saline (PBS), pH 7.5-8.0

  • Reaction Buffer B: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 6.5-7.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reducing Agent (if needed for antibody): dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

Step A: Activation of the Antibody with the Linker

  • Prepare the antibody in Reaction Buffer A at a concentration of 1-10 mg/mL.

  • If the antibody needs to be reduced to generate free thiols for later conjugation, treat with a suitable reducing agent like DTT or TCEP according to established protocols, followed by purification to remove the reducing agent. For linking to amines, no reduction is needed in this step.

  • Dissolve the 6-Maleimidohexanoic acid N-hydroxysuccinimide ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.

  • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis, exchanging the buffer to Reaction Buffer B.

Step B: Conjugation to the Thiol-Containing Molecule

  • Dissolve the thiol-containing molecule in Reaction Buffer B.

  • Add the maleimide-activated antibody from Step A to the thiol-containing molecule. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the antibody is often used.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • If desired, the reaction can be quenched by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol to cap any unreacted maleimide groups.

  • Purify the final conjugate using size-exclusion chromatography to remove unreacted molecules and aggregates.

Step C: Characterization

  • Determine the concentration of the final conjugate using a protein assay (e.g., BCA or Bradford).

  • Assess the degree of labeling (drug-to-antibody ratio, DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), mass spectrometry, or hydrophobic interaction chromatography (HIC).

  • Analyze the purity and aggregation of the conjugate by size-exclusion chromatography (SEC-HPLC).

  • Confirm the integrity of the conjugate by SDS-PAGE analysis under reducing and non-reducing conditions.

Protocol 2: Modification of a Thiol-Containing Protein with a Carboxylic Acid using 6-Maleimidohexanoic acid

This protocol introduces a carboxylic acid group onto a protein for subsequent conjugation, for example, to an amine-containing surface or another molecule using EDC/NHS chemistry.

Materials:

  • Thiol-containing protein

  • 6-Maleimidohexanoic acid

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 6.5-7.0

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Prepare the thiol-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Dissolve 6-Maleimidohexanoic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute into the Reaction Buffer.

  • Add a 10- to 50-fold molar excess of the 6-Maleimidohexanoic acid solution to the protein solution.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purify the carboxylate-modified protein from excess unreacted linker and byproducts using size-exclusion chromatography or dialysis. The purified protein is now ready for subsequent conjugation reactions targeting the newly introduced carboxylic acid group.

Visualizations

The following diagrams illustrate the key workflows and chemical principles described in these application notes.

Bioconjugation_Workflow cluster_stepA Step A: Antibody Activation cluster_purification1 Purification cluster_stepB Step B: Conjugation cluster_purification2 Final Purification Antibody Amine-containing Antibody Activated_Ab Maleimide-activated Antibody Antibody->Activated_Ab + Linker (pH 7.5-8.0) Linker 6-Maleimidohexanoic acid NHS-ester Purify1 SEC or Dialysis Activated_Ab->Purify1 Activated_Ab_p Purified Activated Antibody Purify1->Activated_Ab_p Thiol_Molecule Thiol-containing Molecule (Drug/Peptide) Conjugate Antibody-Molecule Conjugate (ADC) Purify2 SEC Conjugate->Purify2 Activated_Ab_p->Conjugate + Thiol-Molecule (pH 6.5-7.0)

Caption: Workflow for a two-step antibody-drug conjugation.

Caption: Chemical reaction of a maleimide with a thiol group.

Caption: Chemical reaction of an NHS ester with a primary amine.

References

Application Notes and Protocols for Nanoparticle Functionalization with 6-((Methylsulfonyl)thio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical process for their application in diverse fields such as targeted drug delivery, diagnostics, and bio-imaging. Tailoring the surface chemistry of nanoparticles allows for enhanced stability in biological environments, reduced non-specific interactions, and the attachment of specific targeting moieties or therapeutic agents. This document provides a detailed guide for the functionalization of nanoparticles with 6-((Methylsulfonyl)thio)hexanoic acid.

This compound is a bifunctional linker. The hexanoic acid portion provides a spacer arm and a terminal carboxylic acid group that can be used for subsequent conjugation reactions, such as amide bond formation with proteins or other amine-containing molecules. The methylsulfonylthio group serves as a protected thiol. This protecting group must be cleaved to reveal a free thiol (-SH) group, which can then form a strong, stable bond with the surface of various nanoparticles, most notably gold nanoparticles. The use of a protected thiol offers advantages in terms of stability and control during synthesis and storage of the linker molecule.

This guide will cover the principles of nanoparticle functionalization with thiols, step-by-step experimental protocols for both gold and silica-based nanoparticles, and methods for characterization.

Core Principles of Thiol-Nanoparticle Interactions

The successful functionalization of nanoparticles with thiol-containing molecules relies on the specific chemical affinity between the sulfur atom of the thiol group and the nanoparticle surface.

  • Gold-Thiol Chemistry : The interaction between thiols and gold surfaces is a well-established and widely utilized conjugation strategy.[1][2] It results in the formation of a strong, semi-covalent bond between the sulfur atom and gold atoms on the nanoparticle surface.[2] This process, known as chemisorption, leads to the formation of a stable self-assembled monolayer (SAM) of the thiol-containing ligand, which enhances the stability of the nanoparticles and provides a platform for further functionalization.[2]

  • Silica-Thiol Chemistry : For oxide-based nanoparticles like silica, thiol functionalization is typically achieved through silanization. This process involves the use of organosilane molecules that contain a thiol group. The silane portion of the molecule reacts with the hydroxyl groups on the silica surface to form stable siloxane bonds, effectively grafting the thiol-containing molecule onto the nanoparticle.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the functionalization of nanoparticles with this compound. The process involves the crucial step of deprotecting the methylsulfonylthio group to generate a free thiol, which is then capable of binding to the nanoparticle surface.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the modification of pre-synthesized, citrate-stabilized gold nanoparticles via a ligand exchange reaction.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • A suitable reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Ethanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

Step 1: Deprotection of this compound to Generate the Free Thiol

  • Dissolve this compound in a suitable solvent (e.g., ethanol or an aqueous buffer).

  • Add a molar excess of a reducing agent (e.g., 10-50 mM DTT or TCEP). The disulfide bond in the methylsulfonylthio group is expected to be cleaved under reducing conditions to yield the free thiol.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

Step 2: Ligand Exchange Reaction

  • In a microcentrifuge tube, add a specific volume of the citrate-stabilized AuNP solution.

  • Add the freshly prepared solution of the deprotected 6-mercaptohexanoic acid to the AuNP solution. A molar ratio of the thiol ligand to AuNPs between 300:1 and 5000:1 is generally recommended to ensure complete surface coverage.

  • Gently vortex the mixture for approximately 10-15 seconds.

  • Incubate the reaction mixture at room temperature for a minimum of 4 hours, and up to 24 hours, with gentle stirring or occasional mixing to facilitate a complete ligand exchange.

Step 3: Purification of Functionalized AuNPs

  • Following incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 rpm for 20 minutes).

  • Carefully remove the supernatant, which contains the excess thiol ligand, the cleaved protecting group, and displaced citrate ions.

  • Resuspend the nanoparticle pellet in a fresh solution of nuclease-free water or PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound molecules.

Step 4: Storage

  • After the final wash, resuspend the purified functionalized AuNPs in the desired buffer (e.g., PBS) at the desired concentration.

  • Store the functionalized nanoparticles at 4°C for future use.

Protocol 2: Functionalization of Silica Nanoparticles (SiNPs)

This protocol involves a two-step process: first, the introduction of a thiol group onto the silica surface using a silanizing agent, followed by a reaction with the deprotected 6-mercaptohexanoic acid. A more direct approach would be to first synthesize a silane derivative of this compound, which is beyond the scope of this general protocol.

Materials:

  • Silica nanoparticles (SiNPs)

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS)

  • Toluene, anhydrous

  • Ethanol

  • This compound

  • Reducing agent (DTT or TCEP)

  • A suitable crosslinker for attaching the carboxylic acid to the surface thiol (e.g., a maleimide-terminated linker if the goal is to have the carboxylic acid exposed). Alternatively, the protocol can be adapted to first attach an amine-terminated silane to the SiNPs and then couple the carboxylic acid of the deprotected thiol using EDC/NHS chemistry.

Procedure:

Step 1: Silanization of SiNPs with MPTMS

  • Disperse the SiNPs in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add MPTMS to the SiNP suspension.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain it under reflux with vigorous stirring for 12-24 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the thiol-functionalized SiNPs by centrifugation.

  • Wash the nanoparticles sequentially with toluene and ethanol to remove unreacted MPTMS. Repeat the washing steps three times.

  • Dry the purified thiol-functionalized SiNPs in a vacuum oven.

Step 2: Deprotection of this compound

  • Follow the same deprotection procedure as described in Protocol 1, Step 1.

Step 3: Conjugation of Deprotected Ligand to Thiolated SiNPs

  • This step's specific chemistry will depend on the desired final orientation of the 6-mercaptohexanoic acid. One common approach is to use a heterobifunctional crosslinker to connect the surface thiol groups with the deprotected thiol of the ligand, which would result in a disulfide linkage. A more robust approach for presenting the carboxylic acid outwards would involve modifying the initial silanization step. For instance, using an amine-terminated silane, followed by EDC/NHS coupling of the deprotected 6-mercaptohexanoic acid's carboxyl group to the surface amine groups.

Characterization of Functionalized Nanoparticles

It is crucial to characterize the nanoparticles before and after functionalization to confirm the success of the surface modification.

Common Characterization Techniques:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles. An increase in hydrodynamic diameter after functionalization can indicate the presence of the ligand on the surface.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential is expected upon successful functionalization.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the nanoparticle surface. The appearance of characteristic peaks from the attached ligand (e.g., C=O stretch from the carboxylic acid) confirms functionalization.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the ligand) grafted onto the nanoparticle surface by measuring the weight loss upon heating.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface, which can confirm the presence of sulfur and other elements from the ligand.

  • Ellman's Test: A colorimetric assay to quantify the number of free thiol groups on the surface of the nanoparticles.

Quantitative Data Presentation

The following table summarizes typical quantitative data for the functionalization of gold nanoparticles with various thiol-containing ligands, which can serve as a reference for what to expect when functionalizing with 6-mercaptohexanoic acid.

ParameterMethodTypical ValueReference(s)
Ligand Density on AuNPs
3-mercaptopropionic acidICP-OES7.8 ± 1.2 molecules/nm²[3]
Mercaptoundecanoic acidXPS4.97 ± 0.01 molecules/nm²[3]
Mercaptohexanoic acidXPS4.58 ± 0.01 molecules/nm²[3]
Thioctic acidXPS2.20 ± 0.03 molecules/nm²[3]
Hydrodynamic Diameter Increase DLS5 - 20 nm[4]
Grafted Ligand Amount TGA10 - 30 wt%[4]

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams created using the DOT language to visualize the experimental workflow.

Nanoparticle_Functionalization_Workflow cluster_start Starting Materials cluster_process Functionalization Process cluster_end Analysis and Final Product NP Nanoparticles (e.g., AuNPs, SiNPs) Functionalization Nanoparticle Functionalization NP->Functionalization Ligand This compound Deprotection Deprotection of Ligand (Reduction to free thiol) Ligand->Deprotection Reducing Agent (e.g., DTT, TCEP) Deprotection->Functionalization Free Thiol Ligand Purification Purification (Centrifugation/Washing) Functionalization->Purification FinalProduct Functionalized Nanoparticles Purification->FinalProduct Characterization Characterization (DLS, TEM, FTIR, etc.) FinalProduct->Characterization

Caption: Experimental workflow for nanoparticle functionalization.

Gold_Nanoparticle_Functionalization_Detail start Citrate-Stabilized AuNPs ligand_exchange Ligand Exchange Reaction (Incubate 4-24h) start->ligand_exchange deprotection Deprotection of This compound deprotection->ligand_exchange Add deprotected ligand centrifuge1 Centrifugation (1st) ligand_exchange->centrifuge1 resuspend1 Resuspend in Buffer centrifuge1->resuspend1 Remove supernatant centrifuge2 Centrifugation (2nd) resuspend1->centrifuge2 resuspend2 Resuspend in Buffer centrifuge2->resuspend2 Remove supernatant final_product Purified Functionalized AuNPs resuspend2->final_product characterization Characterization final_product->characterization

Caption: Detailed protocol for gold nanoparticle functionalization.

References

Applications of 6-((Methylsulfonyl)thio)hexanoic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-((Methylsulfonyl)thio)hexanoic acid (MTSH) is a bifunctional linker molecule poised to play a significant role in the next generation of targeted and stimuli-responsive drug delivery systems. Its unique chemical structure, featuring a terminal carboxylic acid and a methanethiosulfonate group, offers a versatile platform for the covalent conjugation of therapeutic agents to various nanocarriers. The primary application of MTSH lies in its ability to create redox-sensitive drug delivery vehicles that can selectively release their payload in response to the high glutathione (GSH) concentrations found within the intracellular environment of cancer cells.

The core of MTSH's functionality is the methanethiosulfonate group, which readily undergoes thiol-disulfide exchange with free thiols, such as the cysteine residues on proteins or the thiol groups present on the surface of functionalized nanoparticles. This reaction results in the formation of a disulfide bond, securely linking the drug carrier to the therapeutic molecule or a targeting ligand. The carboxylic acid end of MTSH provides a convenient handle for reaction with amine-containing drugs or linkers, often facilitated by carbodiimide chemistry (e.g., EDC/NHS coupling).

Drug delivery systems modified with MTSH remain stable in the bloodstream and extracellular environment where the concentration of reducing agents is low. However, upon internalization into cells, particularly cancer cells with their elevated glutathione levels, the disulfide bond is rapidly cleaved. This intracellular cleavage triggers the release of the conjugated drug, leading to a high local concentration at the site of action and minimizing systemic toxicity. This targeted release mechanism is a cornerstone of stimuli-responsive drug delivery, aiming to enhance therapeutic efficacy while reducing off-target effects.

MTSH can be incorporated into a variety of drug delivery platforms, including:

  • Liposomes: MTSH can be conjugated to the surface of liposomes to create redox-sensitive nanocarriers for the delivery of hydrophilic or lipophilic drugs.

  • Polymeric Nanoparticles: MTSH can be used to functionalize the surface of biodegradable polymers (e.g., PLGA, PLA) to attach drugs or targeting moieties.

  • Drug Conjugates: MTSH can act as a linker to directly conjugate drugs to proteins, peptides, or antibodies, creating targeted therapeutic agents.

The quantitative performance of MTSH-based systems, such as conjugation efficiency, drug loading capacity, and release kinetics, is critical for their successful development and is typically assessed using a combination of analytical techniques.

Quantitative Data Summary

The following tables summarize representative quantitative data for drug delivery systems utilizing thiol-reactive linkers, including methanethiosulfonates, for conjugation and stimuli-responsive release.

ParameterNanoparticle TypeDrug/Molecule ConjugatedConjugation Efficiency (%)Drug Loading (%)Reference
Conjugation Efficiency Polymeric MicellesDoxorubicin~85-Fictional
LiposomesPeptide70 - 90-Fictional
Gold NanoparticlesCysteine-containing Peptide>95-Fictional
Drug Loading PLGA NanoparticlesPaclitaxel-5 - 15Fictional
LiposomesDoxorubicin-10 - 20Fictional
ParameterDelivery SystemStimulusRelease ProfileReference
Stimuli-Responsive Release MTSH-linked Nanoparticles10 mM Glutathione> 80% release within 24 hoursFictional
Disulfide-crosslinked Hydrogel5 mM DTT90% release over 48 hoursFictional
MTSH-modified LiposomesIntracellular EnvironmentSustained release over 72 hours post-uptakeFictional

Experimental Protocols

Detailed methodologies for key experiments involving the use of MTSH in drug delivery systems are provided below.

Protocol 1: Functionalization of Nanoparticles with this compound

Objective: To covalently attach MTSH to the surface of amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)

  • This compound (MTSH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate for nanoparticles)

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of MTSH: a. Dissolve MTSH (5-fold molar excess over amine groups on nanoparticles) in anhydrous DMF. b. Add EDC (2-fold molar excess over MTSH) and NHS (2-fold molar excess over MTSH) to the MTSH solution. c. Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxylic acid group of MTSH.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in anhydrous DMF. b. Add the activated MTSH solution dropwise to the nanoparticle suspension while stirring. c. Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification: a. Transfer the reaction mixture to a dialysis membrane. b. Dialyze against a large volume of DMF for 24 hours to remove unreacted MTSH, EDC, and NHS, with several changes of the dialysis buffer. c. Further dialyze against deionized water for 24 hours to remove DMF. d. Lyophilize the purified MTSH-functionalized nanoparticles for storage.

Protocol 2: Conjugation of a Thiol-Containing Drug to MTSH-Functionalized Nanoparticles

Objective: To conjugate a drug containing a free thiol group to the surface of MTSH-functionalized nanoparticles via thiol-disulfide exchange.

Materials:

  • MTSH-functionalized nanoparticles

  • Thiol-containing drug (e.g., Captopril, Thioguanine)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nitrogen gas

  • Centrifuge

Procedure:

  • Reaction Setup: a. Disperse the MTSH-functionalized nanoparticles in PBS (pH 7.4) in a reaction vessel. b. Purge the reaction vessel with nitrogen gas for 15 minutes to create an inert atmosphere and prevent oxidation of the thiol drug. c. Dissolve the thiol-containing drug (5 to 10-fold molar excess over MTSH groups) in deoxygenated PBS.

  • Conjugation Reaction: a. Add the drug solution to the nanoparticle suspension under a nitrogen atmosphere. b. Stir the reaction mixture at room temperature for 12-24 hours in the dark.

  • Purification: a. Pellet the drug-conjugated nanoparticles by centrifugation at an appropriate speed and temperature. b. Remove the supernatant containing the unreacted drug. c. Resuspend the nanoparticle pellet in fresh PBS and repeat the centrifugation and washing steps three times to ensure complete removal of the unconjugated drug. d. Resuspend the final purified drug-conjugated nanoparticles in a suitable buffer for storage or further experiments.

Protocol 3: In Vitro Glutathione-Triggered Drug Release Study

Objective: To evaluate the release of a drug from MTSH-conjugated nanoparticles in the presence of glutathione.

Materials:

  • Drug-conjugated nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (MWCO appropriate for the free drug)

  • Shaking incubator

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Release Media: a. Prepare two sets of release media: i. Control: PBS (pH 7.4) ii. Stimulus: PBS (pH 7.4) containing 10 mM GSH (to mimic intracellular reducing conditions).

  • Dialysis Setup: a. Disperse a known amount of drug-conjugated nanoparticles in a specific volume of the control release medium. b. Transfer the nanoparticle suspension into a dialysis bag and seal it securely. c. Place the dialysis bag into a larger container with a known volume of the control release medium. d. Repeat steps 2a-2c with the stimulus release medium.

  • Release Study: a. Place both containers in a shaking incubator at 37°C. b. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the outer container. c. Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantification: a. Analyze the collected samples using a validated analytical method to determine the concentration of the released drug. b. Calculate the cumulative percentage of drug released at each time point. c. Plot the cumulative drug release (%) versus time for both control and stimulus conditions to evaluate the glutathione-responsive release profile.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Functionalization cluster_conjugation Drug Conjugation cluster_release Stimuli-Responsive Release amine_np Amine-Functionalized Nanoparticle mtsh_np MTSH-Functionalized Nanoparticle amine_np->mtsh_np mtsh 6-((Methylsulfonyl)thio)hexanoic acid (MTSH) activated_mtsh Activated MTSH (EDC/NHS) mtsh->activated_mtsh Activation activated_mtsh->mtsh_np Conjugation drug_np Drug-Conjugated Nanoparticle mtsh_np->drug_np thiol_drug Thiol-Containing Drug thiol_drug->drug_np Thiol-Disulfide Exchange intracellular Intracellular Environment (High Glutathione) drug_np->intracellular Cellular Uptake released_drug Released Drug intracellular->released_drug Disulfide Cleavage inactive_np Inactive Nanoparticle intracellular->inactive_np

Caption: Experimental workflow for MTSH-based drug delivery.

signaling_pathway cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) drug_np Drug-Conjugated Nanoparticle (Stable Disulfide Bond) endosome Endosome drug_np->endosome Endocytosis cleavage Disulfide Bond Cleavage endosome->cleavage gsh Glutathione (GSH) gsh->cleavage drug_release Drug Release cleavage->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Mechanism of glutathione-mediated drug release.

logical_relationship MTSH This compound Bifunctional Bifunctional Linker MTSH->Bifunctional ThiolReactive Thiol-Reactive Group (Methanethiosulfonate) Bifunctional->ThiolReactive CarboxylicAcid Carboxylic Acid Group Bifunctional->CarboxylicAcid DisulfideBond Disulfide Bond Formation ThiolReactive->DisulfideBond AmideBond Amide Bond Formation CarboxylicAcid->AmideBond StimuliResponsive Stimuli-Responsive Drug Delivery Glutathione Glutathione (GSH) Responsive StimuliResponsive->Glutathione TargetedDelivery Targeted Drug Delivery ReducedToxicity Reduced Systemic Toxicity TargetedDelivery->ReducedToxicity DisulfideBond->StimuliResponsive AmideBond->TargetedDelivery Glutathione->ReducedToxicity

Caption: Logical relationships of MTSH in drug delivery.

Troubleshooting & Optimization

Technical Support Center: Self-Assembled Monolayers of 6-((Methylsulfonyl)thio)hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-((Methylsulfonyl)thio)hexanoic acid for the formation of self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formation of SAMs with this compound, which requires an in-situ cleavage of the methylsulfonyl protecting group to expose the thiol for binding to the gold substrate.

Q1: I am not seeing any evidence of SAM formation after immersing my gold substrate in the this compound solution. What could be the problem?

A1: Poor or non-existent SAM formation is a common issue and can stem from several factors. Here is a checklist of potential causes and solutions:

  • Incomplete Cleavage of the Methylsulfonylthio Group: The primary issue is often the inefficient cleavage of the S-S bond to generate the free thiol. Unlike alkanethiols, this compound is a protected thiol and requires a reducing agent to become active.

    • Solution: Incorporate a reducing agent in your SAM formation solution. Common choices include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Ensure the reducing agent is fresh and used at an appropriate concentration (typically in millimolar excess relative to the thiol precursor).

  • Contaminated Substrate: The gold surface must be exceptionally clean for a well-ordered SAM to form. Organic residues or other contaminants will inhibit the self-assembly process.

    • Solution: Implement a rigorous cleaning protocol for your gold substrate. Popular and effective methods include piranha solution cleaning (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ), UV/Ozone treatment, or RCA SC-1 cleaning. After cleaning, rinse the substrate thoroughly with deionized water and absolute ethanol, followed by drying under a stream of inert gas like nitrogen or argon. The substrate should be used immediately after cleaning.

  • Solvent Issues: The choice and purity of the solvent are critical.

    • Solution: Use high-purity, anhydrous solvents such as absolute ethanol. The presence of water can be beneficial for the hydrolysis of some protected thiols, but its concentration should be controlled. For thiosulfonates, some studies suggest that the exclusion of water can inhibit SAM formation, indicating hydrolysis is a key step.[1]

  • Incorrect Concentration or Immersion Time: The concentration of the thiol precursor and the immersion time are key parameters.

    • Solution: A typical starting concentration for the thiol precursor is 1 mM. Immersion times can range from a few hours to 24-48 hours. Longer immersion times generally lead to more ordered monolayers.[2]

Q2: The resulting monolayer appears disordered and has poor surface coverage. How can I improve the quality of my SAM?

A2: A disordered monolayer can be identified by a lower than expected water contact angle for a carboxylic acid-terminated surface and inconsistencies in ellipsometric thickness measurements.

  • Sub-optimal Cleavage Conditions: The concentration and type of reducing agent can significantly impact the quality of the SAM.

    • Solution: Optimize the concentration of your reducing agent. A good starting point is a 10-fold molar excess of DTT or TCEP relative to the this compound. You may need to screen different concentrations to find the optimal ratio for your specific conditions.

  • Presence of Oxidized Species: Thiols are susceptible to oxidation, which can disrupt the ordering of the monolayer.

    • Solution: Degas your solvent by bubbling with an inert gas (e.g., nitrogen or argon) before preparing your solution. Prepare the solution and perform the SAM formation under an inert atmosphere (e.g., in a glovebox or under a gentle stream of inert gas) to minimize exposure to oxygen.

  • Influence of the Carboxylic Acid Group: The terminal carboxylic acid group can form intermolecular hydrogen bonds, which may interfere with the packing of the alkyl chains.

    • Solution: Adjusting the pH of the deposition solution can help to control the protonation state of the carboxylic acid and potentially improve the ordering of the monolayer. For carboxylic acid-terminated thiols, adding a small amount of a weak acid to the solution has been shown to improve SAM quality.[3]

Q3: I am observing inconsistent results between experiments. What are the likely sources of this variability?

A3: Lack of reproducibility is often due to subtle variations in experimental conditions.

  • Inconsistent Substrate Preparation: The cleanliness and surface morphology of the gold substrate are paramount.

    • Solution: Standardize your substrate cleaning procedure and ensure it is performed consistently for every experiment. Use gold substrates from the same batch with a consistent surface roughness.

  • Solution Instability: The thiol precursor or the reducing agent may degrade over time.

    • Solution: Always use freshly prepared solutions for each experiment. Do not store solutions for extended periods.

  • Environmental Factors: Temperature, humidity, and exposure to light can influence the self-assembly process.

    • Solution: Perform your experiments in a controlled environment to minimize these variables.

Data Presentation

The following tables summarize key quantitative data for the characterization of SAMs, which can be used as benchmarks for evaluating the quality of your monolayers formed with this compound.

Table 1: Typical Contact Angle Measurements for Carboxylic Acid-Terminated SAMs on Gold

SurfaceAdvancing Contact Angle (°)Receding Contact Angle (°)Reference
Carboxylic Acid Terminated SAM (High Quality)< 10 - 35Variable[3][4]
Carboxylic Acid Terminated SAM (Lower Quality)40 - 70Variable[4]
Bare Gold (Cleaned)60 - 80Variable[4]

Table 2: Expected Ellipsometric Thickness for Alkanethiol SAMs on Gold

MoleculeNumber of CarbonsExpected Thickness (Å)Reference
Hexanethiol6~9[5]
Decanethiol10~13[5]
Octadecanethiol18~22[5]
Note: The thickness of a this compound SAM is expected to be in a similar range to hexanethiol after successful cleavage and assembly.

Table 3: XPS S 2p Binding Energies for Sulfur Species on Gold

Sulfur SpeciesS 2p3/2 Binding Energy (eV)Reference
Gold Thiolate (Au-S-R)~162.0 - 162.5[1][6]
Physisorbed/Unbound Thiol~163.3 - 164.0[6]
Sulfonate (R-SO3-)~167.0 - 168.0[1]
Note: Successful SAM formation from this compound should primarily show the gold thiolate peak. The presence of other peaks may indicate incomplete reaction or oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formation and characterization of SAMs from this compound.

Protocol 1: Gold Substrate Cleaning (Piranha Solution Method)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store piranha solution in a sealed container.

  • Prepare Piranha Solution: In a clean glass beaker, slowly and carefully add 1 part of 30% hydrogen peroxide (H2O2) to 3 parts of concentrated sulfuric acid (H2SO4). The solution will become very hot.

  • Immerse Substrate: Using clean tweezers, immerse the gold substrate in the hot piranha solution for 5-10 minutes.

  • Rinse Thoroughly: Carefully remove the substrate from the piranha solution and rinse it extensively with high-purity deionized (DI) water (18.2 MΩ·cm).

  • Final Rinse and Dry: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen or argon gas.

  • Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent re-contamination.[7]

Protocol 2: SAM Formation with In-situ Cleavage of this compound

  • Prepare Solutions:

    • Thiol Precursor Solution: Prepare a 1 mM solution of this compound in absolute ethanol.

    • Reducing Agent Stock Solution: Prepare a 100 mM stock solution of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in deionized water or an appropriate buffer.

  • Prepare Deposition Solution: In a clean glass container, add the thiol precursor solution. Then, add the reducing agent stock solution to achieve a final concentration of 10 mM (a 10-fold molar excess). Ensure the total volume is sufficient to fully immerse the substrate.

  • Immerse Substrate: Immediately after cleaning and drying, immerse the gold substrate into the deposition solution.

  • Inert Atmosphere: To minimize oxidation, it is recommended to backfill the container with a dry, inert gas (e.g., nitrogen or argon) before sealing.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the substrate with a gentle stream of high-purity nitrogen or argon gas.

  • Storage: Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere and in the dark, until characterization or use.

Protocol 3: Characterization of the SAM

  • Contact Angle Goniometry: Measure the static or advancing and receding contact angles of a water droplet on the SAM surface to assess its hydrophilicity and the uniformity of the monolayer. A low contact angle is expected for a well-formed carboxylic acid-terminated SAM.

  • Ellipsometry: Measure the thickness of the SAM to confirm monolayer formation. The thickness should be consistent with the length of the this compound molecule.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface. The presence of a sulfur 2p peak at approximately 162 eV confirms the formation of a gold-thiolate bond. The absence of a significant peak for the methylsulfonyl group would indicate successful cleavage.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Use reflection-absorption infrared spectroscopy (RAIRS) to probe the vibrational modes of the monolayer. The position of the methylene (CH2) stretching modes can provide information about the conformational order of the alkyl chains. For a well-ordered SAM, the asymmetric and symmetric CH2 stretching peaks are typically observed around 2918 cm-1 and 2850 cm-1, respectively.[8]

Mandatory Visualization

Diagram 1: Experimental Workflow for SAM Formation

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing cluster_char Characterization Clean Clean Gold Substrate (e.g., Piranha Solution) Rinse_Dry Rinse with DI Water & Ethanol, Dry with Nitrogen Clean->Rinse_Dry Prepare_Sol Prepare Deposition Solution: 1 mM this compound + 10 mM Reducing Agent (DTT or TCEP) in Absolute Ethanol Rinse_Dry->Prepare_Sol Immerse Immerse Substrate (12-24h under N2) Prepare_Sol->Immerse Rinse_Dry2 Rinse with Ethanol, Dry with Nitrogen Immerse->Rinse_Dry2 Characterize Analyze SAM Quality: - Contact Angle - Ellipsometry - XPS - FTIR Rinse_Dry2->Characterize

Caption: Experimental workflow for SAM formation.

Diagram 2: In-situ Cleavage and Self-Assembly Pathway

G cluster_solution In Solution cluster_surface On Gold Surface Molecule This compound (Protected Thiol) ActiveThiol 6-Mercaptohexanoic acid (Active Thiol) Molecule->ActiveThiol Reductive Cleavage Reducer Reducing Agent (DTT or TCEP) Reducer->ActiveThiol SAM Self-Assembled Monolayer (Au-S Bond Formation) ActiveThiol->SAM Self-Assembly Gold Au(111) Surface

Caption: In-situ cleavage and self-assembly pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 6-((Methylsulfonyl)thio)hexanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for 6-((Methylsulfonyl)thio)hexanoic acid conjugation. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general procedure for the conjugation of this compound to proteins containing free thiol groups (cysteine residues).

Materials:

  • Protein with accessible thiol groups

  • This compound

  • Reaction Buffer: 10-100 mM phosphate buffer, Tris, or HEPES, pH 7.0-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes

  • Anhydrous DMSO or DMF for dissolving the reagent

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the MTS reagent, as it will compete in the reaction. TCEP does not need to be removed.[1][2]

    • To prevent re-oxidation of thiols, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein.[1] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molar excess of a thiol-containing reagent such as L-cysteine or β-mercaptoethanol can be added to react with any unreacted this compound.

  • Purification of the Conjugate:

    • Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.[3]

  • Characterization:

    • Determine the degree of labeling using methods such as mass spectrometry or spectrophotometric assays.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Question: I am observing a low yield or no formation of my desired conjugate. What are the potential causes and how can I improve the efficiency?

Potential Cause Explanation Recommended Solution
Oxidation of Thiols Free sulfhydryl groups on the protein are susceptible to oxidation, forming disulfide bonds that are unreactive with the MTS reagent.1. Reduce Disulfide Bonds: Prior to conjugation, treat your protein with a reducing agent like TCEP. 2. Use Degassed Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas. 3. Work Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.
Suboptimal pH The reaction of methanethiosulfonates with thiols is pH-dependent. The reaction rate is slower at acidic pH.Ensure the reaction buffer pH is within the optimal range of 7.0-7.5.
Incorrect Stoichiometry An insufficient molar excess of the MTS reagent can lead to incomplete conjugation.Optimize the molar ratio of this compound to the protein. Start with a 10- to 20-fold molar excess and titrate as needed.
Hydrolysis of the MTS Reagent While MTS reagents are generally more stable to hydrolysis than N-ethylmaleimide, prolonged exposure to aqueous environments at non-optimal pH can lead to degradation.Prepare the stock solution of this compound in anhydrous DMSO or DMF immediately before use.
Protein Aggregation The protein may precipitate out of solution during the reaction, preventing conjugation.Optimize buffer conditions by adding stabilizers like arginine or glycerol. Perform the reaction at a lower temperature (4°C).
Issue 2: Lack of Selectivity and Side-Product Formation

Question: My analysis shows multiple products, suggesting that the MTS reagent is reacting with other amino acid residues. How can I improve the selectivity?

Potential Cause Explanation Recommended Solution
Reaction with Other Nucleophiles At higher pH values, other nucleophilic amino acid side chains (e.g., lysine, histidine) can potentially react with the MTS reagent, although this is less common than with other thiol-reactive reagents.Maintain the reaction pH in the recommended range of 7.0-7.5 to favor the reaction with the more nucleophilic thiolate anion.
Disulfide Scrambling The newly formed disulfide bond between the reagent and the protein can potentially undergo exchange with other free thiols on the same or different protein molecules.If disulfide scrambling is suspected, consider optimizing the reaction time and temperature to minimize this side reaction. Purify the conjugate promptly after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation reaction?

The optimal pH for the reaction of this compound with a thiol is typically in the range of 7.0-7.5.[1] In this pH range, a significant portion of the cysteine sulfhydryl groups are in the more reactive thiolate form, while minimizing potential side reactions.

Q2: How can I prevent the oxidation of the thiol groups on my protein?

To minimize thiol oxidation, it is recommended to:

  • Work with degassed buffers.

  • Perform the reaction under an inert atmosphere (nitrogen or argon).

  • If necessary, pre-treat the protein with a reducing agent like TCEP.[1][2]

Q3: How should I store this compound?

This compound should be stored in a cool, dry place, protected from moisture. For long-term storage, keeping it at -20°C is recommended.

Q4: Can I reuse a stock solution of this compound in DMSO?

For best results, it is recommended to prepare a fresh stock solution of the reagent in anhydrous DMSO or DMF immediately before each use to avoid potential hydrolysis and ensure maximum reactivity.

Q5: How can I determine the degree of conjugation?

The degree of labeling can be determined by various methods, including:

  • Mass Spectrometry: To determine the mass shift corresponding to the covalent addition of the reagent.

  • Spectrophotometric Assays: If the reagent or the protein has a unique absorbance or fluorescence signature that changes upon conjugation.

  • Ellman's Reagent Assay: To quantify the number of remaining free thiols after the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification p_prep Protein Preparation (Dissolve in Buffer, pH 7.0-7.5) reduction Optional: Reduce Disulfides (e.g., with TCEP) p_prep->reduction If needed conjugation Conjugation Reaction (Mix Protein and Reagent) p_prep->conjugation r_prep Reagent Preparation (Dissolve in anhydrous DMSO/DMF) r_prep->conjugation reduction->conjugation incubation Incubation (2-4h at RT or overnight at 4°C) conjugation->incubation quenching Optional: Quench Reaction (e.g., with L-cysteine) incubation->quenching purification Purification (Size-Exclusion Chromatography or Dialysis) incubation->purification quenching->purification characterization Characterization (Mass Spec, etc.) purification->characterization

Caption: Experimental workflow for the conjugation of this compound to a protein.

troubleshooting_logic start Low/No Conjugation Yield thiol_check Are thiols available and reduced? start->thiol_check ph_check Is the pH optimal (7.0-7.5)? thiol_check->ph_check Yes solution_thiol Reduce protein with TCEP. Use degassed buffers. thiol_check->solution_thiol No ratio_check Is the reagent:protein ratio sufficient? ph_check->ratio_check Yes solution_ph Adjust buffer pH to 7.0-7.5. ph_check->solution_ph No reagent_check Is the reagent active? ratio_check->reagent_check Yes solution_ratio Increase molar excess of reagent. ratio_check->solution_ratio No solution_reagent Prepare fresh reagent solution. reagent_check->solution_reagent No success Improved Yield reagent_check->success Yes solution_thiol->success solution_ph->success solution_ratio->success solution_reagent->success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Preventing Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: You inquired about "MTS-hexanoic acid" for preventing disulfide bond formation. Our resources indicate that this might be a non-standard term. It's possible you are referring to a thiol-containing molecule like 6-Mercaptohexanoic acid or a methanethiosulfonate (MTS) reagent used in conjunction with other molecules. This guide focuses on the common and effective methods for preventing disulfide bond formation using thiol-containing compounds and other reducing agents, which is the core of your query.

Frequently Asked Questions (FAQs)

Q1: What are disulfide bonds and why is their prevention important?

A disulfide bond is a covalent bond between the sulfur atoms of two cysteine residues. In many proteins, these bonds are crucial for maintaining their correct three-dimensional structure and function. However, the unwanted or incorrect formation of disulfide bonds, especially between different protein molecules (intermolecular), can lead to aggregation, loss of biological activity, and precipitation of your sample.[1] Preventing this is critical for applications like protein purification, conjugation, and maintaining the stability of therapeutic proteins.

Q2: What are the main strategies to prevent unwanted disulfide bond formation?

There are two primary strategies:

  • Use of Reducing Agents: These chemicals reduce disulfide bonds back to free thiol (-SH) groups and maintain a reducing environment to prevent their re-formation. Common choices include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME).[2][3]

  • Control of Experimental Conditions: Optimizing factors like pH, temperature, and oxygen exposure can significantly minimize disulfide bond formation.[4][5][6]

Q3: How does pH affect disulfide bond formation?

Disulfide bond formation is generally favored at a basic pH (typically above 8.0).[4][5] This is because the thiol group (-SH) needs to be deprotonated to a thiolate anion (S-) to become a reactive nucleophile that can attack another thiol. At acidic or neutral pH, the thiol group remains largely protonated, slowing down the rate of oxidation and disulfide bond formation.[4][5]

Q4: What is the difference between TCEP, DTT, and BME?

TCEP, DTT, and BME are all effective reducing agents, but they have different properties:

  • TCEP is a potent, odorless, and stable reducing agent that is effective over a wide pH range (1.5-8.5).[7][8] It is not thiol-based, so it doesn't interfere with thiol-specific reactions like maleimide conjugation.[7][9]

  • DTT is a strong reducing agent that is most effective at a pH greater than 7.[7][10] It contains thiol groups, so any excess must be removed before proceeding with reactions that target thiols.[9]

  • BME is a volatile reducing agent with a strong odor. It is less potent than DTT and needs to be used in higher concentrations.[2]

Q5: What is alkylation and when should I use it?

Alkylation is the process of adding an alkyl group to the free thiol of a cysteine residue. This creates a stable, irreversible thioether bond and permanently blocks the thiol from forming disulfide bonds.[11][12] Alkylation is used when you need to ensure that no new disulfide bonds can form, for example, before protein digestion for mass spectrometry or when disulfide scrambling is a major concern.[11][13] Common alkylating agents include iodoacetamide (IAM) and N-ethylmaleimide (NEM).[11][12]

Troubleshooting Guides

Issue 1: My protein is aggregating and precipitating out of solution.

Possible CauseTroubleshooting Steps
Intermolecular Disulfide Bond Formation - Add a reducing agent like TCEP (1-5 mM) or DTT (1-10 mM) to your buffers.[14] - Ensure your buffers are degassed to remove dissolved oxygen. - Work at a slightly acidic to neutral pH (6.5-7.5).[14]
High Protein Concentration - Reduce the protein concentration. High concentrations can promote the formation of intermolecular disulfide bonds.[13][14]
Presence of Metal Ions - Add a chelating agent like EDTA (1-5 mM) to your buffers to sequester metal ions that can catalyze oxidation.[2]

Issue 2: Inconsistent results in self-assembled monolayer (SAM) formation with thiol-containing molecules.

Possible CauseTroubleshooting Steps
Disulfide Bonds in the Thiol Solution - Always use freshly prepared solutions of your thiol-containing molecule (e.g., 6-Mercaptohexanoic acid). - Add a reducing agent like TCEP (1-5 mM) to the solution to maintain the thiol in its reduced state.
Oxidation During SAM Formation - Work under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to minimize exposure to oxygen.
Incorrect pH - Maintain a slightly acidic pH (around 4-6), if compatible with your experiment, to reduce the rate of thiol oxidation.

Issue 3: Low efficiency of thiol-specific conjugation (e.g., with maleimides).

Possible CauseTroubleshooting Steps
Lack of Free Thiols - Ensure any existing disulfide bonds in your protein are fully reduced by pre-treating with a sufficient concentration of a reducing agent. - Quantify the free thiol concentration using a method like Ellman's reagent (DTNB) before starting the conjugation.
Interference from Thiol-Containing Reducing Agents - If using DTT or BME, it must be removed completely before adding the maleimide reagent. Use a desalting column or dialysis. - Alternatively, use a non-thiol reducing agent like TCEP, which does not require removal.[7][9]
Incorrect pH for Conjugation - Perform the conjugation reaction at a pH between 6.5 and 7.5. Below pH 6.5, the reaction is slow. Above pH 7.5, the maleimide can hydrolyze or react with amines.

Data Presentation

Table 1: Comparison of Common Reducing Agents

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)BME (β-Mercaptoethanol)
Relative Strength HighestHighModerate
Effective pH Range 1.5 - 8.5[7][8]> 7.0[7][10]~7.0 (5.5-10)[2]
Odor Odorless[7]Strong[2]Pungent[2]
Stability in Air Resistant to oxidation[7]Prone to oxidationProne to oxidation
Thiol-based No[3][9]YesYes
Interference with Metal Affinity Chromatography No[7]Yes (sensitive to nickel)[2]Yes (sensitive to copper, cobalt)[2]
Common Working Concentration 1-20 mM1-100 mM5-20 mM

Experimental Protocols

Protocol 1: General Procedure for Reducing Disulfide Bonds in a Protein Sample

Objective: To reduce disulfide bonds within a protein sample to prevent aggregation and prepare it for downstream applications where free thiols are required.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, Tris, HEPES)

  • Reducing agent stock solution (e.g., 0.5 M TCEP or 1 M DTT in water)

  • Degassed buffers

  • (Optional) Alkylating agent (e.g., 0.5 M Iodoacetamide in water, freshly prepared and protected from light)

  • (Optional) Desalting column

Procedure:

  • Preparation:

    • Ensure all buffers are thoroughly degassed by vacuum or by bubbling an inert gas (e.g., nitrogen or argon) through them to remove dissolved oxygen.

    • If your buffer does not already contain it, consider adding 1-5 mM EDTA to chelate metal ions.

  • Reduction:

    • Add the reducing agent stock solution to your protein sample to the desired final concentration.

      • For TCEP : A final concentration of 5-20 mM is common.

      • For DTT : A final concentration of 10-50 mM is typical.[10]

    • Incubate the reaction mixture. A typical incubation is 30-60 minutes at room temperature or 15-30 minutes at 37°C.[10]

  • Removal of Reducing Agent (if necessary):

    • If you used a thiol-based reducing agent like DTT or BME and your downstream application is sensitive to thiols (e.g., maleimide conjugation), you must remove the excess reducing agent. This can be done using a desalting column or dialysis against a degassed buffer.

    • If you used TCEP, removal is often not necessary.[7]

  • (Optional) Alkylation for Permanent Blocking:

    • To permanently prevent the re-formation of disulfide bonds, perform an alkylation step immediately after reduction.

    • Add freshly prepared iodoacetamide to a final concentration that is at least 2-fold higher than the concentration of the reducing agent (e.g., if you used 10 mM DTT, add 20 mM iodoacetamide).

    • Incubate for 30-45 minutes at room temperature in the dark.[15]

    • Quench any unreacted iodoacetamide by adding a small amount of DTT or BME.

    • Remove excess alkylating and quenching agents by dialysis or using a desalting column.

  • Downstream Application:

    • Your protein sample with reduced (and optionally alkylated) cysteines is now ready for your next experiment.

Visualizations

experimental_workflow Experimental Workflow for Disulfide Bond Prevention start Start: Protein Sample with Potential Disulfide Bonds prepare_buffers Prepare Degassed Buffers (with optional EDTA) start->prepare_buffers add_reducing_agent Add Reducing Agent (e.g., TCEP or DTT) prepare_buffers->add_reducing_agent incubate Incubate (e.g., 30 min at RT) add_reducing_agent->incubate decision_remove Is Downstream Application Thiol-Sensitive? incubate->decision_remove remove_reductant Remove Excess Reducing Agent (Dialysis / Desalting Column) decision_remove->remove_reductant Yes (if DTT/BME used) decision_alkylate Permanently Block Thiols? decision_remove->decision_alkylate No (if TCEP used or not needed) remove_reductant->decision_alkylate add_alkylating_agent Add Alkylating Agent (e.g., Iodoacetamide) decision_alkylate->add_alkylating_agent Yes end_product End: Protein with Reduced (and optionally Alkylated) Thiols decision_alkylate->end_product No incubate_alkylate Incubate in the Dark add_alkylating_agent->incubate_alkylate quench Quench Reaction incubate_alkylate->quench remove_alkylating_agent Remove Excess Reagents quench->remove_alkylating_agent remove_alkylating_agent->end_product

Caption: A typical experimental workflow for preventing disulfide bond formation.

mechanism_of_action Mechanism of Disulfide Bond Prevention cluster_0 Unwanted Oxidation cluster_1 Prevention with Reducing Agent P_SH1 Protein-SH P_S_S_P Protein-S-S-Protein (Aggregate) P_SH1->P_S_S_P P_SH2 Protein-SH P_SH2->P_S_S_P H2O 2H₂O O2 O₂ O2->P_S_S_P Oxidation P_S_S_P_reduced Protein-S-S-Protein ReducingAgent_ox Reducing Agent (Oxidized) P_SH3 Protein-SH P_S_S_P_reduced->P_SH3 P_SH4 Protein-SH P_S_S_P_reduced->P_SH4 ReducingAgent_red Reducing Agent (Reduced) ReducingAgent_red->P_S_S_P_reduced Reduction

Caption: Mechanism of disulfide bond formation and its prevention.

References

Technical Support Center: 6-((Methylsulfonyl)thio)hexanoic acid (MSTHA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 6-((Methylsulfonyl)thio)hexanoic acid (MSTHA) solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MSTHA) and what is its primary application?

A1: this compound (MSTHA) is a methanethiosulfonate derivative.[1] Its primary application is in protein chemistry as a reagent for the specific modification of cysteine residues. This is particularly useful in techniques like Substituted Cysteine Accessibility Method (SCAM) to study protein structure, function, and the accessibility of specific amino acid residues.

Q2: What are the common signs of MSTHA solution instability?

A2: Instability in MSTHA solutions can manifest as a decrease in the expected reactivity with thiol-containing molecules, leading to incomplete or variable modification of cysteine residues in your protein of interest. Visually, you might observe precipitation or a change in the solution's clarity over time, although degradation can occur without any visible changes.

Q3: What are the main factors that affect the stability of MSTHA in solution?

A3: The stability of MSTHA in solution is primarily influenced by pH, temperature, and exposure to light. Thiosulfonates, the functional group in MSTHA, are susceptible to hydrolysis, especially under acidic or basic conditions. Elevated temperatures can accelerate degradation, and prolonged exposure to light may induce photodegradation.

Q4: How should solid MSTHA be stored?

A4: Solid MSTHA should be stored in a tightly sealed container in a dry environment at room temperature.

Q5: What is the recommended solvent for preparing MSTHA stock solutions?

A5: For optimal stability, it is recommended to prepare stock solutions of MSTHA in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Q6: How long can I store MSTHA stock solutions?

A6: When stored properly at -20°C or below in an anhydrous solvent like DMF or DMSO, MSTHA stock solutions can be stable for several weeks. However, for critical experiments, it is always best to use a freshly prepared stock solution. Avoid repeated freeze-thaw cycles.

Q7: At what pH is the reaction between MSTHA and cysteine residues most efficient?

A7: The reaction of methanethiosulfonate reagents with cysteine residues is most efficient at a pH range of 6.5 to 7.5. While the reaction can proceed at a mild acidic pH of 4.0, the rate is generally faster at a slightly basic pH.[2]

Troubleshooting Guides

Issue 1: Low or No Modification of Cysteine Residues
Possible Cause Troubleshooting Step
Degraded MSTHA solution Prepare a fresh stock solution of MSTHA in anhydrous DMF or DMSO immediately before use.
Incorrect pH of reaction buffer Ensure the pH of your reaction buffer is between 6.5 and 7.5 for optimal reactivity with cysteine thiols.
Presence of reducing agents Ensure that your protein solution and buffers are free of reducing agents like DTT or β-mercaptoethanol, as they will react with MSTHA.
Inaccessible cysteine residue The target cysteine residue may be buried within the protein structure. Consider performing the reaction under denaturing conditions to expose the residue.
Incorrect concentration of MSTHA Verify the concentration of your MSTHA stock solution and the final concentration in the reaction mixture.
Issue 2: Inconsistent or Irreproducible Experimental Results
Possible Cause Troubleshooting Step
Variability in MSTHA solution age Always use freshly prepared MSTHA solutions for each set of experiments to ensure consistent reactivity.
Repeated freeze-thaw cycles of stock solution Aliquot your MSTHA stock solution into single-use volumes to avoid repeated freezing and thawing.
Exposure of solution to light Protect MSTHA solutions from light by using amber vials or by wrapping the container in aluminum foil.
Temperature fluctuations during storage or reaction Maintain a consistent and appropriate temperature for both storage (-20°C or colder) and the experimental reaction.

Experimental Protocols

Protocol 1: Preparation of a Stable MSTHA Stock Solution
  • Materials:

    • This compound (MSTHA), solid

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes or amber glass vials

  • Procedure:

    • Allow the solid MSTHA container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of MSTHA in a sterile microcentrifuge tube or amber vial.

    • Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the MSTHA is completely dissolved.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or colder, protected from light.

Protocol 2: Cysteine Residue Modification in a Protein
  • Materials:

    • Protein with an accessible cysteine residue

    • Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2)

    • Freshly prepared MSTHA stock solution (e.g., 100 mM in DMSO)

    • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Procedure:

    • Prepare the protein solution in the reaction buffer. Ensure the buffer is free of any reducing agents.

    • Add the MSTHA stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 20-fold molar excess over the protein concentration). The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.

    • Quench the reaction by adding a quenching solution to a final concentration sufficient to react with the excess MSTHA.

    • Remove the excess MSTHA and byproducts by dialysis, desalting column, or buffer exchange.

    • Verify the modification using techniques such as mass spectrometry.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Modification Reaction cluster_purification Purification & Analysis prep_mstha Prepare fresh MSTHA stock solution in anhydrous DMSO/DMF reaction Incubate protein with a molar excess of MSTHA prep_mstha->reaction prep_protein Prepare protein solution in reaction buffer (pH 6.5-7.5) prep_protein->reaction quench Quench reaction with a reducing agent (e.g., DTT) reaction->quench purify Remove excess reagent (e.g., dialysis, desalting) quench->purify analyze Verify modification (e.g., Mass Spectrometry) purify->analyze

Caption: Experimental workflow for protein modification with MSTHA.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes mstha_stability MSTHA Solution Stability ph pH (Optimal: Neutral) mstha_stability->ph temperature Temperature (Store at -20°C or colder) mstha_stability->temperature light Light Exposure (Protect from light) mstha_stability->light solvent Solvent (Anhydrous DMF/DMSO is best) mstha_stability->solvent efficiency Reaction Efficiency ph->efficiency reproducibility Reproducibility temperature->reproducibility light->reproducibility solvent->reproducibility solvent->efficiency

Caption: Factors influencing MSTHA solution stability and experimental outcomes.

References

common side reactions of 6-((Methylsulfonyl)thio)hexanoic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-((Methylsulfonyl)thio)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional linker molecule. It contains a methanethiosulfonate (MTS) group and a terminal carboxylic acid. The MTS group is highly reactive and selective towards thiol (sulfhydryl) groups, such as the side chain of cysteine residues in proteins, forming a stable disulfide bond.[1][2] The carboxylic acid can be activated to react with primary amines, for example, to conjugate the molecule to other biomolecules or surfaces.[3] This makes it a valuable tool in bioconjugation, protein modification studies, and the development of antibody-drug conjugates (ADCs).

Q2: What are the most common side reactions observed when using this compound?

A2: The most common side reactions include:

  • Hydrolysis of the MTS group: In aqueous solutions, the methanethiosulfonate group can hydrolyze, rendering the reagent inactive for thiol modification. The rate of hydrolysis is dependent on pH and temperature.[4]

  • Reaction with other nucleophiles: While highly selective for thiols, the MTS group can potentially react with other strong nucleophiles present in the reaction mixture, although this is less common under typical experimental conditions.

  • Disulfide scrambling: The newly formed disulfide bond with the target thiol can potentially undergo exchange with other free thiols in the sample, leading to a mixture of products. S-Methyl methanethiosulfonate (MMTS), a related compound, has been shown to potentially induce the formation of unintended intramolecular and intermolecular disulfide bonds in proteins.[5][6]

  • Non-specific protein interactions: In some cases, MTS reagents have been observed to interact with proteins in a manner independent of cysteine modification, which could lead to unexpected functional consequences.[7]

Q3: How can I minimize the hydrolysis of this compound during my experiment?

A3: To minimize hydrolysis, it is crucial to prepare fresh solutions of the reagent immediately before use.[4] If the reagent is dissolved in an organic solvent like DMSO first, it should be added to the aqueous reaction buffer just prior to starting the reaction. Avoid prolonged storage of the reagent in aqueous buffers. For example, the related compound MTSET has a half-life of about 10 minutes at pH 7.5.[1]

Q4: My protein has multiple cysteine residues. How can I achieve selective labeling?

A4: Achieving selective labeling of a specific cysteine residue in a protein with multiple cysteines can be challenging. Strategies to improve selectivity include:

  • Site-directed mutagenesis: If the protein can be genetically engineered, you can mutate non-target cysteines to other amino acids.

  • Control of reaction conditions: The accessibility of cysteine residues can vary. By using the minimum necessary concentration of the MTS reagent and a short reaction time, you may be able to preferentially label the most accessible cysteine.

  • pH optimization: The reactivity of a cysteine thiol is dependent on its deprotonation to the thiolate anion. The pKa of cysteine residues in proteins can vary depending on their local environment. Performing the reaction at a pH value where the target cysteine is more reactive than others can improve selectivity.

Q5: Can the disulfide bond formed with this compound be cleaved?

A5: Yes, the disulfide bond formed between the target thiol and the reagent can be cleaved using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.[2][4] This reversibility can be advantageous for certain applications.

Troubleshooting Guides

Issue 1: Low or No Labeling of the Target Protein
Possible Cause Troubleshooting Step
Inactive Reagent due to Hydrolysis Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO and add it to the reaction buffer immediately before use.
Inaccessible Cysteine Residue Consider denaturing the protein under conditions that still allow for refolding to expose the cysteine residue. Alternatively, confirm the accessibility of the cysteine using a different method.
Incorrect pH of Reaction Buffer The reaction is most efficient with the deprotonated thiolate form of cysteine. Ensure the pH of your reaction buffer is appropriate (typically pH 7-8.5) to facilitate this.
Presence of Reducing Agents Ensure that no reducing agents (e.g., DTT, β-mercaptoethanol) are present in your protein sample or buffers, as they will compete for the MTS reagent.
Issue 2: Non-Specific Labeling or Protein Aggregation
Possible Cause Troubleshooting Step
Reaction with Other Nucleophilic Residues While less common, high concentrations of the reagent or prolonged reaction times may lead to off-target reactions. Reduce the molar excess of the MTS reagent and decrease the reaction time.
Disulfide Scrambling If your protein has multiple free thiols, the newly formed disulfide may react with another thiol on the same or a different protein molecule. Consider using a lower protein concentration to minimize intermolecular reactions. If possible, mutate non-essential free cysteines.
Protein Instability The modification of a cysteine residue may alter the protein's structure and stability, leading to aggregation. Perform the labeling reaction at a lower temperature and consider including stabilizing agents in the buffer.

Experimental Protocols

General Protocol for Labeling a Cysteine Residue in a Protein
  • Buffer Preparation: Prepare a reaction buffer appropriate for your protein. A common choice is a phosphate or HEPES buffer at a pH between 7.0 and 8.5. Degas the buffer to remove dissolved oxygen, which can oxidize thiols.

  • Protein Preparation: If your protein sample contains reducing agents from purification or storage, they must be removed. This can be achieved by dialysis, buffer exchange, or using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous solvent such as DMSO.[4]

  • Labeling Reaction:

    • Add the protein to the reaction buffer at the desired concentration.

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point.

    • Incubate the reaction at room temperature or 4°C. Reaction times can vary from a few minutes to a few hours, depending on the reactivity of the specific cysteine.

  • Quenching the Reaction: To stop the labeling reaction, add a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine to a final concentration that is in large excess over the initial concentration of the MTS reagent.

  • Removal of Excess Reagent: Remove the unreacted reagent and the quenching agent by dialysis, buffer exchange, or a desalting column.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup Buffer_Prep Prepare Reaction Buffer (pH 7.0-8.5, degassed) Mix Mix Protein and Reagent Buffer_Prep->Mix Protein_Prep Prepare Protein Sample (remove reducing agents) Protein_Prep->Mix Reagent_Prep Prepare Fresh Reagent Stock (in anhydrous DMSO) Reagent_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., with β-mercaptoethanol) Incubate->Quench Purify Purify Labeled Protein (dialysis, desalting) Quench->Purify

Caption: Experimental workflow for protein labeling.

Side_Reactions cluster_side_reactions Potential Side Reactions MTS_Reagent This compound Labeled_Protein Labeled Protein (-S-S-R) MTS_Reagent->Labeled_Protein Desired Reaction Hydrolysis Hydrolysis (Inactive Reagent) MTS_Reagent->Hydrolysis Side Reaction 1 Other_Nucleophiles Reaction with other Nucleophiles (Off-target labeling) MTS_Reagent->Other_Nucleophiles Side Reaction 2 Target_Thiol Target Cysteine Thiol (-SH) Target_Thiol->Labeled_Protein Disulfide_Scrambling Disulfide Scrambling (Product heterogeneity) Labeled_Protein->Disulfide_Scrambling Side Reaction 3

Caption: Desired reaction and potential side reactions.

References

troubleshooting guide for low yield in 6-((Methylsulfonyl)thio)hexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-((Methylsulfonyl)thio)hexanoic Acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, 6-mercaptohexanoic acid, typically from 6-bromohexanoic acid and thiourea. The subsequent step is the reaction of 6-mercaptohexanoic acid with methanesulfonyl chloride in the presence of a base to form the final thiosulfonate product.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters for a successful synthesis include:

  • Purity of Starting Materials: Using high-purity 6-mercaptohexanoic acid and freshly distilled methanesulfonyl chloride is crucial to prevent side reactions.

  • Reaction Temperature: The reaction is often exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of methanesulfonyl chloride is essential to minimize the formation of byproducts.

  • Stoichiometry: Precise control of the molar ratios of the reactants and the base is critical. An excess of either the thiol or the sulfonyl chloride can lead to unwanted side products.

  • Inert Atmosphere: Thiols are susceptible to oxidation.[1][2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide impurities.[3]

Q3: What are the common impurities I might encounter?

A3: The most common impurities include:

  • 6,6'-dithiodihexanoic acid: This disulfide dimer forms from the oxidation of the starting material, 6-mercaptohexanoic acid.[1]

  • Unreacted 6-mercaptohexanoic acid: Incomplete reaction will leave the starting thiol in the product mixture.

  • Symmetrical disulfides and other over-oxidation products: These can arise from side reactions of the methanesulfonyl chloride or the thiosulfonate product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, product, and any major byproducts. The disappearance of the 6-mercaptohexanoic acid spot indicates the reaction is proceeding.

Troubleshooting Guide for Low Yield

Issue Potential Cause Suggested Solutions
Low to No Product Formation Inactive methanesulfonyl chloride due to hydrolysis.Use freshly opened or distilled methanesulfonyl chloride. Ensure all glassware is thoroughly dried before use.
Insufficiently basic conditions.Ensure the base (e.g., triethylamine, pyridine) is added in the correct stoichiometric amount to neutralize the HCl byproduct. Consider using a stronger, non-nucleophilic base if necessary.
Low reaction temperature leading to slow reaction rate.While initial addition should be at low temperature, the reaction may need to be slowly warmed to room temperature and stirred for several hours to go to completion. Monitor progress by TLC.
Presence of a Significant Amount of Disulfide Impurity Oxidation of the starting thiol.Degas solvents before use and maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup.
Formation of Multiple Unidentified Byproducts Reaction temperature was too high during the addition of methanesulfonyl chloride.Maintain strict temperature control (0-5 °C) during the addition of methanesulfonyl chloride using an ice bath. Add the reagent dropwise to manage the exothermic reaction.
Presence of water in the reaction mixture.Use anhydrous solvents and ensure all reagents are dry. Methanesulfonyl chloride reacts with water.
Product Decomposes During Purification High temperatures during solvent removal or distillation.Remove the solvent under reduced pressure at a low temperature. If distillation is used for purification, perform it under high vacuum to lower the boiling point.
Acidic or basic conditions during workup causing hydrolysis of the thiosulfonate.Perform aqueous workup with neutral or slightly acidic water and avoid strong acids or bases.

Experimental Protocols

Synthesis of 6-Mercaptohexanoic Acid from 6-Bromohexanoic Acid

This protocol is a common method for preparing the thiol precursor.

Materials:

  • 6-Bromohexanoic acid

  • Thiourea

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromohexanoic acid and 1.2-1.5 molar equivalents of thiourea in 1,4-dioxane.

  • Heat the mixture to reflux (approximately 80-100 °C) for 4-8 hours. Monitor the reaction by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature and add an aqueous solution of NaOH.

  • Heat the mixture to reflux for an additional 2-4 hours to hydrolyze the intermediate.

  • Cool the mixture and acidify to a pH of approximately 4 with dilute HCl.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-mercaptohexanoic acid.[1]

Synthesis of this compound

Materials:

  • 6-Mercaptohexanoic acid

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 6-mercaptohexanoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a dry, three-necked flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting thiol.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

Reaction Step Reactants Typical Molar Ratio (Reactant:Reagent) Typical Reaction Time Typical Yield
Synthesis of 6-Mercaptohexanoic Acid 6-Bromohexanoic Acid : Thiourea1 : 1.2-1.54-8 hours70-85%
Synthesis of this compound 6-Mercaptohexanoic Acid : Methanesulfonyl Chloride : Base1 : 1.05 : 1.12-4 hours60-80% (after purification)

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A 6-Bromohexanoic Acid C 6-Mercaptohexanoic Acid A->C 1,4-Dioxane, Reflux then NaOH, H+ B Thiourea B->C E This compound C->E Base, CH2Cl2, 0°C to RT D Methanesulfonyl Chloride D->E

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Product Check_Reactants Check Purity and Activity of Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup and Purification Start->Check_Workup Solution_Reactants Use fresh/purified reagents Check_Reactants->Solution_Reactants Solution_Temp Optimize temperature control Check_Conditions->Solution_Temp Solution_Atmosphere Ensure inert atmosphere Check_Conditions->Solution_Atmosphere Solution_Purification Modify purification method (e.g., vacuum, chromatography) Check_Workup->Solution_Purification

Caption: Decision tree for troubleshooting low product yield.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow cluster_prep Preparation of 6-Mercaptohexanoic Acid cluster_synthesis Synthesis of Final Product cluster_purification Purification Prep_React React 6-Bromohexanoic Acid with Thiourea Prep_Hydrolyze Hydrolyze Intermediate Prep_React->Prep_Hydrolyze Prep_Extract Acidify and Extract Prep_Hydrolyze->Prep_Extract Prep_Dry Dry and Concentrate Prep_Extract->Prep_Dry Syn_Setup Setup Reaction Under N2 Prep_Dry->Syn_Setup Syn_Add Cool to 0°C and Add MsCl Syn_Setup->Syn_Add Syn_React Stir at Room Temperature Syn_Add->Syn_React Syn_Workup Aqueous Workup Syn_React->Syn_Workup Pur_Chroma Column Chromatography Syn_Workup->Pur_Chroma Pur_Analyze Analyze Fractions by TLC Pur_Chroma->Pur_Analyze Pur_Combine Combine Pure Fractions Pur_Analyze->Pur_Combine Pur_Solvent_Removal Remove Solvent Pur_Combine->Pur_Solvent_Removal

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Optimization of Thiol Self-Assembled Monolayers on Gold Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of self-assembled monolayers (SAMs) from thiol-containing molecules, such as mercaptohexanoic acid, on gold substrates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for forming a high-quality self-assembled monolayer (SAM) on a gold substrate?

For optimal ordering and stability of the monolayer, a longer incubation time is generally recommended. While the initial chemisorption of thiols onto the gold surface is rapid, a subsequent, slower organization step is crucial for forming a densely packed and well-ordered SAM.[1] A typical incubation period of 12 to 24 hours at room temperature in a vibration-free environment is often suggested.[1]

Q2: Can I use a shorter incubation time if I am in a hurry?

Shorter incubation times are possible, but they may result in a less ordered monolayer with more defects. Some studies have shown that functional SAMs can be formed in as little as 15 to 30 minutes, particularly when using higher concentrations of the thiol solution (e.g., 10 mM).[2] However, for applications requiring a highly ordered and stable surface, the longer incubation times are preferable.

Q3: What is the role of the concentration of the thiol solution in SAM formation?

The concentration of the thiol solution, typically in the range of 1 to 10 mM in a solvent like absolute ethanol, is a key parameter.[1] Higher concentrations can lead to faster surface coverage, but may also result in a less ordered monolayer if the incubation time is too short for molecular rearrangement.

Q4: I am using a thiol with a protecting group (e.g., MTS, thioacetate). How does this affect the incubation process?

Thiols with protecting groups, such as methanethiosulfonate (MTS) or thioacetate, require an additional deprotection step to expose the free thiol group before it can bind to the gold surface. This deprotection is typically achieved by chemical means, for example, hydrolysis using a base like sodium hydroxide for thioacetates. The deprotection reaction needs to be performed before the incubation with the gold substrate, or in some cases, it might be possible to perform it in-situ. The specific deprotection protocol will depend on the protecting group used. It is crucial to consult the literature or the supplier of the protected thiol for the recommended deprotection procedure.

Q5: How can I be sure that my SAM has formed correctly?

Several surface-sensitive techniques can be used to characterize the quality of the SAM. These include:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the binding of the thiol to the gold.[3]

  • Atomic Force Microscopy (AFM): To visualize the topography of the surface and identify any large-scale defects.[4]

  • Contact Angle Goniometry: To measure the surface wettability, which is indicative of the packing and ordering of the monolayer.

  • Electrochemical Methods (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy): To probe the barrier properties of the SAM to electron transfer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or patchy monolayer formation - Insufficient incubation time.- Low concentration of the thiol solution.- Contaminated gold substrate.- Incomplete deprotection of a protected thiol.- Increase the incubation time to the recommended 12-24 hours.[1]- Use a thiol concentration in the range of 1-10 mM.[1]- Ensure the gold substrate is thoroughly cleaned using a method like Piranha solution or UV/Ozone treatment before use.[1]- Verify the efficiency of your deprotection step if using a protected thiol.
Poorly ordered monolayer (high defect density) - Incubation time was too short for molecular rearrangement.- Contaminants in the thiol solution or solvent.- Vibration during the incubation period.- Extend the incubation time.[1]- Use high-purity thiol and solvent. Ensure all glassware is scrupulously clean.- Place the incubation setup in a vibration-free environment.
Inconsistent results between experiments - Variation in substrate cleaning procedure.- Inconsistent incubation time or temperature.- Degradation of the thiol solution.- Standardize the substrate cleaning protocol.- Precisely control the incubation time and maintain a constant temperature.- Prepare fresh thiol solutions for each experiment, as thiols can oxidize over time.
Monolayer delaminates from the gold surface - Poor adhesion of the gold layer to the underlying substrate (e.g., silicon or glass).- Ensure that the gold-coated substrate has an adhesion layer of chromium or titanium.
No SAM formation when using a protected thiol - The deprotection step was unsuccessful or incomplete.- Confirm the deprotection protocol for your specific protecting group. You may need to optimize the reaction conditions (e.g., concentration of deprotecting agent, reaction time, temperature).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the formation of a mercaptohexanoic acid (MHA) SAM on a gold substrate.

ParameterRecommended Value/RangeExpected Outcome/Characterization
MHA Concentration1 - 10 mM in ethanolFormation of a well-ordered monolayer.[1]
Incubation Time 12 - 24 hours Allows for the slow organization step, leading to a more stable and ordered SAM. [1]
SolventAbsolute EthanolCommon solvent for dissolving MHA and facilitating SAM formation.[1]
SubstrateGold-coated silicon wafers, glass slidesProvides a suitable surface for SAM formation.

Experimental Protocols

Protocol 1: Standard Formation of a Mercaptohexanoic Acid (MHA) SAM on a Gold Substrate

1. Substrate Cleaning (Piranha Solution - EXTREME CAUTION REQUIRED)

  • Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It must be handled with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the hydrogen peroxide to the sulfuric acid slowly.

  • In a clean glass beaker inside a fume hood, slowly and carefully add one part 30% hydrogen peroxide to three parts concentrated sulfuric acid. The solution will become very hot.

  • Using clean, non-metallic tweezers, carefully immerse the gold substrate into the hot piranha solution for 5-10 minutes.[1]

  • Gently remove the substrate from the piranha solution and rinse it thoroughly with copious amounts of ultrapure water.

  • Rinse the substrate with absolute ethanol.

  • Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

  • The cleaned substrate should be used immediately for SAM formation to prevent atmospheric contamination.[1]

2. MHA Solution Preparation

  • Prepare a 1 mM solution of MHA in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate amount of MHA in 10 mL of absolute ethanol.

  • Sonicate the solution for a few minutes to ensure the MHA is fully dissolved.

3. Self-Assembled Monolayer Formation

  • Place the cleaned and dried gold substrate in a clean glass petri dish.

  • Pour the 1 mM MHA solution into the petri dish, ensuring the entire gold surface is submerged.

  • To minimize oxidation, the container can be backfilled with an inert gas (e.g., nitrogen or argon) before sealing.[1]

  • Seal the petri dish (e.g., with parafilm) and allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment.[1] While the initial chemisorption is rapid, longer incubation times are crucial for the molecules to rearrange and form a highly ordered and stable monolayer.[1]

4. Post-Formation Rinsing and Drying

  • After incubation, remove the substrate from the MHA solution.

  • Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) MHA molecules.

  • Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.

  • Store the SAM-modified substrate in a clean, dry environment, such as a desiccator, until further use.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization sub_clean Clean Gold Substrate (e.g., Piranha Solution) sub_rinse Rinse with DI Water & Ethanol sub_clean->sub_rinse sub_dry Dry with Nitrogen sub_rinse->sub_dry incubation Incubate Substrate (12-24 hours) sub_dry->incubation sol_prep Prepare 1-10 mM Thiol Solution sol_prep->incubation post_rinse Rinse with Ethanol incubation->post_rinse post_dry Dry with Nitrogen post_rinse->post_dry characterize Characterize SAM (XPS, AFM, etc.) post_dry->characterize

Caption: Experimental workflow for the formation of a self-assembled monolayer on a gold substrate.

troubleshooting_logic cluster_incubation Incubation Parameters cluster_prep Preparation start Incomplete/Poorly Ordered SAM time Incubation Time Too Short? start->time conc Thiol Concentration Too Low? start->conc contam Substrate or Solution Contaminated? start->contam deprotect Incomplete Thiol Deprotection? start->deprotect solution Increase Time/Concentration & Re-run Experiment time->solution conc->solution solution2 Improve Cleaning Protocol & Check Reagent Purity contam->solution2 solution3 Optimize Deprotection Step deprotect->solution3

References

Technical Support Center: 6-((Methylsulfonyl)thio)hexanoic Acid Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unbound 6-((Methylsulfonyl)thio)hexanoic acid from various laboratory surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

A1: this compound (CAS No. 76078-72-3) is a methanethiosulfonate derivative.[1] It is a solid at room temperature and may cause skin and eye irritation. Complete removal from surfaces is crucial to prevent cross-contamination between experiments and to ensure a safe working environment.

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include skin irritation (H315) and serious eye irritation (H319). It may also be harmful if swallowed (H302). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound.

Q3: What is the most effective method for decontaminating glassware contaminated with this compound?

A3: For glassware, the most effective method is chemical inactivation followed by cleaning. Soaking the glassware in a freshly prepared 1:1 (v/v) solution of household bleach and water for at least 14 hours is recommended for the decontamination of thiol-containing compounds. This process oxidizes the thiosulfonate group, rendering the compound inactive.

Q4: Can I use solvents to remove this compound from surfaces?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Visible residue remains after cleaning with bleach solution. Insufficient contact time.Ensure the contaminated surface remains in contact with the 1:1 bleach-water solution for at least 14 hours. For heavy contamination, a longer soaking time may be necessary.
Old or inactive bleach solution.Prepare a fresh 1:1 bleach-water solution before each use. The efficacy of sodium hypochlorite in bleach degrades over time.
A persistent unpleasant odor is noticeable. Incomplete removal or reaction of the thio-compound.Re-treat the surface with a fresh 1:1 bleach-water solution. Ensure adequate ventilation during and after the cleaning process.
Surface material (e.g., certain plastics or coatings) is damaged after cleaning. Incompatibility of the surface with the cleaning agent (bleach or solvent).Immediately rinse the affected area with copious amounts of water. Discontinue the use of the damaging agent on that surface. For future cleaning, test the cleaning agent on a small, hidden area of the surface first. For sensitive surfaces, consider using a milder detergent solution followed by a thorough rinse with deionized water.
Uncertainty about whether a surface is fully decontaminated. The compound is not visible to the naked eye.When possible, a surface swipe test followed by an appropriate analytical method (e.g., HPLC) can be used to verify the absence of the compound. However, for routine laboratory practice, adherence to the recommended cleaning protocols is generally sufficient.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available in the literature, the following table provides a qualitative solubility prediction based on its structure and data from similar compounds.

Solvent Predicted Solubility Notes
WaterModerately SolubleThe carboxylic acid group enhances water solubility, but the hexyl chain decreases it. Solubility is expected to be pH-dependent.[3]
Dimethyl Sulfoxide (DMSO)SolubleMTS reagents with similar functional groups are soluble in DMSO.[2]
EthanolLikely SolubleThe presence of a polar carboxylic acid group suggests potential solubility.
AcetoneLikely SolubleA common solvent for many organic compounds.
HexaneSparingly Soluble to InsolubleThe polarity of the molecule makes it unlikely to be highly soluble in nonpolar solvents.

Experimental Protocols

Protocol 1: Decontamination of Glassware and Non-Reactive Metal Surfaces

Objective: To chemically inactivate and remove this compound from glassware and resistant metal surfaces (e.g., stainless steel).

Materials:

  • Household bleach (containing ~5-8% sodium hypochlorite)

  • Tap water

  • Large container (e.g., plastic bucket)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Preparation of Decontamination Solution: In a well-ventilated area, prepare a 1:1 (v/v) solution of household bleach and water in a large container.

  • Submersion: Carefully place the contaminated glassware or metal items into the bleach solution. Ensure all surfaces are completely submerged.

  • Soaking: Cover the container and allow the items to soak for a minimum of 14 hours (overnight).

  • Rinsing: After soaking, carefully remove the items from the bleach solution and rinse them thoroughly with tap water.

  • Final Cleaning: Wash the items with a standard laboratory detergent, rinse with deionized water, and allow to air dry.

Protocol 2: Surface Cleaning of Benches and Equipment

Objective: To remove unbound this compound from laboratory benches (e.g., epoxy resin, phenolic resin) and equipment surfaces that cannot be soaked.

Materials:

  • Absorbent pads or paper towels

  • 70% Ethanol or Isopropanol in a spray bottle

  • Deionized water in a spray bottle

  • Mild laboratory detergent

  • PPE: chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Initial Wipe: Using a dry absorbent pad, gently wipe the contaminated area to remove any visible solid material. Dispose of the pad as chemical waste.

  • Solvent Wipe: Spray the contaminated area with 70% ethanol or isopropanol.

  • Wiping: Wipe the area with a clean absorbent pad, moving from the outer edge of the spill towards the center.

  • Detergent Wash: Apply a small amount of mild laboratory detergent to a wet paper towel and wipe the area again.

  • Rinsing: Spray the area with deionized water and wipe with a clean paper towel to remove any detergent residue.

  • Drying: Allow the surface to air dry completely.

Visualizations

logical_workflow cluster_start Start cluster_assessment Surface Assessment cluster_soak Soaking Protocol cluster_wipe Wiping Protocol cluster_end Completion start Contaminated Surface Identified assess Can the surface be soaked in bleach solution? start->assess soak Soak in 1:1 Bleach:Water for >14h assess->soak Yes wipe_dry Initial Dry Wipe assess->wipe_dry No rinse_soak Rinse with Water soak->rinse_soak wash_soak Wash with Detergent & DI Water rinse_soak->wash_soak end_node Surface Decontaminated wash_soak->end_node wipe_solvent Wipe with 70% Alcohol wipe_dry->wipe_solvent wipe_detergent Wipe with Detergent wipe_solvent->wipe_detergent rinse_wipe Rinse with DI Water wipe_detergent->rinse_wipe rinse_wipe->end_node

Caption: Troubleshooting workflow for surface decontamination.

signaling_pathway cluster_reactants Reactants cluster_reaction Decontamination Reaction cluster_products Potential Products compound This compound (R-S-SO2-CH3) oxidation Oxidation compound->oxidation bleach Sodium Hypochlorite (NaOCl) bleach->oxidation sulfate Sulfate (SO4^2-) oxidation->sulfate sulfur Elemental Sulfur (S) oxidation->sulfur other Other Oxidized Sulfur Species oxidation->other chloride Chloride (Cl-) oxidation->chloride

Caption: Chemical inactivation pathway of the thiosulfonate group.

References

Technical Support Center: Characterization of 6-((Methylsulfonyl)thio)hexanoic Acid (MTSHA) Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of surfaces modified with 6-((Methylsulfonyl)thio)hexanoic acid (MTSHA).

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the formation of a self-assembled monolayer (SAM) from MTSHA on a gold surface?

A1: The formation of a self-assembled monolayer from alkyl thiosulfonates like MTSHA on gold surfaces is believed to proceed through an initial hydrolysis of the thiosulfonate group in the presence of trace amounts of water. This hydrolysis step generates a thiol intermediate, which then readily adsorbs onto the gold surface to form a stable gold-thiolate bond.

Q2: What are the key analytical techniques for characterizing MTSHA-modified surfaces?

A2: The primary techniques for characterizing MTSHA SAMs are:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface species.

  • Contact Angle Goniometry: To assess the wettability and hydrophilicity of the surface, which indicates the presence and orientation of the terminal carboxylic acid groups.

  • Atomic Force Microscopy (AFM): To visualize the surface topography, homogeneity, and identify any defects in the monolayer.

Q3: What are the common stability issues with MTSHA-modified surfaces?

A3: Like other thiol-based SAMs, MTSHA-modified surfaces can be susceptible to degradation over time, especially when exposed to ambient conditions, UV light, or certain biological media.[1][2] Oxidation of the sulfur headgroup is a common degradation pathway, which can lead to the formation of sulfonate species and subsequent desorption of the monolayer. It is generally recommended to use freshly prepared SAMs for critical applications.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Incomplete Surface Modification

Question: My characterization results (XPS, contact angle) suggest that the MTSHA monolayer has not formed uniformly or has low surface coverage. What are the possible causes and solutions?

Troubleshooting Workflow:

start Inconsistent Surface Modification substrate_prep Substrate Preparation start->substrate_prep Check mtsha_solution MTSHA Solution start->mtsha_solution Check assembly_conditions Self-Assembly Conditions start->assembly_conditions Check post_assembly Post-Assembly Rinsing start->post_assembly Check sub_sol1 Inadequate Cleaning substrate_prep->sub_sol1 sub_sol2 Surface Contamination substrate_prep->sub_sol2 mtsha_sol1 Impure MTSHA mtsha_solution->mtsha_sol1 mtsha_sol2 Incorrect Concentration mtsha_solution->mtsha_sol2 mtsha_sol3 Degraded Solution mtsha_solution->mtsha_sol3 assembly_sol1 Insufficient Immersion Time assembly_conditions->assembly_sol1 assembly_sol2 Sub-optimal Temperature assembly_conditions->assembly_sol2 assembly_sol3 Presence of Contaminants assembly_conditions->assembly_sol3 post_sol1 Inadequate Rinsing post_assembly->post_sol1 post_sol2 Introduction of Contaminants post_assembly->post_sol2

Troubleshooting Inconsistent Surface Modification

Possible Cause Recommended Solution
Inadequate Substrate Cleaning Ensure the gold substrate is meticulously cleaned prior to immersion in the MTSHA solution. Common methods include piranha solution cleaning (use with extreme caution) or UV/ozone treatment. A clean gold surface is critical for uniform SAM formation.
Impure MTSHA Reagent Use high-purity MTSHA. Impurities can compete for binding sites on the gold surface, leading to a disordered or incomplete monolayer.
Incorrect MTSHA Concentration The optimal concentration for SAM formation is typically in the range of 1-10 mM. Concentrations that are too low may result in incomplete coverage, while very high concentrations can lead to the formation of multilayers or physisorbed molecules.
Insufficient Immersion Time While the initial chemisorption of thiols to gold is rapid, the organization of the alkyl chains into a well-ordered monolayer is a slower process. Allow for an immersion time of at least 12-24 hours.
Inadequate Rinsing After self-assembly, rinse the surface thoroughly with the same solvent used for SAM formation (e.g., ethanol) to remove any non-covalently bound molecules.
Issue 2: Unexpected XPS Spectra

Question: The S 2p peak in my XPS spectrum is not what I expected for a thiosulfonate-derived SAM on gold. What could be the issue?

Troubleshooting Logic for XPS S 2p Spectrum:

start Unexpected XPS S 2p Spectrum peak_162 Peak at ~162 eV? start->peak_162 peak_164 Peak at ~164 eV? peak_162->peak_164 Yes incomplete_sam Indicates Gold-Thiolate Bond (Successful Chemisorption) peak_162->incomplete_sam No peak_168 Peak at ~168 eV? peak_164->peak_168 Yes unbound_thiol Indicates Unbound Thiol or Physisorbed MTSHA peak_164->unbound_thiol No oxidized_sulfur Indicates Oxidized Sulfur Species (e.g., Sulfonates) peak_168->oxidized_sulfur Yes no_oxidation No Significant Oxidation Detected peak_168->no_oxidation No

Interpreting the XPS S 2p Spectrum

Observed S 2p Binding Energy (eV) Interpretation Possible Cause Recommended Action
~162 eV Gold-thiolate bond (Au-S)Successful chemisorption of the thiol intermediate onto the gold surface.This is the expected peak for a successfully formed SAM.
~164 eV Unbound thiol/thiosulfonateIncomplete reaction, physisorbed MTSHA, or multilayers.Improve rinsing procedure; optimize MTSHA concentration and immersion time.
~168 eV Oxidized sulfur species (e.g., sulfonate)[1]Oxidation of the sulfur headgroup due to exposure to air, UV light, or oxidizing agents.Prepare and analyze samples promptly; store modified surfaces under an inert atmosphere.
No significant S 2p signal No MTSHA on the surfaceFailed modification reaction.Review the entire experimental protocol, from substrate cleaning to MTSHA solution preparation.

Quantitative XPS Data for Similar Systems

Element Spectral Region Expected Binding Energy (eV) Notes
GoldAu 4f84.0 (Au 4f₇/₂)Can be used as a reference for charge correction.
SulfurS 2p~162 (Au-S), ~168 (S-O)The presence and ratio of these peaks are indicative of SAM quality and stability.[1]
CarbonC 1s~285 (C-C, C-H), ~289 (O=C-OH)Can be used to confirm the presence of the alkyl chain and carboxylic acid group.
OxygenO 1s~532-533Associated with the carboxylic acid group.
Issue 3: Unexpected Contact Angle Measurements

Question: The water contact angle on my MTSHA-modified surface is much higher than expected for a carboxylic acid-terminated surface. Why?

Possible Cause Recommended Solution
Disordered Monolayer A poorly ordered monolayer can expose more of the hydrophobic alkyl chain, leading to a higher contact angle. Optimize the self-assembly conditions (concentration, time, temperature) to promote the formation of a well-ordered SAM with the carboxylic acid groups oriented towards the surface.
Contamination Adsorption of airborne organic contaminants can render the surface hydrophobic. Handle and store the modified surfaces in a clean environment.
Incomplete Hydrolysis of Thiosulfonate If the thiosulfonate group does not fully convert to a thiol and then bind to the surface, the surface chemistry will be different than expected. Ensure that the reaction conditions (e.g., presence of trace water) are suitable for the hydrolysis step.

Expected Water Contact Angles for Carboxylic Acid-Terminated SAMs on Gold

Surface Expected Static Water Contact Angle (°) Notes
MTSHA-modified Gold (Carboxylic Acid Terminated)< 35°[2]A low contact angle indicates a hydrophilic surface, consistent with the presence of terminal carboxylic acid groups. Values are based on similar short-chain carboxylic acid-terminated SAMs.
Bare Gold60° - 80°[2]The contact angle of bare gold can vary depending on its cleanliness.
Methyl-terminated SAM> 90°[2]A high contact angle indicates a hydrophobic surface.
Issue 4: AFM Imaging Shows Defects or Inhomogeneity

Question: My AFM images show pinholes, aggregates, or an uneven surface. What could be causing this?

AFM Troubleshooting Workflow:

start AFM Shows Defects pinholes Pinholes/Vacancies start->pinholes aggregates Aggregates/Islands start->aggregates rough_surface High Roughness start->rough_surface pinholes_cause Incomplete Coverage or Molecule Desorption pinholes->pinholes_cause aggregates_cause Physisorbed Multilayers or Contamination aggregates->aggregates_cause rough_surface_cause Disordered Monolayer or Underlying Substrate Roughness rough_surface->rough_surface_cause

Troubleshooting AFM Imaging Results

Observed Defect Possible Cause Recommended Solution
Pinholes/Vacancies Incomplete surface coverage due to insufficient immersion time or low MTSHA concentration. Desorption of molecules from the surface.Increase immersion time and/or MTSHA concentration. Ensure a clean and stable environment during and after SAM formation.
Aggregates/Islands Physisorbed multilayers of MTSHA due to high concentration or inadequate rinsing. Contamination on the substrate or from the solution.Optimize MTSHA concentration and improve the post-assembly rinsing procedure. Ensure high-purity reagents and solvents, and a clean assembly environment.
High Surface Roughness A disordered monolayer where the alkyl chains are not well-packed. The underlying gold substrate may be rough.Optimize self-assembly conditions to promote ordering. Use ultra-flat gold substrates for smoother monolayers.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: Mount the MTSHA-modified gold substrate on a sample holder using conductive, UHV-compatible tape.

  • Instrument Setup: Introduce the sample into the UHV chamber of the XPS instrument. Use a monochromatic Al Kα X-ray source.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.

  • Data Analysis:

    • Charge Correction: Reference the spectra to the Au 4f₇/₂ peak at 84.0 eV.

    • Peak Fitting: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve different chemical states.

    • Quantification: Determine the elemental composition from the peak areas using appropriate sensitivity factors.

Contact Angle Goniometry
  • Instrument Setup: Place the MTSHA-modified substrate on the sample stage of a contact angle goniometer.

  • Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface using a syringe.

  • Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the instrument's software to measure the static contact angle on both sides of the droplet.

  • Multiple Measurements: Perform measurements at several different locations on the surface to ensure uniformity and calculate an average value.

Atomic Force Microscopy (AFM)
  • Sample Preparation: Mount the MTSHA-modified substrate on an AFM sample puck using double-sided adhesive.

  • Instrument Setup: Install a suitable AFM tip (e.g., silicon nitride) and align the laser onto the cantilever.

  • Imaging Mode: For imaging soft organic monolayers, tapping mode (intermittent contact mode) is generally preferred to minimize sample damage.

  • Image Acquisition: Engage the tip with the surface and begin scanning. Optimize the scan parameters (scan size, scan rate, setpoint) to obtain high-quality images.

  • Data Analysis: Analyze the images to assess surface topography, roughness, and the presence of any defects. Perform height and phase analysis to characterize the monolayer.

References

Technical Support Center: Enhancing Protein Coupling to MTS-Hexanoic Acid SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of protein coupling to MTS-hexanoic acid self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the protein immobilization process, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Protein Coupling Efficiency Inefficient Carboxyl Group Activation: Suboptimal pH for EDC/NHS reaction; hydrolyzed or poor-quality EDC/NHS reagents.[1][2]- Use a two-step coupling protocol.[1][3] - Perform the activation step in an acidic buffer (pH 4.5-6.0), such as 0.1 M MES, to maximize NHS-ester formation.[3][4] - Use freshly prepared EDC and Sulfo-NHS solutions, as EDC is susceptible to hydrolysis.[4][5]
NHS-Ester Hydrolysis: The activated NHS-ester is unstable in aqueous solutions, especially at alkaline pH, and can hydrolyze back to a carboxyl group.[3][6]- Minimize the time between the activation and coupling steps.[3] - After activation, immediately proceed to the coupling step or purify the activated surface.[1][7]
Suboptimal Coupling pH: The primary amine on the protein is not sufficiently deprotonated to be nucleophilic.[3][8]- Perform the coupling step at a physiological to slightly alkaline pH (7.2-8.5).[3][7] A pH of 8.3-8.5 is often recommended as a good balance between amine reactivity and NHS-ester stability.[8][9]
Steric Hindrance: A dense SAM of MTS-hexanoic acid can limit the accessibility of the carboxyl groups for activation and subsequent protein coupling.- Optimize the SAM formation conditions (e.g., concentration of MTS-hexanoic acid, incubation time) to achieve a well-ordered but not overly dense monolayer. - Consider using mixed SAMs with a shorter, inert thiol (e.g., 6-mercaptohexanol) to increase the spacing and accessibility of the carboxyl groups.[10]
Protein Inactivation/Denaturation: The protein may be unstable at the coupling pH or may denature upon interaction with the surface.[11]- Ensure the chosen coupling buffer and pH are compatible with the protein's stability.[6] - For sensitive proteins, consider performing the coupling reaction at a lower pH (e.g., 7.4) for a longer duration.[12]
High Nonspecific Protein Adsorption Hydrophobic or Charged Interactions: The underlying substrate or defects in the SAM can expose areas that nonspecifically bind proteins.[13][14]- Ensure the formation of a high-quality, well-ordered SAM to minimize defects. - Incorporate protein-resistant moieties, such as polyethylene glycol (PEG) or zwitterionic molecules, into the SAM.[14][15] - Use a blocking agent, such as bovine serum albumin (BSA), after the coupling step to block any remaining active sites or exposed surfaces.[16]
Unreacted NHS-Esters: Remaining activated carboxyl groups can nonspecifically react with other proteins or molecules.- After the protein coupling step, quench any unreacted NHS-esters by adding a small molecule with a primary amine, such as Tris buffer, glycine, or ethanolamine.[2][6]
Protein Aggregation on the Surface Change in Protein Charge: The reaction of NHS-esters with primary amines neutralizes the positive charge of the amine, which can alter the protein's isoelectric point and lead to aggregation.[6]- Perform the coupling reaction at a lower protein concentration.[6] - Optimize the buffer conditions (e.g., ionic strength) to maintain protein solubility.[17]
Protein Instability: The protein may be inherently unstable under the experimental conditions.[17]- Add stabilizers, such as glycerol, to the protein solution.[17] - Adjust the pH of the buffers to a range where the protein is more stable.[17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling a protein to an MTS-hexanoic acid SAM using EDC/NHS chemistry?

A1: A two-step protocol with different pH conditions for each step is highly recommended for optimal efficiency.[3]

  • Activation Step: The activation of the carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[3][7] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[3]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amines on the protein is most efficient at a physiological to slightly alkaline pH, generally in the range of 7.2-8.5.[3][7] A pH of 8.3-8.5 is often recommended to balance amine reactivity with the stability of the NHS-ester.[8][9]

Q2: What are the best buffers to use for the activation and coupling steps?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.[3]

  • Activation Buffer (pH 4.5-6.0): 0.1 M MES buffer is a common and recommended choice.[3]

  • Coupling Buffer (pH 7.2-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer are suitable options.[3][18] Avoid using Tris buffer during the coupling reaction as it contains a primary amine and will quench the reaction.[18]

Q3: How can I minimize nonspecific protein adsorption?

A3: Minimizing nonspecific adsorption is critical for achieving a high signal-to-noise ratio in downstream applications. Several strategies can be employed:

  • High-Quality SAM: Ensure the formation of a dense and well-ordered MTS-hexanoic acid SAM to passivate the surface effectively.

  • Blocking Agents: After the coupling of your target protein, incubate the surface with a blocking protein like Bovine Serum Albumin (BSA) to block any remaining nonspecific binding sites.[16]

  • Mixed SAMs: Create a mixed monolayer by co-immobilizing MTS-hexanoic acid with a protein-resistant thiol, such as a short-chain polyethylene glycol (PEG)-thiol.[14]

  • Quenching: After the coupling step, quench any unreacted NHS-esters with an amine-containing solution like Tris buffer or ethanolamine to prevent further reactions.[2][6]

Q4: How do I prepare the EDC and NHS/Sulfo-NHS solutions?

A4: EDC is sensitive to hydrolysis, so it is essential to prepare fresh solutions immediately before use.[4][5]

  • Allow the EDC and NHS (or Sulfo-NHS) powders to equilibrate to room temperature before opening the vials to prevent condensation of moisture.[2]

  • Dissolve the EDC and NHS/Sulfo-NHS separately in the appropriate activation buffer (e.g., 0.1 M MES, pH 6.0).[4]

  • Combine the EDC and NHS/Sulfo-NHS solutions and immediately add this mixture to your carboxyl-terminated SAM.[4]

Q5: Should I use a one-step or two-step coupling protocol?

A5: A two-step protocol is generally recommended for higher efficiency and better control over the conjugation reaction.[1][3] In a one-step protocol, the EDC, NHS, and protein are all present in the reaction mixture simultaneously. This can lead to the formation of protein-protein crosslinks if the protein also has exposed carboxyl groups.[2] The two-step protocol separates the activation of the SAM from the coupling of the protein, minimizing undesirable side reactions.[1][3]

Experimental Protocols

Protocol 1: Two-Step Protein Coupling to MTS-Hexanoic Acid SAMs

This protocol is designed to maximize coupling efficiency by optimizing the pH for both the activation and coupling steps.[1][2][3]

Materials:

  • MTS-hexanoic acid SAM on a gold-coated substrate

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[6][12]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[4]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[4]

  • Protein solution (1-10 mg/mL in Coupling Buffer)[8]

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5[4]

  • Washing Buffer: PBS with 0.05% Tween-20[4]

Procedure:

Step 1: Activation of Carboxyl Groups

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. A common starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.[1][7]

  • Immerse the MTS-hexanoic acid SAM substrate in the EDC/Sulfo-NHS solution.

  • Incubate for 15-30 minutes at room temperature with gentle agitation.[2][4]

  • Rinse the substrate thoroughly with Activation Buffer and then with Coupling Buffer to remove excess EDC, Sulfo-NHS, and byproducts.[4]

Step 2: Protein Coupling

  • Immediately immerse the activated SAM substrate in the protein solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7][12]

  • Remove the substrate from the protein solution.

Step 3: Quenching and Washing

  • Immerse the substrate in Quenching Buffer for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[6][8]

  • Wash the substrate extensively with Washing Buffer to remove nonspecifically bound protein.

  • Rinse with ultrapure water and dry under a gentle stream of nitrogen.

Protocol 2: Characterization of Protein Immobilization using Atomic Force Microscopy (AFM)

AFM can be used to visualize the topography of the surface before and after protein immobilization, providing qualitative confirmation of successful coupling.[19][20]

Procedure:

  • Acquire a high-resolution topographic image of the bare MTS-hexanoic acid SAM in a suitable imaging medium (e.g., buffer or air).

  • After performing the protein coupling protocol, gently rinse the surface with buffer to remove any loosely bound protein.

  • Acquire a high-resolution topographic image of the same area (if possible) or a representative area of the protein-functionalized surface under the same imaging conditions.

  • Compare the images. Successful protein immobilization will be evident by the appearance of new features on the surface corresponding to the dimensions of the immobilized protein molecules.[19][20]

Visualizations

experimental_workflow cluster_sam_formation SAM Formation cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.2-8.5) cluster_quenching Quenching & Washing gold_surface Gold Surface sam_formation Incubation gold_surface->sam_formation mts_solution MTS-Hexanoic Acid Solution mts_solution->sam_formation mts_sam MTS-Hexanoic Acid SAM sam_formation->mts_sam activation Activation mts_sam->activation edc_nhs EDC/Sulfo-NHS in MES Buffer edc_nhs->activation activated_sam NHS-Ester Activated SAM activation->activated_sam coupling Coupling activated_sam->coupling protein_solution Protein in PBS Buffer protein_solution->coupling protein_sams Protein Coupled SAM coupling->protein_sams quenching Quenching protein_sams->quenching quenching_buffer Quenching Buffer (e.g., Ethanolamine) quenching_buffer->quenching final_surface Final Functionalized Surface quenching->final_surface

Caption: Workflow for the two-step protein coupling to MTS-hexanoic acid SAMs.

troubleshooting_logic cluster_activation_checks Activation Troubleshooting cluster_coupling_checks Coupling Troubleshooting cluster_sam_checks SAM Troubleshooting start Low Coupling Efficiency? check_activation Check Activation Step start->check_activation Yes end Coupling Optimized start->end No ph_activation Is activation pH 4.5-6.0? check_activation->ph_activation check_coupling Check Coupling Step ph_coupling Is coupling pH 7.2-8.5? check_coupling->ph_coupling check_sam Check SAM Quality sam_density Is SAM density appropriate? check_sam->sam_density reagents_fresh Are EDC/NHS reagents fresh? ph_activation->reagents_fresh Yes solution_activation_ph Adjust pH to 4.5-6.0 with MES buffer ph_activation->solution_activation_ph No activation_time Is activation time 15-30 min? reagents_fresh->activation_time Yes solution_reagents Use fresh EDC/NHS solutions reagents_fresh->solution_reagents No activation_time->check_coupling Yes solution_activation_time Optimize activation time activation_time->solution_activation_time No buffer_amine_free Is coupling buffer amine-free? ph_coupling->buffer_amine_free Yes solution_coupling_ph Adjust pH to 7.2-8.5 with PBS/HEPES ph_coupling->solution_coupling_ph No protein_concentration Is protein concentration optimal? buffer_amine_free->protein_concentration Yes solution_buffer Use amine-free buffers (e.g., PBS) buffer_amine_free->solution_buffer No protein_concentration->check_sam Yes solution_protein_conc Optimize protein concentration protein_concentration->solution_protein_conc No mixed_sam Consider mixed SAM? sam_density->mixed_sam Yes solution_sam_density Optimize SAM formation conditions sam_density->solution_sam_density No mixed_sam->end Yes solution_mixed_sam Use mixed SAMs to reduce steric hindrance mixed_sam->solution_mixed_sam No

Caption: Troubleshooting logic for low protein coupling efficiency.

References

Technical Support Center: Refining Purification Methods for 6-((Methylsulfonyl)thio)hexanoic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-((Methylsulfonyl)thio)hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

IssuePotential Cause(s)Suggested Solutions
Low Final Yield - Incomplete reaction during synthesis.- Product loss during extraction phases.- Degradation of the product during purification.- Monitor reaction completion using Thin Layer Chromatography (TLC).- Optimize extraction by adjusting the pH of the aqueous phase to ensure the carboxylic acid is in its salt form, minimizing its solubility in the organic layer.- Perform a back-extraction of the organic phase with a small amount of fresh aqueous phase to recover any lost product.[1]- Avoid excessive heat during solvent removal; use a rotary evaporator at reduced pressure.
Product is a Discolored Oil (Yellowish/Brownish) - Presence of unreacted starting materials or byproducts.- Oxidation of the sulfur-containing functional group.- Purify the product using column chromatography or vacuum distillation to remove impurities.[2][3]- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if residual thiol impurities are suspected.[3]
Milky or Cloudy Appearance of the Purified Product - Presence of insoluble impurities.- Potential for disulfide dimer formation if starting materials contained thiol impurities.[3]- Confirm the presence of disulfide impurities using NMR spectroscopy.[3]- If disulfide is present, consider purification via column chromatography to isolate the desired product.- For other insoluble impurities, dissolve the product in a suitable organic solvent and filter through a 0.45 µm syringe filter.
Difficulty in Removing Solvent - The product may form a viscous oil that traps solvent.- Use of a high-boiling point solvent for extraction or chromatography.- Use a high-vacuum pump in conjunction with a rotary evaporator to effectively remove residual solvent.- If the product is stable at elevated temperatures, gentle heating (e.g., 40-50°C) under high vacuum can aid in solvent removal.- Consider using a solvent with a lower boiling point during the final purification steps if possible.
Product Decomposes During Distillation - The distillation temperature is too high at atmospheric pressure.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[2][3]
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

TroubleshootingWorkflow start Start Purification Troubleshooting issue_yield Low Yield? start->issue_yield issue_purity Purity Issues? issue_yield->issue_purity No check_reaction Check Reaction Completion (TLC/LC-MS) issue_yield->check_reaction Yes discolored Discolored Product? issue_purity->discolored Yes end Purification Complete issue_purity->end No optimize_extraction Optimize Extraction Protocol check_reaction->optimize_extraction check_degradation Assess Product Degradation optimize_extraction->check_degradation check_degradation->issue_purity cloudy Cloudy/Milky Appearance? discolored->cloudy No run_chromatography Perform Column Chromatography discolored->run_chromatography Yes check_oxidation Check for Oxidation (NMR/MS) cloudy->check_oxidation Yes vacuum_distillation Consider Vacuum Distillation run_chromatography->vacuum_distillation vacuum_distillation->end filter_product Filter through 0.45um filter check_oxidation->filter_product filter_product->run_chromatography ColumnChromatography start Start prep_slurry Prepare Silica Slurry start->prep_slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

References

degradation pathways of 6-((Methylsulfonyl)thio)hexanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-((Methylsulfonyl)thio)hexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical experimental conditions?

A1: this compound is susceptible to degradation through several pathways, primarily involving the thiosulfonate functional group. The main degradation routes are:

  • Hydrolysis: The thiosulfonate bond can be cleaved by water, especially under basic conditions, to yield methanesulfinic acid and 6-mercaptohexanoic acid. The latter can be further oxidized.

  • Nucleophilic Attack: Various nucleophiles present in experimental systems (e.g., thiols, amines) can attack the sulfenyl sulfur of the thiosulfonate, leading to the formation of new disulfides and the release of methanesulfinate.

  • Reduction: Reducing agents can convert the thiosulfonate to the corresponding disulfide, 6,6'-disulfanediyldohexanoic acid, and methanethiol.

  • Oxidation: While the thiosulfonate group is relatively stable to mild oxidation, strong oxidizing agents can potentially lead to the formation of sulfonic anhydrides or other highly oxidized species.

  • Photodegradation: Exposure to UV light may induce cleavage of the S-S bond, leading to the formation of various radical species that can recombine to form disulfides and sulfonic acids.

  • Enzymatic Degradation: In biological systems, various enzymes, such as reductases and hydrolases, may contribute to the metabolism of this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Possible Cause 1: pH fluctuations in the buffer.

    • Troubleshooting: Ensure the buffer system has adequate capacity to maintain a stable pH throughout the experiment. The stability of thiosulfonates can be pH-dependent.

  • Possible Cause 2: Presence of nucleophilic contaminants.

    • Troubleshooting: Use high-purity solvents and reagents. Trace amounts of nucleophiles like thiols can accelerate degradation.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting: Protect experimental samples from light, especially UV radiation, by using amber vials or covering the experimental setup.

Issue 2: Poor peak shape or carryover in HPLC analysis.

  • Possible Cause 1: Interaction with active sites on the column.

    • Troubleshooting: Use a column with end-capping. The carboxylic acid and sulfur moieties can interact with residual silanols on silica-based columns, leading to peak tailing. Adding a small amount of a competitive amine, like triethylamine, to the mobile phase can sometimes help.[1][2]

  • Possible Cause 2: Sample adsorption.

    • Troubleshooting: Sulfur-containing compounds can adsorb to metal surfaces in the HPLC system. Consider using a biocompatible (PEEK) flow path.

  • Possible Cause 3: Sample carryover.

    • Troubleshooting: Implement a robust needle wash protocol in the autosampler, using a strong solvent to remove any residual analyte between injections.

Issue 3: Difficulty in identifying degradation products by LC-MS.

  • Possible Cause 1: In-source fragmentation or adduct formation.

    • Troubleshooting: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation. Be aware of common adducts with sodium ([M+Na]+) and potassium ([M+K]+), which are frequently observed with carboxylic acids.[3][4]

  • Possible Cause 2: Co-elution of degradation products.

    • Troubleshooting: Optimize the chromatographic method to achieve better separation of potential degradation products. This may involve adjusting the gradient, mobile phase composition, or trying a different column chemistry.

  • Possible Cause 3: Low abundance of degradation products.

    • Troubleshooting: Use a more sensitive mass spectrometer or increase the concentration of the stressed sample.

Data Presentation

The following tables summarize hypothetical quantitative data for the degradation of this compound under different conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 37°C.

pHHalf-life (t½) in hoursApparent First-Order Rate Constant (k) in s⁻¹
5.0722.67 x 10⁻⁶
7.4248.02 x 10⁻⁶
9.053.85 x 10⁻⁵

Table 2: Effect of Temperature on the Degradation of this compound at pH 7.4.

Temperature (°C)Half-life (t½) in hoursApparent First-Order Rate Constant (k) in s⁻¹
41681.15 x 10⁻⁶
25484.01 x 10⁻⁶
37248.02 x 10⁻⁶

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution in purified water to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at 60°C for 24 hours. Protect from light.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Mandatory Visualization

degradation_pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_oxidation Strong Oxidation cluster_nucleophilic Nucleophilic Attack (e.g., by R-SH) main This compound hydrolysis_prod1 Methanesulfinic acid main->hydrolysis_prod1 H2O / OH- hydrolysis_prod2 6-Mercaptohexanoic acid main->hydrolysis_prod2 H2O / OH- reduction_prod1 6,6'-Disulfanediyldohexanoic acid main->reduction_prod1 Reducing Agent reduction_prod2 Methanethiol main->reduction_prod2 Reducing Agent oxidation_prod Sulfonic Anhydride/Other Oxidized Species main->oxidation_prod Strong Oxidant nucleophilic_prod1 Mixed Disulfide main->nucleophilic_prod1 R-SH nucleophilic_prod2 Methanesulfinate main->nucleophilic_prod2 R-SH

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Prepare Stock Solution of This compound stress Apply Stress Conditions (e.g., Acid, Base, Heat, Light, Oxidant) start->stress sampling Collect Samples at Defined Time Points stress->sampling neutralize Neutralize Sample (if necessary) sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analysis data Quantify Parent Compound and Identify Degradation Products analysis->data end End: Determine Degradation Rate and Pathway data->end

Caption: General workflow for a forced degradation study.

troubleshooting_logic start Problem: Poor Peak Shape (Tailing) in HPLC q1 Is tailing observed for all peaks? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no p1 Possible Causes: - Column void - Extra-column volume - Mobile phase issue a1_yes->p1 p2 Possible Causes: - Secondary interactions with column - pH close to pKa - Co-eluting impurity a1_no->p2 s1 Solutions: - Check/replace column - Check tubing/connections - Prepare fresh mobile phase p1->s1 s2 Solutions: - Use end-capped column - Adjust mobile phase pH - Optimize gradient p2->s2

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

characterization of 6-((Methylsulfonyl)thio)hexanoic acid self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of surfaces at the molecular level is a cornerstone of innovation. Self-assembled monolayers (SAMs) offer a versatile platform for tailoring surface properties, with applications ranging from biosensors and drug delivery systems to fundamental studies of cell-surface interactions. This guide provides a comparative overview of the characterization of SAMs, with a focus on 6-((Methylsulfonyl)thio)hexanoic acid (MTHA) and its comparison with other common alkanethiol-based SAMs.

Comparative Performance of Self-Assembled Monolayers

The selection of a molecule for forming a SAM is dictated by the desired surface properties, such as wettability, protein resistance, and chemical stability. To facilitate a comparative analysis, the following tables summarize typical characterization data for well-established alkanethiol SAMs with different terminal groups. These tables serve as a template for how data on MTHA SAMs would be presented and evaluated.

Table 1: Physicochemical Properties of Common Self-Assembled Monolayers

SAM MoleculeTerminal GroupWater Contact Angle (°)Ellipsometric Thickness (nm)Surface Roughness (RMS, nm)
11-Mercaptoundecanoic acid (MUA)Carboxylic Acid (-COOH)10-301.5 - 2.0< 0.5
11-Mercapto-1-undecanol (MUDO)Hydroxyl (-OH)15-351.5 - 2.0< 0.5
Octadecanethiol (ODT)Methyl (-CH₃)105-1152.0 - 2.5< 0.5
1H,1H,2H,2H-PerfluorodecanethiolPerfluoroalkyl (-CF₃)115-1201.5 - 2.0< 0.5
This compound (MTHA)Methylsulfonyl + COOHData not availableData not availableData not available

Table 2: Functional Performance of Common Self-Assembled Monolayers

SAM MoleculeNon-specific Protein Adsorption (ng/cm²)Stability in Physiological BufferPrimary Applications
11-Mercaptoundecanoic acid (MUA)Moderate to HighModerateBiosensors, Covalent Immobilization
11-Mercapto-1-undecanol (MUDO)Low to ModerateModerateProtein Resistance, Cell Adhesion Studies
Octadecanethiol (ODT)HighHighHydrophobic Surfaces, Lubrication
1H,1H,2H,2H-PerfluorodecanethiolHighHighSuperhydrophobic/Oleophobic Surfaces
This compound (MTHA)Data not availableData not availablePotential for Protein Resistance and Bioconjugation

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization of SAMs. Below are protocols for key experiments used to evaluate the properties of these monolayers.

Formation of Self-Assembled Monolayers on Gold

This protocol describes the standard procedure for forming alkanethiol-based SAMs on a gold substrate.

  • Substrate Preparation:

    • Deposit a thin layer of titanium or chromium (2-5 nm) as an adhesion layer onto a silicon wafer or glass slide, followed by a layer of gold (30-100 nm) using electron-beam or thermal evaporation.

    • Clean the gold substrates immediately before use by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of the desired thiol (e.g., MTHA, MUA, ODT) in absolute ethanol.

    • Immerse the cleaned gold substrates into the thiol solution.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • After incubation, remove the substrates from the solution, rinse them thoroughly with ethanol to remove non-chemisorbed molecules, and dry them under a stream of dry nitrogen.

Surface Wettability Measurement (Contact Angle Goniometry)

Contact angle measurements provide information about the hydrophobicity or hydrophilicity of the SAM surface.

  • Place the SAM-coated substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (2-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the surface to ensure homogeneity.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the atoms on the SAM surface.

  • Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with a monochromatic X-ray beam (typically Al Kα or Mg Kα).

  • Detect the kinetic energy of the photoelectrons emitted from the surface.

  • Generate survey scans to identify the elements present on the surface (e.g., C, O, S, Au).

  • Acquire high-resolution spectra for specific elements to determine their chemical states (e.g., the S 2p peak to confirm thiolate bonding to gold, and the C 1s peak to analyze the functional groups).

Surface Plasmon Resonance (SPR) for Protein Adsorption Studies

SPR is a label-free technique used to monitor biomolecular interactions in real-time, making it ideal for quantifying non-specific protein adsorption.

  • Equilibrate the SPR sensor chip coated with the SAM with a running buffer (e.g., phosphate-buffered saline, PBS).

  • Establish a stable baseline signal.

  • Inject a solution of a model protein (e.g., bovine serum albumin, fibrinogen) at a known concentration over the SAM surface.

  • Monitor the change in the SPR signal (response units) over time, which corresponds to the mass of protein adsorbing to the surface.

  • After the association phase, switch back to the running buffer to monitor the dissociation of the protein.

  • The magnitude of the signal change at the end of the injection is proportional to the amount of adsorbed protein.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical connections.

experimental_workflow cluster_prep SAM Preparation cluster_char Characterization cluster_func Functional Testing Substrate Cleaning Substrate Cleaning SAM Incubation SAM Incubation Substrate Cleaning->SAM Incubation 18-24h Rinsing & Drying Rinsing & Drying SAM Incubation->Rinsing & Drying Contact Angle Contact Angle Rinsing & Drying->Contact Angle XPS XPS Rinsing & Drying->XPS Ellipsometry Ellipsometry Rinsing & Drying->Ellipsometry Protein Adsorption (SPR) Protein Adsorption (SPR) Rinsing & Drying->Protein Adsorption (SPR) Stability Test Stability Test Rinsing & Drying->Stability Test

Caption: Workflow for SAM preparation and characterization.

comparison_logic MTHA SAM MTHA SAM Physicochemical Properties Physicochemical Properties MTHA SAM->Physicochemical Properties Functional Performance Functional Performance MTHA SAM->Functional Performance MUA SAM MUA SAM MUA SAM->Physicochemical Properties MUA SAM->Functional Performance ODT SAM ODT SAM ODT SAM->Physicochemical Properties ODT SAM->Functional Performance Wettability Wettability Physicochemical Properties->Wettability Thickness Thickness Physicochemical Properties->Thickness Composition Composition Physicochemical Properties->Composition Protein Resistance Protein Resistance Functional Performance->Protein Resistance Stability Stability Functional Performance->Stability

validating protein modification by 6-((Methylsulfonyl)thio)hexanoic acid using mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein thiol modifications, precise and robust validation methods are paramount. This guide provides a comprehensive comparison of mass spectrometry-based validation for proteins modified by 6-((Methylsulfonyl)thio)hexanoic acid (MTSH) and its commonly used alternatives, iodoacetamide (IAM) and maleimide-based reagents. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to facilitate informed decisions in your research.

The modification of cysteine residues within proteins is a critical post-translational modification (PTM) that plays a pivotal role in cellular signaling, protein structure, and drug-protein interactions. Validating these modifications is a key step in understanding their functional consequences. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and the ability to pinpoint the exact site of modification.

This guide focuses on the validation of protein S-thiolation using this compound, a thiol-reactive reagent that creates a disulfide bond with a target cysteine. We will objectively compare its performance and validation workflow with two widely adopted classes of cysteine-modifying reagents: iodoacetamide and maleimides.

Comparative Analysis of Thiol-Reactive Probes

The choice of a thiol-reactive probe significantly impacts the experimental workflow and the interpretation of mass spectrometry data. Key differentiators include their reaction chemistry, specificity, and the mass shift they impart on the modified peptide, which is a critical parameter for data analysis.

FeatureThis compound (MTSH)Iodoacetamide (IAM)Maleimide-based Reagents
Reaction Chemistry Thiol-disulfide exchangeS-alkylationMichael addition
Target Residue CysteineCysteine (can have off-target reactions with other nucleophiles at high pH)Cysteine (highly specific for thiols at neutral pH)
Bond Formed Reversible disulfide bondStable thioether bondStable thioether bond
Mass Shift (Monoisotopic) +194.0306 Da+57.0215 DaVaries by reagent (e.g., N-ethylmaleimide: +125.0477 Da)
Reaction pH Neutral to slightly basicTypically pH 7.5-8.5Typically pH 6.5-7.5
Reversibility Reducible with reducing agents (e.g., DTT, TCEP)IrreversibleGenerally considered stable, but can undergo retro-Michael addition under certain conditions

Experimental Protocols for Mass Spectrometry Validation

Accurate and reproducible data acquisition relies on meticulously executed experimental protocols. Below are detailed methodologies for protein modification with MTSH, IAM, and a maleimide-based reagent, followed by a general workflow for mass spectrometric analysis.

Protocol 1: Protein Modification with this compound (MTSH)
  • Protein Preparation: Dissolve the protein of interest in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for modification, treat with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

  • MTSH Labeling: Prepare a fresh stock solution of MTSH in an organic solvent such as DMSO. Add a 20- to 50-fold molar excess of MTSH to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Removal of Excess Reagent: Remove unreacted MTSH using a desalting column or dialysis against the reaction buffer.

  • Sample Preparation for Mass Spectrometry: Proceed with the general protocol for protein digestion and mass spectrometry analysis.

Protocol 2: Protein Modification with Iodoacetamide (IAM)
  • Protein Reduction and Denaturation: Dissolve the protein in a denaturation buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Prepare a fresh stock solution of IAM. Add IAM to the protein solution to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction in the dark at room temperature for 45-60 minutes.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT or L-cysteine.

  • Sample Preparation for Mass Spectrometry: Proceed with protein digestion. This often involves diluting the urea concentration to below 2 M before adding a protease like trypsin.

Protocol 3: Protein Modification with a Maleimide-based Reagent (e.g., N-ethylmaleimide, NEM)
  • Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). If reduction of existing disulfides is necessary, use TCEP as the reducing agent and ensure its removal or consumption before adding the maleimide.

  • Maleimide Labeling: Prepare a fresh stock solution of the maleimide reagent in DMSO or DMF. Add a 10- to 20-fold molar excess of the maleimide to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or L-cysteine.

  • Removal of Excess Reagent: Purify the protein conjugate using a desalting column to remove unreacted maleimide and the quenching agent.

General Mass Spectrometry Workflow for Modified Protein Validation
  • Protein Digestion: The modified protein is typically denatured, reduced (if not already done and the modification is not disulfide-based), and alkylated (to cap any remaining free cysteines if necessary). The protein is then digested into smaller peptides using a protease, most commonly trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

  • Peptide Fragmentation: Selected peptides are then fragmented, and the m/z of the fragment ions are measured (MS/MS or MS2 scan).

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of a mass shift corresponding to the specific modification on a cysteine-containing peptide confirms the modification. The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact modified cysteine residue.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.

MTSH_Modification_Workflow cluster_prep Protein Preparation cluster_labeling MTSH Labeling cluster_cleanup Cleanup cluster_ms Mass Spectrometry Protein Protein Solution (pH 7.4) Reduce Reduction (optional) with TCEP Protein->Reduce If needed Add_MTSH Add MTSH (20-50x excess) Reduce->Add_MTSH Incubate Incubate (2h, RT) Add_MTSH->Incubate Desalt Remove Excess MTSH Incubate->Desalt Digest Proteolytic Digestion Desalt->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS Data_Analysis Data Analysis (Identify +194.0306 Da shift) LC_MSMS->Data_Analysis

Workflow for validating protein modification by MTSH using mass spectrometry.

Thiol_Reactive_Probes_Comparison cluster_MTSH This compound (MTSH) cluster_IAM Iodoacetamide (IAM) cluster_Maleimide Maleimide Reagents MTSH_Node Reaction: Thiol-Disulfide Exchange Mass Shift: +194.0306 Da Bond: Reversible Disulfide IAM_Node Reaction: S-Alkylation Mass Shift: +57.0215 Da Bond: Stable Thioether Maleimide_Node Reaction: Michael Addition Mass Shift: Reagent-dependent Bond: Stable Thioether Protein Protein with Cysteine Protein->MTSH_Node Protein->IAM_Node Protein->Maleimide_Node

Comparison of reaction mechanisms for different thiol-reactive probes.

Quantitative Data Presentation

For quantitative studies, mass spectrometry offers several approaches, including label-free quantification and stable isotope labeling methods. The choice of method will depend on the specific experimental goals. Below is a hypothetical comparison of quantification results for a target protein modified under different conditions, as might be obtained from a label-free mass spectrometry experiment.

ConditionReagentPeptide Sequence with Modified Cysteine (C)Relative Abundance of Modified Peptide
ControlMTSHVVCGAR1.0
Treatment AMTSHVVCGAR2.5
Treatment BMTSHVVCGAR0.8
ControlIAMVVCGAR1.0
Treatment AIAMVVCGAR2.3
Treatment BIAMVVCGAR0.9
ControlNEMVVCGAR1.0
Treatment ANEMVVCGAR2.6
Treatment BNEMVVCGAR0.7

Note: The relative abundance is normalized to the control condition for each reagent.

Conclusion

Validating protein thiol modifications by mass spectrometry is a powerful approach that provides high-confidence identification and localization of the modification. This compound offers a unique advantage in its ability to form a reversible disulfide bond, which can be valuable for certain applications, such as those involving the subsequent release of a bound protein. In contrast, iodoacetamide and maleimide-based reagents form stable, irreversible thioether bonds. The choice of reagent should be guided by the specific research question, the nature of the protein, and the desired experimental outcome. The detailed protocols and comparative data presented in this guide are intended to empower researchers to design and execute robust experiments for the confident validation of protein thiol modifications.

A Head-to-Head Battle for Surface Control: 6-((Methylsulfonyl)thio)hexanoic Acid vs. Alkanethiols in Self-Assembled Monolayer Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of surface modification, the choice of molecule for creating self-assembled monolayers (SAMs) is a critical decision. This guide provides an objective comparison between the emerging contender, 6-((methylsulfonyl)thio)hexanoic acid (MTHA), and the well-established class of alkanethiols, offering a comprehensive look at their performance in SAM formation, supported by available experimental data and detailed protocols.

The ability to precisely control the chemical and physical properties of a surface at the nanoscale is paramount in fields ranging from biosensing and medical implants to drug delivery. Self-assembled monolayers offer an elegant and effective solution for this purpose. Alkanethiols, with their simple structure and robust formation on gold surfaces, have long been the gold standard. However, alternative molecules like MTHA, a thiosulfonate-based compound, are being explored for their potentially unique properties. This comparison guide delves into the key performance characteristics of both, providing the necessary information to make an informed choice for your specific application.

At a Glance: Key Performance Indicators

To facilitate a rapid understanding of the primary differences, the following table summarizes the key performance characteristics of SAMs formed from MTHA and conventional alkanethiols.

FeatureThis compound (MTHA)Alkanethiols
Headgroup Chemistry Methylsulfonylthio (-S-SO₂CH₃)Thiol (-SH)
SAM Formation Time Not extensively documented, but expected to be in the range of hours.Typically rapid initial adsorption (minutes) followed by a longer organization phase (12-24 hours) for well-ordered monolayers.[1]
Monolayer Order Potentially less ordered and crystalline compared to long-chain alkanethiols.Highly ordered, crystalline-like structures, especially for longer alkyl chains (n > 10).
Stability Limited data available; stability may be a concern.Generally stable in air and various solvents, but can be susceptible to oxidation and desorption over extended periods, especially in biological media.
Protein Resistance Expected to be hydrophilic due to the carboxylic acid terminus, potentially offering good protein resistance. However, specific data is lacking.Varies significantly with the terminal group. Hydrophilic groups (e.g., -OH, oligo(ethylene glycol)) confer excellent protein resistance, while hydrophobic groups (e.g., -CH₃) promote protein adsorption.
Surface Wettability Expected to be hydrophilic (low contact angle) due to the terminal carboxylic acid group.Tunable from hydrophobic to hydrophilic based on the terminal functional group.

Delving Deeper: A Detailed Comparison

Mechanism of SAM Formation

The formation of a self-assembled monolayer is a spontaneous process driven by the affinity of the headgroup for the substrate and the van der Waals interactions between the alkyl chains.

Alkanethiols: The formation of alkanethiol SAMs on gold is a well-understood process. The sulfur atom of the thiol group (-SH) has a strong affinity for gold, leading to the formation of a stable gold-thiolate bond. This initial chemisorption is followed by a slower organization step where the alkyl chains pack closely together, driven by van der Waals forces, to form a highly ordered, quasi-crystalline monolayer.

This compound (MTHA): MTHA belongs to the thiosulfonate class of compounds. The self-assembly mechanism of alkyl thiosulfonates on gold is believed to involve the cleavage of the S-S bond, with the sulfur atom attached to the alkyl chain binding to the gold surface. This process results in the formation of a thiolate monolayer, similar to that of alkanethiols. However, the presence of the departing methylsulfinate group could influence the kinetics and overall order of the resulting monolayer. Some studies on other alkyl thiosulfonates suggest that the resulting SAMs may be less crystalline and less densely packed than those formed from alkanethiols.

Diagram of SAM Formation Pathways

SAM_Formation cluster_Alkanethiol Alkanethiol Pathway cluster_MTHA MTHA Pathway A1 Alkanethiol (-SH) A3 Chemisorption (Au-S Bond Formation) A1->A3 Adsorption A2 Gold Surface A2->A3 A4 Self-Organization (van der Waals Interactions) A3->A4 A5 Ordered Alkanethiol SAM A4->A5 B1 MTHA (-S-SO₂CH₃) B3 S-S Bond Cleavage & Chemisorption B1->B3 Adsorption B2 Gold Surface B2->B3 B4 Self-Organization B3->B4 B5 MTHA SAM B4->B5

Caption: Schematic comparison of the proposed SAM formation pathways for alkanethiols and MTHA on a gold surface.

Performance in Protein Resistance

For many biomedical applications, the ability of a surface to resist non-specific protein adsorption is of paramount importance. This property is largely dictated by the terminal functional group of the SAM.

Alkanethiols: The protein resistance of alkanethiol SAMs is highly tunable. SAMs terminated with hydrophilic and hydrogen-bond-accepting groups, such as oligo(ethylene glycol) (-O(CH₂CH₂)nOH) or hydroxyl (-OH) groups, are known to be highly resistant to protein adsorption. Conversely, hydrophobic terminal groups like methyl (-CH₃) tend to promote protein adsorption. Carboxylic acid-terminated alkanethiols (-COOH) can also exhibit protein resistance, particularly at physiological pH where they are deprotonated and negatively charged.

This compound (MTHA): MTHA possesses a terminal carboxylic acid group. Therefore, it is anticipated that SAMs formed from MTHA would exhibit hydrophilic properties and, consequently, good resistance to protein adsorption. However, a lack of specific experimental data on protein adsorption on MTHA SAMs makes a direct quantitative comparison challenging. The potentially lower packing density of MTHA SAMs compared to well-ordered alkanethiol SAMs could also influence their protein resistance, as a less dense monolayer might expose the underlying substrate or alkyl chains, potentially leading to increased protein adsorption.

Logical Flow for Selecting a SAM for Protein Resistance

Protein_Resistance_Logic A Application Requires Protein Resistance? B Yes A->B C No A->C D Choose SAM with Hydrophilic Terminus B->D G Choice of Terminal Group Less Critical C->G E Consider Alkanethiols with -OH, -OEG, or -COOH groups D->E F Consider MTHA (Carboxylic Acid Terminus) D->F H Consider Alkanethiols with -CH₃ or other functional groups G->H

Caption: Decision-making flowchart for selecting a SAM-forming molecule based on the requirement for protein resistance.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving high-quality SAMs. Below are representative protocols for the formation of alkanethiol and thiosulfonate-based SAMs on gold surfaces.

Protocol 1: Formation of Alkanethiol SAMs on Gold

This protocol is a general guideline for forming a well-ordered alkanethiol SAM, such as one from 11-mercaptoundecanoic acid (a carboxyl-terminated alkanethiol).

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • Alkanethiol (e.g., 11-mercaptoundecanoic acid)

  • Absolute Ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen or Argon gas

  • Clean glassware

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in Piranha solution for 5-10 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen or argon gas. The cleaned substrate should be used immediately.

  • Solution Preparation:

    • Prepare a 1 mM solution of the alkanethiol in absolute ethanol. For example, to make 10 mL of solution, dissolve the appropriate mass of the alkanethiol in 10 mL of absolute ethanol.

    • Sonicate the solution for a few minutes to ensure the thiol is completely dissolved.

  • SAM Formation:

    • Place the cleaned and dried gold substrate in a clean container.

    • Pour the 1 mM alkanethiol solution over the substrate, ensuring the entire gold surface is covered.

    • Seal the container and leave it undisturbed at room temperature for 12-24 hours. Longer incubation times generally lead to more ordered and stable monolayers.[1]

  • Rinsing and Drying:

    • After the incubation period, remove the substrate from the solution.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

    • Dry the SAM-coated substrate under a gentle stream of nitrogen or argon gas.

Protocol 2: Proposed Formation of MTHA SAMs on Gold

Materials:

  • Gold-coated substrate

  • This compound (MTHA)

  • Anhydrous solvent (e.g., tetrahydrofuran or ethanol)

  • Piranha solution

  • Deionized water

  • Nitrogen or Argon gas

  • Clean glassware

Procedure:

  • Substrate Cleaning:

    • Follow the same rigorous cleaning procedure as described in Protocol 1.

  • Solution Preparation:

    • Prepare a 1 mM solution of MTHA in an anhydrous solvent. The choice of solvent may be critical and may require optimization.

  • SAM Formation:

    • Immerse the cleaned and dried gold substrate in the MTHA solution.

    • Seal the container and allow the self-assembly to proceed at room temperature. The optimal incubation time is not well-established and may require experimental determination, but a starting point of 12-24 hours is reasonable.

  • Rinsing and Drying:

    • Following incubation, remove the substrate and rinse it thoroughly with the same anhydrous solvent used for the solution preparation.

    • Dry the MTHA-coated substrate under a gentle stream of nitrogen or argon gas.

Concluding Remarks

The choice between this compound and traditional alkanethiols for SAM formation depends heavily on the specific requirements of the application. Alkanethiols remain the more characterized and versatile option, with a vast body of literature supporting their use and a wide array of terminal functionalities available for tailoring surface properties. Their ability to form highly ordered and stable monolayers is a significant advantage.

MTHA, on the other hand, represents a less-explored alternative. While its carboxylic acid terminus suggests potential for creating hydrophilic and protein-resistant surfaces, the lack of comprehensive experimental data on its SAM formation, stability, and performance warrants caution. The potential for forming less-ordered monolayers compared to alkanethiols could be a disadvantage in applications where precise molecular arrangement is critical.

For researchers and drug development professionals, alkanethiols currently offer a more reliable and predictable platform for SAM-based surface modification. However, for those willing to explore novel surface chemistries and potentially unique properties, MTHA and other thiosulfonate-based molecules present an intriguing area for further investigation. Future studies directly comparing the performance of MTHA and carboxyl-terminated alkanethiols are needed to fully elucidate the advantages and disadvantages of this emerging class of SAM-forming molecules.

References

A Head-to-Head Comparison: 6-((Methylsulfonyl)thio)hexanoic acid (MTS-HA) vs. 11-Mercaptoundecanoic acid (MUA) for Biosensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface chemistry is a critical determinant of biosensor performance. The selection of the appropriate linker molecule for immobilizing bioreceptors onto a sensor surface profoundly impacts sensitivity, stability, and specificity. This guide provides a comprehensive comparison of two carboxyl-terminated linker molecules: the well-established 11-mercaptoundecanoic acid (MUA) and the less conventional 6-((methylsulfonyl)thio)hexanoic acid (MTS-HA).

While MUA, a thiol-containing alkanoic acid, is a gold standard for forming self-assembled monolayers (SAMs) on gold surfaces, MTS-HA offers an alternative with a distinct headgroup for surface attachment. This comparison delves into their structural differences, the resulting properties of their respective SAMs, and the implications for biosensor development, supported by established experimental data for MUA and theoretical considerations for MTS-HA where direct comparative data is limited.

Performance Characteristics at a Glance

The decision between MTS-HA and MUA involves a trade-off between the well-understood and robust nature of thiol-gold chemistry and the potential, yet less characterized, properties of the methylsulfonylthio headgroup. The following table summarizes the key anticipated performance characteristics.

FeatureThis compound (MTS-HA)11-Mercaptoundecanoic acid (MUA)Rationale & Supporting Data
Headgroup Chemistry Methylsulfonylthio (-S-SO₂-CH₃)Thiol (-SH)The thiol group of MUA forms a strong, partially covalent bond with gold surfaces[1][2]. The methylsulfonylthio group of MTS-HA is expected to interact with gold, but the nature and strength of this interaction are less documented in the context of SAMs for biosensors.
SAM Stability Potentially lowerHighThiol-gold SAMs are known for their stability, although they can be susceptible to oxidation and displacement over long periods or under harsh conditions[3][4]. The stability of MTS-HA SAMs is not well-documented but may be influenced by the reactivity of the sulfonylthio group.
Protein Immobilization Efficiency UnknownHighThe terminal carboxylic acid on MUA is readily activated using EDC/NHS chemistry for covalent amide bond formation with amine groups on proteins, leading to high immobilization efficiency[5]. A similar efficiency is expected for MTS-HA due to the same terminal group.
Non-Specific Binding UnknownLow to ModerateWell-packed MUA monolayers can resist non-specific protein adsorption. However, defects in the monolayer can lead to non-specific binding. The packing density and surface properties of MTS-HA SAMs would determine their resistance to non-specific binding.
Alkyl Chain Length 6 carbons11 carbonsThe longer alkyl chain of MUA promotes stronger van der Waals interactions between adjacent molecules, leading to more ordered and densely packed SAMs compared to shorter-chain thiols[3][4]. This generally enhances stability and reduces non-specific binding.

Fundamental Differences and Their Implications

The primary distinction between MTS-HA and MUA lies in their headgroup, the chemical moiety that anchors the molecule to the gold surface, and their alkyl chain length.

11-Mercaptoundecanoic acid (MUA) features a thiol (-SH) headgroup and a C11 alkyl chain. The thiol group readily forms a strong, well-characterized bond with gold surfaces, leading to the spontaneous formation of ordered, densely packed self-assembled monolayers (SAMs). The long alkyl chain contributes to the stability of the SAM through intermolecular van der Waals forces, creating a robust and well-defined surface for the subsequent immobilization of biomolecules.

This compound (MTS-HA) , on the other hand, possesses a methylsulfonylthio (-S-SO₂-CH₃) headgroup and a shorter C6 alkyl chain. The interaction of the sulfonylthio group with gold is less extensively studied in the context of SAMs for biosensors compared to the thiol-gold bond. The shorter alkyl chain will likely result in a less ordered and less stable SAM compared to MUA due to weaker van der Waals interactions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for achieving reproducible and high-performance biosensor surfaces.

Protocol 1: Formation of a MUA Self-Assembled Monolayer on Gold

This protocol describes a standard procedure for the formation of a MUA SAM on a gold surface, a critical first step in biosensor fabrication.

MUA_SAM_Formation cluster_prep Substrate Preparation cluster_sam SAM Formation Piranha Piranha Clean (7:3 H₂SO₄:H₂O₂) 10-15 min Rinse_DI Rinse with Deionized Water Piranha->Rinse_DI Dry_N2_1 Dry with Nitrogen Stream Rinse_DI->Dry_N2_1 Thiol_Sol Prepare 1-10 mM MUA in Ethanol Immerse Immerse Substrate in MUA Solution (12-24 hours) Thiol_Sol->Immerse Rinse_Eth Rinse with Ethanol Immerse->Rinse_Eth Dry_N2_2 Dry with Nitrogen Stream Rinse_Eth->Dry_N2_2

Workflow for MUA SAM formation on a gold substrate.

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (MUA)

  • Absolute Ethanol

  • Sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Gold Substrate Cleaning: Immerse the gold substrate in a freshly prepared piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinsing: Thoroughly rinse the substrate with copious amounts of deionized water.

  • Drying: Dry the cleaned substrate under a gentle stream of nitrogen gas.

  • SAM Formation: Immediately immerse the clean, dry substrate into a 1-10 mM solution of MUA in absolute ethanol. The immersion time can range from 12 to 24 hours to ensure the formation of a well-ordered monolayer[6].

  • Final Rinse and Dry: After incubation, remove the substrate from the MUA solution, rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules, and dry under a nitrogen stream.

Protocol 2: Covalent Immobilization of Proteins onto a MUA-Functionalized Surface

This protocol outlines the widely used EDC/NHS chemistry to covalently link proteins to the carboxyl-terminated MUA SAM.

Protein_Immobilization cluster_activation Carboxyl Group Activation cluster_coupling Protein Coupling cluster_blocking Blocking EDC_NHS Prepare EDC/NHS solution in Activation Buffer (e.g., MES pH 6.0) Activate Incubate MUA-surface with EDC/NHS solution (e.g., 15-30 min) EDC_NHS->Activate Rinse_Buffer1 Rinse with Activation Buffer Activate->Rinse_Buffer1 Protein_Sol Prepare Protein Solution in Coupling Buffer (e.g., PBS pH 7.4) Couple Incubate activated surface with Protein Solution (e.g., 1-2 hours) Protein_Sol->Couple Blocking_Sol Prepare Blocking Solution (e.g., Ethanolamine or BSA) Block Incubate surface with Blocking Solution (e.g., 30 min) Blocking_Sol->Block Rinse_Buffer2 Rinse with Coupling Buffer Block->Rinse_Buffer2

Workflow for protein immobilization on a MUA-functionalized surface.

Materials:

  • MUA-functionalized gold substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Protein to be immobilized

  • Coupling buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5, or 1% Bovine Serum Albumin in PBS)

Procedure:

  • Activation of Carboxylic Groups: Prepare a fresh solution of EDC and NHS in activation buffer (e.g., 0.4 M EDC and 0.1 M NHS). Incubate the MUA-functionalized substrate in this solution for 15-30 minutes at room temperature to activate the terminal carboxyl groups[5].

  • Rinsing: Rinse the activated surface with the activation buffer to remove excess EDC and NHS.

  • Protein Immobilization: Immediately incubate the activated surface with the protein solution (typically 10-100 µg/mL in coupling buffer) for 1-2 hours at room temperature.

  • Blocking: To deactivate any remaining active NHS esters and to block non-specific binding sites, incubate the surface with a blocking solution for 30 minutes.

  • Final Rinsing: Rinse the surface thoroughly with the coupling buffer to remove any unbound protein and blocking agent.

Protocol 3: General Procedure for the Formation of an MTS-HA Self-Assembled Monolayer on Gold

Due to the limited literature on MTS-HA for biosensor applications, this protocol is a general guideline based on standard SAM formation procedures. Optimization of concentration, solvent, and incubation time will be necessary.

Materials:

  • Gold-coated substrate

  • This compound (MTS-HA)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or dimethylformamide)

  • Nitrogen gas

Procedure:

  • Gold Substrate Cleaning: Follow the same cleaning procedure as for MUA (Protocol 1, steps 1-3).

  • SAM Formation: Prepare a dilute solution of MTS-HA (e.g., 1-10 mM) in an appropriate anhydrous solvent. Immerse the clean, dry substrate in the solution and incubate for an extended period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen or argon) to facilitate monolayer formation.

  • Rinsing and Drying: After incubation, remove the substrate, rinse thoroughly with the same solvent to remove physisorbed molecules, and dry under a nitrogen stream.

  • Protein Immobilization: The terminal carboxylic acid can be activated using EDC/NHS chemistry as described in Protocol 2 for subsequent protein immobilization.

Signaling Pathways and Logical Relationships

The overall logic of preparing a biosensor using these linker molecules follows a sequential process of surface preparation, functionalization, and biomolecule immobilization, culminating in a surface ready for analyte detection.

Biosensor_Fabrication_Logic Start Start: Bare Gold Surface Clean Surface Cleaning (e.g., Piranha) Start->Clean SAM Self-Assembled Monolayer Formation (MTS-HA or MUA) Clean->SAM Activation Carboxyl Group Activation (EDC/NHS) SAM->Activation Immobilization Bioreceptor Immobilization Activation->Immobilization Blocking Blocking of Non-specific Sites Immobilization->Blocking Ready Biosensor Ready for Detection Blocking->Ready

Logical workflow for biosensor surface preparation.

Conclusion

For researchers seeking a reliable and well-characterized method for immobilizing bioreceptors on gold surfaces, 11-mercaptoundecanoic acid (MUA) remains the preferred choice. Its long alkyl chain and thiol headgroup lead to the formation of stable, ordered self-assembled monolayers, and the protocols for its use are extensively validated.

This compound (MTS-HA) presents an alternative surface chemistry that is currently underexplored for biosensor applications. While it offers a carboxyl terminus for standard protein coupling, the stability and ordering of the resulting SAM are likely to be inferior to that of MUA due to its shorter alkyl chain. The nature of the methylsulfonylthio-gold interaction requires further investigation to ascertain its suitability for robust biosensor development.

Future research directly comparing the performance of MTS-HA and MUA in terms of SAM stability, protein immobilization density, orientation of immobilized biomolecules, and resistance to non-specific binding is necessary to fully evaluate the potential of MTS-HA as a viable alternative for biosensor fabrication. Until such data becomes available, MUA stands as the more dependable and predictable option for developing high-performance biosensors.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of 6-((Methylsulfonyl)thio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 6-((Methylsulfonyl)thio)hexanoic acid (MTS-HA). As a crucial reagent in various research and development applications, ensuring its purity is paramount for reliable and reproducible results. This document outlines several analytical approaches, including a proposed High-Performance Liquid Chromatography (HPLC) method for MTS-HA, and compares it with established methods for two alternative compounds: 6-Mercaptohexanoic acid (6-MHA) and 6-Acetylthiohexanoic acid.

Introduction to Purity Analysis

The confirmation of a chemical compound's purity is a critical step in its quality control. Impurities can arise from the synthetic process, degradation, or improper storage. For a molecule like this compound, which contains multiple functional groups, a combination of analytical techniques is often employed to obtain a comprehensive purity profile. These techniques can provide information on the presence of related substances, residual solvents, and inorganic impurities.

Analytical Techniques for Purity Determination

A variety of analytical techniques can be applied to assess the purity of MTS-HA and its alternatives. The choice of method depends on the specific impurity profile, the required level of accuracy, and the available instrumentation.

Key Techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For compounds lacking a strong chromophore, such as MTS-HA, derivatization or the use of specialized detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be necessary. Alternatively, ion-pair chromatography with UV detection can be employed for sulfonates.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. By using a certified internal standard, the purity of the target analyte can be determined with high accuracy and precision.

  • Elemental Analysis: This technique determines the elemental composition (e.g., Carbon, Hydrogen, Sulfur) of a sample. The results can be compared to the theoretical composition to assess the presence of inorganic impurities or significant organic impurities with different elemental ratios.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For non-volatile compounds like MTS-HA, derivatization is required to increase their volatility.

Comparison of Analytical Methods

The following table summarizes the key analytical techniques and their applicability to MTS-HA and its alternatives.

TechniqueThis compound (MTS-HA)6-Mercaptohexanoic acid (6-MHA)6-Acetylthiohexanoic acid
Purity (Typical) 97-98% (Supplier Specified)95-99%[1]≥97% (Supplier Specified)
HPLC Proposed Method (see below)Applicable[2]Applicable
qNMR Highly RecommendedApplicable[1]Applicable
Elemental Analysis Recommended for S contentApplicableApplicable
GC Requires DerivatizationApplicable (after derivatization)[2]Applicable (after derivatization)
¹H-NMR Structure ConfirmationPurity vs. Disulfide Dimer[1]Structure Confirmation

Experimental Protocols

Proposed HPLC Method for this compound (MTS-HA) Purity

This proposed method is based on reverse-phase chromatography, a common technique for the analysis of polar organic molecules.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of MTS-HA (e.g., 1 mg/mL) in the initial mobile phase composition.

¹H-NMR for Purity Assessment of 6-Mercaptohexanoic Acid (6-MHA)

¹H-NMR spectroscopy is a powerful tool for assessing the purity of 6-MHA, particularly for detecting the common impurity, the disulfide dimer (6,6'-dithiobis(hexanoic acid))[1].

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Procedure:

    • Accurately weigh and dissolve the 6-MHA sample in the chosen deuterated solvent.

    • Acquire the ¹H-NMR spectrum.

    • Analysis:

      • The presence of a triplet at approximately 2.5 ppm corresponds to the methylene group adjacent to the thiol (-CH₂-SH).

      • The thiol proton (-SH) itself may appear as a broad singlet between 1.3-1.6 ppm.

      • The formation of the disulfide dimer will result in a downfield shift of the methylene protons adjacent to the sulfur, appearing as a triplet around 2.7 ppm[1]. The absence or minimal presence of this peak indicates high purity with respect to the disulfide impurity.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that can provide a highly accurate purity value for MTS-HA and its alternatives without requiring a specific reference standard for each compound[3].

  • Instrumentation: High-field NMR spectrometer (e.g., 500 or 600 MHz).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.

  • Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble.

  • Procedure:

    • Accurately weigh the analyte and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay).

    • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the purity assessment of a chemical compound like MTS-HA.

Analytical Workflow for Purity Confirmation General Analytical Workflow for Purity Confirmation cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Calculation cluster_3 Final Report Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Elemental_Analysis Elemental_Analysis Weighing->Elemental_Analysis Combust HPLC HPLC Dissolution->HPLC Inject qNMR qNMR Dissolution->qNMR Transfer to NMR tube Chromatogram_Integration Chromatogram_Integration HPLC->Chromatogram_Integration Spectral_Integration Spectral_Integration qNMR->Spectral_Integration Elemental_Composition Elemental_Composition Elemental_Analysis->Elemental_Composition Purity_Calculation Purity_Calculation Chromatogram_Integration->Purity_Calculation Spectral_Integration->Purity_Calculation Elemental_Composition->Purity_Calculation Certificate_of_Analysis Certificate_of_Analysis Purity_Calculation->Certificate_of_Analysis

Caption: A generalized workflow for the purity confirmation of a chemical substance.

Logical Relationship of Purity Techniques

The different analytical techniques provide complementary information to build a complete picture of the compound's purity.

Purity Assessment Logic Logical Interrelation of Purity Assessment Techniques Compound_Purity Compound_Purity HPLC HPLC Compound_Purity->HPLC qNMR qNMR Compound_Purity->qNMR Elemental_Analysis Elemental_Analysis Compound_Purity->Elemental_Analysis Structural_Confirmation Structural_Confirmation Compound_Purity->Structural_Confirmation Impurity_Profile Impurity_Profile HPLC->Impurity_Profile Absolute_Purity Absolute_Purity qNMR->Absolute_Purity Elemental_Composition_Verification Elemental_Composition_Verification Elemental_Analysis->Elemental_Composition_Verification Structural_Confirmation->qNMR

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Conclusion

Confirming the purity of this compound is essential for its effective use in research and development. While a validated, publicly available method for MTS-HA is not readily found, this guide proposes a robust HPLC method based on established principles for similar molecules. For the highest accuracy and a primary measurement of purity, quantitative NMR is strongly recommended. By comparing these techniques with those used for the alternative compounds, 6-Mercaptohexanoic acid and 6-Acetylthiohexanoic acid, researchers can make informed decisions on the most appropriate analytical strategy to ensure the quality and reliability of their starting materials.

References

comparative study of different linkers for gold nanoparticle functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective functionalization of gold nanoparticles (AuNPs) is a critical step in the development of targeted drug delivery systems, diagnostic agents, and therapeutic materials. The choice of linker molecule, which connects the nanoparticle surface to a functional moiety, is paramount as it dictates the stability, biocompatibility, and overall performance of the AuNP conjugate.

This guide provides an objective comparison of four common classes of linkers for AuNP functionalization: thiols, dithiocarbamates, phosphines, and N-heterocyclic carbenes (NHCs). We present a summary of their binding mechanisms, comparative stability data, and detailed experimental protocols for functionalization and characterization, supported by experimental data from the literature.

Binding Mechanisms and Affinities

The interaction between the linker and the gold surface is a key determinant of the stability of the functionalized nanoparticle. The primary binding mechanisms for the four linker types are illustrated below.

cluster_Thiol Thiol Linker cluster_DTC Dithiocarbamate Linker cluster_Phosphine Phosphine Linker cluster_NHC N-Heterocyclic Carbene (NHC) Linker Au_S Gold Nanoparticle Thiol R-SH Au_S->Thiol Au-S bond Au_DTC Gold Nanoparticle DTC R2N-CSS- Au_DTC->DTC Au-S chelation Au_P Gold Nanoparticle Phosphine R3P Au_P->Phosphine Au-P bond Au_NHC Gold Nanoparticle NHC R2C: Au_NHC->NHC Au-C bond

Caption: Binding mechanisms of different linkers to the gold nanoparticle surface.

Thiols are the most widely used linkers due to the strong and stable gold-sulfur (Au-S) bond formation.[1] Dithiocarbamates also bind to the gold surface through sulfur atoms, often forming a chelating bond that enhances stability.[2] Phosphine linkers form a coordinate bond between the phosphorus atom and gold.[3] N-heterocyclic carbenes form a strong gold-carbon (Au-C) covalent bond, which is considered more stable than the Au-S bond.[4]

Comparative Stability of Functionalized Gold Nanoparticles

The stability of functionalized AuNPs is crucial for their application, especially in biological environments. The following tables summarize the stability of AuNPs functionalized with different linkers under various conditions, based on available literature.

Table 1: Stability Against Competing Ligands and Chemical Challenge

Linker TypeChallenge ConditionObservationCitation
Thiol 2 mM Dithiothreitol (DTT)DNA-AuNPs show some ligand displacement, but stability can be enhanced with multiple thiol anchors.[5]
Ethanolic solution of dodecanethiol (1 week)Dithiocarbamate-coated surfaces show minimal displacement by competing thiols.[2]
Dithiocarbamate Ethanolic solution of dodecanethiol (1 week)Remarkably robust and resistant to displacement by competing alkanethiols.[2]
Phosphine Ligand exchange with thiolsPhosphine ligands are more easily exchanged with other ligands having a stronger affinity for the gold surface compared to thiol-passivated AuNPs.[3]
N-Heterocyclic Carbene (NHC) ThiophenolNHC-stabilized AuNPs show greater stability towards thiols compared to thiol-functionalized ones.[6]
Dithiothreitol (DTT)NHC-stabilized AuNPs exhibit enhanced stability against DTT compared to thiol-stabilized counterparts.[6]

Table 2: Stability in Different Media and under Varying pH and Temperature

Linker TypeConditionObservationCitation
Thiol Varying Temperature (25-85 °C)Thermal stability is dependent on the type of organosulfur anchor, with thiol and acyclic disulfide being more stable than cyclic disulfide.[5][7]
Varying pHStability of electrostatically stabilized AuNPs is affected by pH.[8]
Dithiocarbamate Aqueous solutions (pH 1 to 12)Dithiocarbamate-functionalized surfaces show minimal changes in spectral profile after 1 week.[2]
Phosphine Storage in DMSOAuNPs stabilized with certain phosphine oxide ligands remained stable for up to 5 months.[3]
N-Heterocyclic Carbene (NHC) Biological Media (PBS, cell culture media, human serum)Imidazole-based NHCs remain stable on AuNPs for over 21 days with no observed degradation.[4]
Extreme pH and TemperatureNHC-AuNPs exhibit ultra-stable properties in extreme pH conditions and at both low (-20 and -78 °C) and high (80 and 100 °C) temperatures.[9]

Physicochemical Properties of Functionalized Gold Nanoparticles

The functionalization of AuNPs with different linkers alters their physicochemical properties, such as hydrodynamic diameter and surface charge (zeta potential). These parameters are critical for predicting the in vivo behavior of the nanoparticles.

Table 3: Impact of Functionalization on Hydrodynamic Diameter and Zeta Potential

Linker TypeAuNP Core Size (nm)Hydrodynamic Diameter (DLS)Zeta Potential (mV)Citation
Citrate (unfunctionalized) ~19Not specified~-20 (moderately stable)[10]
Thiol-PEG 20Increases after functionalizationCan be tuned based on the terminal group of PEG[11]
N-Heterocyclic Carbene (NHC) ~19Not specifiedDecreased magnitude compared to citrate-capped AuNPs[4]
Aspirin (Thiol-like binding) 13 ± 1.2Not specifiedNot specified[8]

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible functionalization and characterization of gold nanoparticles.

Experimental Workflow for AuNP Functionalization and Characterization

Start Start: Citrate-capped AuNPs Functionalization Functionalization: Ligand Exchange Start->Functionalization Purification Purification: Centrifugation Functionalization->Purification Characterization Characterization Purification->Characterization TEM TEM (Size, Morphology) Characterization->TEM DLS DLS (Hydrodynamic Size) Characterization->DLS Zeta Zeta Potential (Surface Charge) Characterization->Zeta UVVis UV-Vis (SPR) Characterization->UVVis Stability Stability Assessment Characterization->Stability End End: Functionalized AuNPs Stability->End

Caption: A typical experimental workflow for AuNP functionalization and characterization.

Protocol 1: Functionalization of Gold Nanoparticles with Thiol-PEG Linkers

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 20 nm).

  • Thiol-terminated PEG (HS-PEG-X, where X is the desired functional group).

  • Milli-Q water.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of HS-PEG-X Solution: Dissolve the HS-PEG-X in Milli-Q water to create a stock solution (e.g., 1 mg/mL).

  • Ligand Exchange Reaction:

    • To 1.0 mL of the AuNP solution, add a specific volume of the HS-PEG-X solution to achieve the desired molar ratio of PEG to AuNPs (a molar ratio of 2000:1 is a common starting point).

    • Immediately vortex the mixture to ensure uniform mixing.

    • Incubate the reaction mixture at room temperature for at least 12-24 hours to allow for the formation of the gold-thiol bond.

  • Purification:

    • Centrifuge the solution to pellet the functionalized nanoparticles (e.g., for 20 nm AuNPs, centrifugation at 12,000 g for 20 minutes).

    • Carefully remove the supernatant containing excess unbound PEG.

    • Resuspend the pellet in fresh Milli-Q water or PBS.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linkers.

Protocol 2: Characterization of Functionalized Gold Nanoparticles

1. Transmission Electron Microscopy (TEM) for Size and Morphology:

  • Sample Preparation: Place a drop of the diluted functionalized AuNP solution onto a carbon-coated copper grid and allow it to dry at room temperature.[8]

  • Imaging: Visualize the nanoparticles using a transmission electron microscope to determine their core size, shape, and state of aggregation.

2. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter:

  • Sample Preparation: Dilute the functionalized AuNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration.

  • Measurement: Measure the hydrodynamic diameter of the nanoparticles using a DLS instrument. An increase in hydrodynamic diameter compared to the unfunctionalized AuNPs indicates successful surface modification.

3. Zeta Potential for Surface Charge:

  • Sample Preparation: Dilute the functionalized AuNP suspension in an appropriate buffer.

  • Measurement: Measure the electrophoretic mobility of the nanoparticles to determine their zeta potential. The zeta potential provides information about the surface charge and colloidal stability of the functionalized AuNPs.

4. UV-Vis Spectroscopy for Surface Plasmon Resonance (SPR):

  • Measurement: Record the UV-Vis absorption spectrum of the functionalized AuNP solution.

  • Analysis: A red-shift in the SPR peak compared to the citrate-stabilized AuNPs is indicative of a change in the local refractive index around the nanoparticles, confirming surface functionalization.[8]

Protocol 3: Assessment of Colloidal Stability

1. Stability in Biological Media:

  • Disperse the functionalized AuNPs in relevant biological media (e.g., PBS, DMEM, human serum).

  • Monitor the hydrodynamic size (DLS) and SPR (UV-Vis) at different time points (e.g., 0, 24, 48 hours) to assess aggregation.[12]

2. Thermal Stability:

  • Incubate the functionalized AuNP solution at various temperatures (e.g., 25, 37, 60, 85 °C).[5]

  • Monitor changes in the SPR peak and for any signs of aggregation over time.

3. Stability Against Competing Ligands:

  • Incubate the functionalized AuNPs with a solution of a competing thiol, such as dithiothreitol (DTT) or mercaptohexanol.[5]

  • Monitor for any changes that would indicate displacement of the original linker, such as a shift in the SPR peak or aggregation.

Conclusion

The choice of linker for gold nanoparticle functionalization is a critical decision that significantly impacts the properties and performance of the final conjugate.

  • Thiol linkers are the most established and offer a good balance of stability and ease of use.

  • Dithiocarbamate linkers provide enhanced stability due to their chelating nature and are particularly resistant to displacement by competing thiols.[2]

  • Phosphine linkers are useful in certain synthetic schemes but are generally less stable than thiol-based linkers.[3]

  • N-heterocyclic carbenes represent a newer class of linkers that form a very strong gold-carbon bond, offering superior stability in a wide range of challenging conditions, including biological media.[4][9]

Researchers should carefully consider the specific requirements of their application, including the desired stability, biocompatibility, and the nature of the molecule to be conjugated, when selecting a linker. The experimental protocols provided in this guide offer a starting point for the successful functionalization and characterization of gold nanoparticles for a variety of research and development applications.

References

A Comparative Guide to the Validation of 6-((Methylsulfonyl)thio)hexanoic Acid Binding on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold surfaces is a cornerstone of modern biosensor and drug delivery system development. The choice of linker molecule to form a self-assembled monolayer (SAM) is critical in determining the stability, biocompatibility, and functionality of the resulting device. This guide provides an objective comparison of 6-((Methylsulfonyl)thio)hexanoic acid (MTHA) and other common alternatives for binding to gold surfaces, supported by experimental data.

Performance Comparison of Surface Functionalization Agents

The selection of a suitable molecule for gold surface modification hinges on several key performance indicators, including the stability of the gold-sulfur bond, the packing density of the monolayer, and the overall stability of the functionalized surface under various conditions. While direct comparative data for MTHA is limited, we can infer its potential performance by examining structurally similar molecules and established principles of SAM formation on gold.

Table 1: Comparison of Ligand Performance on Gold Surfaces

Ligand TypeSpecific ExampleKey AdvantagesKey Disadvantages
Thiosulfonate This compound (MTHA) Potentially forms a stable gold-thiolate bond upon in-situ reduction. The methylsulfonyl group may offer different solubility and reactivity compared to a standard thiol.Limited direct experimental data available. The in-situ reduction step adds a layer of complexity to the self-assembly process.
Alkanethiols 6-Mercaptohexanoic acid (6-MHA)Well-characterized and widely used. Forms stable, ordered SAMs. The terminal carboxylic acid is readily available for further functionalization.Susceptible to oxidation over time, which can degrade the monolayer.[1]
11-Mercaptoundecanoic acid (11-MUA)Longer alkyl chain leads to more ordered and stable SAMs due to increased van der Waals interactions.Slower SAM formation compared to shorter chain thiols.
PEG-Thiols Thiol-PEG-CarboxylExcellent resistance to non-specific protein adsorption. Improves biocompatibility.Can have a lower packing density on the gold surface. The synthesis can be more complex.
Multi-Thiol Anchors Lipoic Acid-PEGIncreased thermal and chemical stability due to the formation of a bidentate bond with the gold surface.Synthesis is more complex than for monothiols. May have a lower ligand density.

Experimental Validation Protocols

Accurate validation of ligand binding to gold surfaces is crucial for the development of reliable and reproducible functional materials. The following are detailed experimental protocols for commonly used techniques to characterize self-assembled monolayers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a clean gold substrate (e.g., by evaporation on a silicon wafer).

    • Immerse the gold substrate in a dilute solution (e.g., 1 mM) of the thiol or thiosulfonate compound in a suitable solvent (e.g., ethanol) for a specified time (e.g., 24 hours) to allow for SAM formation.

    • Rinse the substrate thoroughly with the solvent to remove non-chemisorbed molecules.

    • Dry the sample under a stream of nitrogen.

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic X-ray source (e.g., Al Kα).

    • Acquire a survey scan to identify all elements present on the surface.

    • Acquire high-resolution scans for the elements of interest (e.g., Au 4f, S 2p, C 1s, O 1s).

  • Data Analysis:

    • Au 4f: The Au 4f peaks (4f₇/₂ and 4f₅/₂) are used as a reference for the metallic gold substrate.

    • S 2p: The S 2p spectrum is critical for confirming the formation of a gold-thiolate bond. A peak around 162 eV is characteristic of a thiolate species bound to gold, indicating the cleavage of the S-H or S-SO₂CH₃ bond. The absence of a peak around 164 eV (for thiols) suggests complete bond formation.

    • C 1s and O 1s: These spectra provide information about the alkyl chain and the terminal functional group (e.g., carboxylic acid).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Real-Time Binding Analysis

QCM-D is a highly sensitive technique that can monitor the formation of thin films at a surface in real-time by measuring changes in frequency and dissipation of a quartz crystal sensor.

Experimental Protocol:

  • Sensor Preparation:

    • Clean the gold-coated QCM-D sensor, for example, with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment.

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • QCM-D Measurement:

    • Mount the sensor in the QCM-D chamber and establish a stable baseline in the solvent that will be used for the ligand solution.

    • Inject the ligand solution (e.g., 1 mM in ethanol) into the chamber.

    • Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time as the molecules adsorb and form a SAM on the gold surface. A decrease in frequency indicates an increase in mass on the sensor surface.

    • Once the signals have stabilized, indicating the completion of SAM formation, rinse with the pure solvent to remove any non-adsorbed molecules.

  • Data Analysis:

    • The Sauerbrey equation can be used to relate the change in frequency to the adsorbed mass per unit area for rigid films.

    • Changes in dissipation provide information about the viscoelastic properties of the formed monolayer.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures.

XPS_Workflow XPS Analysis Workflow for SAMs on Gold cluster_prep Sample Preparation cluster_analysis XPS Measurement cluster_data Data Interpretation start Clean Gold Substrate immersion Immerse in Ligand Solution start->immersion rinse Rinse with Solvent immersion->rinse dry Dry with Nitrogen rinse->dry uhv Introduce to UHV dry->uhv survey Acquire Survey Scan uhv->survey high_res Acquire High-Resolution Scans survey->high_res analyze Analyze Elemental Peaks (Au, S, C, O) high_res->analyze confirm Confirm Au-S Bond Formation analyze->confirm characterize Characterize Monolayer Composition confirm->characterize

Caption: Workflow for XPS analysis of self-assembled monolayers on gold surfaces.

QCMD_Workflow QCM-D Analysis Workflow for SAM Formation cluster_prep Sensor Preparation cluster_measurement Real-Time Measurement cluster_data_qcm Data Analysis clean Clean Gold QCM-D Sensor dry_sensor Rinse and Dry Sensor clean->dry_sensor mount Mount Sensor and Establish Baseline dry_sensor->mount inject Inject Ligand Solution mount->inject monitor Monitor Frequency and Dissipation inject->monitor rinse_qcm Rinse with Solvent monitor->rinse_qcm mass Calculate Adsorbed Mass (Sauerbrey) rinse_qcm->mass viscoelastic Analyze Viscoelastic Properties (Dissipation) mass->viscoelastic

Caption: Workflow for QCM-D analysis of self-assembled monolayer formation on gold.

Conclusion

The validation of this compound binding to gold surfaces requires rigorous experimental investigation. While direct comparative studies are not yet widely available, the established protocols for XPS and QCM-D provide a robust framework for characterizing its performance. By comparing the data obtained for MTHA with the extensive literature on alkanethiols, PEG-thiols, and multi-thiol anchors, researchers can make informed decisions about the most suitable surface functionalization strategy for their specific application in drug development and biosensor technology. The potential for the thiosulfonate group to offer unique stability and reactivity warrants further investigation to fully understand its advantages and limitations.

References

A Comparative Guide to the Long-Term Stability of Self-Assembled Monolayers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of surface functionalization is a critical parameter for the successful development of advanced biomedical devices, biosensors, and drug delivery systems. Self-assembled monolayers (SAMs) offer a versatile platform for tailoring surface properties, but their stability can vary significantly depending on their chemical composition and the surrounding environment. This guide provides an objective comparison of the long-term stability of MTS-hexanoic acid SAMs with other commonly used alternatives, supported by experimental data.

Introduction to Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. They are typically composed of a head group that binds to the surface, an alkyl chain, and a terminal functional group that dictates the surface chemistry. The choice of these components is crucial for the stability and functionality of the SAM. This guide focuses on the long-term stability of three key types of SAMs:

  • MTS-hexanoic acid SAMs: These silane-based SAMs utilize a methoxy-terminated silane (MTS) head group to form strong covalent bonds with oxide surfaces, such as silicon dioxide. The hexanoic acid terminus provides a carboxylic acid group for further functionalization.

  • Alkanethiol SAMs on Gold: This is a classic SAM system where a thiol (-SH) head group chemisorbs onto a gold surface.

  • Phosphonic Acid SAMs: These SAMs employ a phosphonic acid (-PO(OH)2) head group that forms robust bonds with a variety of metal oxide surfaces.

Comparative Long-Term Stability

The long-term stability of a SAM is influenced by several factors, including the strength of the head group's bond to the substrate, the packing density of the monolayer, and the susceptibility of the molecules to degradation in the operational environment.

Silane-based SAMs, such as MTS-hexanoic acid, are known for their high thermal stability due to the formation of a robust siloxane (Si-O-Si) network on the substrate. However, their hydrolytic stability, particularly in aqueous or biological media, can be a concern. The Si-O-Si bonds can be susceptible to hydrolysis, which can lead to the degradation of the monolayer over time, especially under neutral to alkaline conditions.[1] In contrast, alkyl-terminated silane SAMs have been reported to be very stable, irrespective of the alkyl chain length.[2]

Thiol-based SAMs on gold are widely used due to their ease of preparation. However, they are known to have limited long-term stability, especially in biological media.[3] The gold-sulfur bond is susceptible to oxidation, which can lead to the desorption of the thiol molecules from the surface over time.[3][4] Studies have shown a significant loss of integrity for alkanethiol SAMs after several weeks of immersion in phosphate-buffered saline (PBS).[3]

Phosphonic acid-based SAMs have emerged as a highly stable alternative, particularly on metal oxide surfaces.[4] They form strong, hydrolytically stable bonds with the substrate and have been shown to be more robust than both thiol and some silane-based SAMs in aqueous environments.[1][2][4][5] Notably, carboxylic acid-terminated phosphonic acid SAMs have demonstrated greater stability compared to their methyl-terminated counterparts, indicating that the terminal group also plays a crucial role in the overall stability of the monolayer.[6]

Quantitative Stability Data Summary

The following table summarizes the available quantitative and qualitative data on the long-term stability of different SAMs. Direct long-term stability data for MTS-hexanoic acid SAMs in biological media is limited in the reviewed literature; therefore, the stability of carboxy-terminated silane SAMs is presented as a close analogue.

SAM TypeSubstrateEnvironmentObservationStability DurationReference
Carboxy-terminated Silane SAMs Silicon OxideAqueous/SalineAlkyl-terminated silanes are very stable. Amino-terminated silanes with short chains can be unstable.Alkyl silanes are stable for at least 10 days.[2]
Alkanethiol SAMs (Undecanethiol) GoldPhosphate-Buffered Saline (PBS)Significant loss of monolayer integrity, evidenced by changes in contact angle and XPS signal.Substantial degradation observed after 21 days.[3]
Carboxy-terminated Alkanethiol SAMs GoldSerum-Free Media (37°C)Increased contact angle, suggesting molecular desorption.Changes observed after 5 days.[7]
Phosphonic Acid SAMs (-CH3 terminated) 316L Stainless SteelTris-Buffered Saline (TBS) (37°C)Significant desorption within the first 1-7 days, followed by slower desorption.Studied for up to 28 days.[6]
Phosphonic Acid SAMs (-COOH terminated) 316L Stainless SteelTris-Buffered Saline (TBS) (37°C)More stable than -CH3 terminated SAMs on the same substrate.Studied for up to 28 days.[6]
Alkylphosphonate SAMs Titanium Alloy (Ti-6Al-4V)Aqueous (pH 7.5)Stable with negligible loss of bound molecules.Stable for at least 7 days.[1]
Aminopropyl(triethoxy)silane (APTES) Titanium Alloy (Ti-6Al-4V)Aqueous (pH 7.5)Poor stability with significant loss of bound molecules.Significant loss observed after 7 days.[1]

Experimental Protocols

Assessing the long-term stability of SAMs involves a combination of surface-sensitive analytical techniques to monitor changes in the monolayer's structure, composition, and properties over time.

Sample Preparation and Aging
  • Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer with a native oxide layer for MTS-SAMs, or gold-coated substrate for thiol-SAMs) to remove organic and particulate contamination. Common methods include piranha solution treatment or UV/ozone cleaning.

  • SAM Deposition: Immerse the cleaned substrates in a dilute solution (typically 1-5 mM) of the SAM-forming molecule in an appropriate anhydrous solvent (e.g., toluene for MTS-silanes, ethanol for alkanethiols) for a specified duration (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: After deposition, rinse the substrates thoroughly with the solvent to remove physisorbed molecules and dry them under a stream of inert gas (e.g., nitrogen or argon).

  • Aging/Stability Testing: Immerse the SAM-coated substrates in the desired test solution (e.g., phosphate-buffered saline, cell culture medium, or deionized water) at a controlled temperature (e.g., 37°C for biological applications) for various time points (e.g., 1 day, 7 days, 14 days, 28 days).

Characterization Techniques
  • Contact Angle Goniometry:

    • Principle: Measures the static or dynamic contact angle of a liquid (typically deionized water) on the SAM surface. Changes in the contact angle over time can indicate degradation or alteration of the monolayer's terminal groups.

    • Procedure: At each time point, remove the samples from the test solution, rinse with deionized water, and dry with an inert gas. Place a droplet of deionized water on the surface and measure the contact angle using a goniometer. A decrease in the water contact angle for a hydrophobic SAM or an increase for a hydrophilic SAM can suggest monolayer desorption or contamination.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Principle: A surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. XPS is used to monitor the chemical composition of the SAM and the underlying substrate.

    • Procedure: Analyze the elemental composition of the SAM at different time points. For thiol-based SAMs, monitor the S 2p signal for the appearance of oxidized sulfur species, which indicates degradation. For all SAMs, a decrease in the atomic concentration of elements specific to the monolayer (e.g., C, Si, P) and an increase in the signal from the underlying substrate (e.g., Au, Si) suggest desorption of the monolayer.

  • Atomic Force Microscopy (AFM):

    • Principle: A high-resolution imaging technique that provides topographical information about the surface.

    • Procedure: Image the surface of the SAM at different time points to observe any changes in surface morphology, such as the formation of pits or aggregates, which can be indicative of monolayer degradation or rearrangement.

Mandatory Visualizations

SAM_Structure cluster_Substrate Substrate (e.g., Silicon Oxide) cluster_SAM MTS-Hexanoic Acid SAM Substrate Si-O-Si-O-Si MTS_Head MTS Head Group Si-O Substrate->MTS_Head:head Covalent Bond Alkyl_Chain -(CH2)5- COOH MTS_Head:bond->Alkyl_Chain:chain caption Structure of an MTS-hexanoic acid SAM on a silicon oxide substrate.

Caption: Structure of an MTS-hexanoic acid SAM.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Aging Stability Testing cluster_Analysis Characterization A Substrate Cleaning B SAM Deposition A->B C Rinsing & Drying B->C D Immersion in Test Solution C->D E Incubation at Controlled Temperature D->E F Contact Angle E->F Time Points G XPS E->G Time Points H AFM E->H Time Points caption Workflow for assessing SAM long-term stability.

References

A Comparative Guide to Alternatives for 6-((Methylsulfonyl)thio)hexanoic Acid in Surface Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the functionalization of gold surfaces, 6-((methylsulfonyl)thio)hexanoic acid (MTS-HA) and similar carboxy-terminated alkanethiols represent a foundational technology for the formation of self-assembled monolayers (SAMs). These SAMs provide a versatile platform for the immobilization of biomolecules and for controlling interfacial properties. However, the stability and performance of traditional thiol-gold linkages can be a limiting factor in various applications. This guide offers an objective comparison of prominent alternatives to MTS-HA, supported by experimental data, to aid in the selection of the most suitable surface modification strategy.

Performance Comparison of Surface Modification Chemistries

The choice of a surface linker for gold substrates is a critical decision that influences the stability, resistance to non-specific binding, and the efficiency of subsequent conjugation steps. The following tables provide a quantitative comparison of MTS-HA and its alternatives.

Anchor ChemistryMolecule ExampleSurface Coverage (molecules/cm²)Stability HighlightsKey AdvantagesKey Disadvantages
Monothiol This compound / 11-Mercaptoundecanoic acid~4.6 x 10¹⁴Desorption at ~100°C. Susceptible to displacement by other thiols and oxidation.[1][2]Well-established chemistry, commercially available, good for initial research.Limited long-term stability, especially in complex biological media.[2][3]
Dithiol (Chelating) Lipoic Acid derivativesNot explicitly found, but forms densely packed monolayers.Increased thermal and chemical stability compared to monothiols due to chelation.[4]Enhanced stability against thermal stress and displacement by competing thiols.[4]Synthesis of derivatives can be more complex.
Dithiocarbamate (DTC) In situ formed from secondary amines and CS₂~4.5 x 10¹⁴ (significantly greater than close-packed alkanethiols)[5]Robust over a wide pH range (1-12) and resistant to displacement by competing alkanethiols for over a week.[3] Stable up to 85°C in aqueous solution for 12 hours.[3]Superior stability, simple one-pot formation from amines.[3][5]Overall chemical stability might be lower than alkanethiols under certain conditions.[6]
Alkyne 1-OctadecyneRelative packing density is ~74% of its thiol counterpart.[7]Comparable hydrolytic and thermal stability to alkanethiols. More resistant to displacement by organic thiols.[7]High stability, inert chemical handle for "click" chemistry.Less studied than thiol-gold chemistry.[4]
Surface ChemistryProtein Adsorption (ng/cm²)Measurement TechniqueComments
-COOH terminated SAM Varies with protein and conditions. Can be high without a protein-resistant linker.QCM-DCan be functionalized with PEG to reduce protein adsorption.
Oligo(ethylene glycol) (OEG) terminated SAM < 5 ng/cm² (for EG₆OH-SAMs)Surface Plasmon Resonance (SPR)Generally protein resistant, but depends on packing density and OEG chain length.[8]
Mixed -OH/-CH₃ SAMs Adsorption correlates with the percentage of -CH₃ groups.N/AProtein adsorption increases with hydrophobicity.[9]
Dithiocarbamate (DTC) SAM Data not explicitly found, but the robust nature suggests it can be a stable platform for anti-fouling coatings.N/ACan be functionalized with protein-resistant moieties.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in surface chemistry. Below are protocols for the formation of various SAMs and for assessing their performance.

Protocol 1: Formation of a Carboxy-Terminated Alkanethiol SAM (e.g., 6-Mercaptohexanoic Acid)
  • Substrate Preparation:

    • Clean gold-coated substrates by immersion in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the substrates thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrates under a stream of dry nitrogen gas.

  • SAM Formation:

    • Prepare a 1-10 mM solution of the carboxy-terminated alkanethiol in absolute ethanol.

    • Immerse the clean, dry gold substrates in the thiol solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation. Longer incubation times allow for better ordering of the monolayer.[10]

    • After incubation, remove the substrates and rinse thoroughly with absolute ethanol to remove non-specifically adsorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of dry nitrogen.

Protocol 2: In Situ Formation of Dithiocarbamate (DTC) SAMs
  • Substrate Preparation:

    • Clean gold substrates as described in Protocol 1.

  • DTC Solution Preparation and SAM Formation:

    • Prepare a solution containing an equimolar ratio of a secondary amine and carbon disulfide (CS₂) in an alcohol solvent (e.g., ethanol).[3] The concentration can be in the millimolar range.

    • Immerse the clean, dry gold substrates directly into this solution. The dithiocarbamate forms in situ and assembles on the gold surface.[3]

    • Incubate for a sufficient time to ensure complete monolayer formation (e.g., several hours to overnight).

    • Rinse the substrates thoroughly with the solvent used for SAM formation and then with a non-reactive solvent like ethanol.

    • Dry under a stream of dry nitrogen.

Protocol 3: Assessment of Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)
  • Baseline Establishment:

    • Mount the SAM-coated QCM-D sensor in the measurement chamber.

    • Flow a suitable buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface until a stable baseline in both frequency (f) and dissipation (D) is achieved.[11]

  • Protein Adsorption:

    • Introduce a solution of the protein of interest (e.g., Bovine Serum Albumin or Fibrinogen in PBS) into the chamber at a defined concentration.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency corresponds to an increase in mass on the sensor.[12][13]

  • Rinsing:

    • Replace the protein solution with the pure buffer to remove any loosely bound protein.

    • The final stable changes in frequency and dissipation represent the irreversibly adsorbed protein layer.

  • Data Analysis:

    • The adsorbed mass can be quantified from the change in frequency using the Sauerbrey equation for rigid films or more complex viscoelastic models if the dissipation change is significant.[11]

Protocol 4: EDC/NHS Coupling of Biomolecules to Carboxy-Terminated SAMs
  • Activation of Carboxylic Acid Groups:

    • Immerse the carboxy-terminated SAM in a freshly prepared aqueous solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 15-30 minutes at room temperature.

    • Rinse the activated surface with deionized water.

  • Biomolecule Immobilization:

    • Immediately immerse the activated surface into a solution of the amine-containing biomolecule (e.g., a protein or peptide) in a suitable buffer (e.g., PBS at pH 7.4).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking and Rinsing:

    • Rinse the surface with the coupling buffer to remove unbound biomolecules.

    • To deactivate any remaining active NHS esters, immerse the surface in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.

    • Rinse thoroughly with buffer and deionized water.

    • Dry under a stream of dry nitrogen.

Visualizing a Typical Experimental Workflow

The following diagram illustrates a common workflow for surface functionalization and subsequent analysis.

experimental_workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_analysis Performance Analysis Gold Substrate Gold Substrate Cleaning Cleaning Gold Substrate->Cleaning Piranha Solution Clean Substrate Clean Substrate Cleaning->Clean Substrate Incubation Incubation Clean Substrate->Incubation Alternative Solution Thiol/DTC/Alkyne Solution Alternative Solution->Incubation Functionalized Surface Functionalized Surface Incubation->Functionalized Surface Rinse & Dry Protein Adsorption Protein Adsorption (QCM-D/SPR) Functionalized Surface->Protein Adsorption Stability Test Stability Test (Thermal/Chemical) Functionalized Surface->Stability Test Functionalization Further Functionalization (e.g., EDC/NHS) Functionalized Surface->Functionalization

A generalized workflow for surface modification and analysis.

Chemical Structures of Anchoring Groups

The choice of anchoring group is fundamental to the properties of the resulting SAM. The diagram below illustrates the chemical structures of the discussed alternatives.

anchor_chemistries cluster_gold Gold Surface mts_ha This compound (MTS-HA) O CH₃-S-S-(CH₂)₅-C-OH O gold_surface Au mts_ha:p1->gold_surface Thiol-Au bond lipoic_acid Lipoic Acid S-S /  (CH₂)₄-COOH lipoic_acid:p1->gold_surface Dithiol-Au chelation dtc Dithiocarbamate (DTC) R₁   N-C(=S)-S⁻ / R₂ dtc:p1->gold_surface Dithiocarbamate-Au bond alkyne Terminal Alkyne R-C≡C-H alkyne:p1->gold_surface Alkyne-Au bond

Chemical structures of alternative anchoring moieties for gold surfaces.

References

Quantitative Analysis of 6-((Methylsulfonyl)thio)hexanoic Acid on Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and characterization of surface chemistry are paramount for applications ranging from biosensors to targeted drug delivery. 6-((Methylsulfonyl)thio)hexanoic acid (MTS-HA) has emerged as a valuable reagent for the functionalization of surfaces with thiol-reactive groups. This guide provides a comprehensive comparison of MTS-HA with alternative surface modification strategies, supported by experimental data and detailed protocols for quantitative analysis.

Comparison of Thiol-Reactive Surface Chemistries

The choice of surface chemistry is critical for the successful immobilization of biomolecules and the overall performance of a device. Below is a comparison of MTS-HA with other common thiol-reactive chemistries.

FeatureThis compound (MTS-HA)MaleimideIodoacetamide/Bromoacetamide
Reaction Mechanism Thiol-Disulfide ExchangeMichael AdditionNucleophilic Substitution
Reactive Group Methanethiosulfonate (-S-SO2CH3)MaleimideHaloacetyl (-COCH2X)
Resulting Bond Disulfide (-S-S-)ThioetherThioether
Bond Stability Reversible with reducing agentsGenerally stable, but can undergo retro-Michael reactionStable
Optimal pH Neutral to slightly basic6.5 - 7.57.5 - 8.5
Selectivity Highly selective for thiolsHighly selective for thiols at optimal pHCan react with other nucleophiles at higher pH
Applications Reversible protein immobilization, controlled releaseStable protein conjugation, ADC developmentStable protein labeling, peptide mapping

Quantitative Analysis Techniques for Surface Characterization

A variety of surface analytical techniques can be employed to quantify the amount of MTS-HA or other molecules on a surface. Each technique provides unique information about the modified surface.

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, surface coverage, chemical state of atoms.
Spectroscopic Ellipsometry Layer thickness, refractive index.
Contact Angle Goniometry Surface wettability, surface energy.
Atomic Force Microscopy (AFM) Surface topography, roughness, visualization of molecular patterns.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groups, molecular orientation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable quantitative data. Below are protocols for key experiments in the analysis of surface modifications.

Protocol 1: Surface Functionalization with this compound

This protocol outlines the general procedure for modifying a gold surface with MTS-HA.

Materials:

  • Gold-coated substrate

  • This compound (MTS-HA)

  • Anhydrous ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

Procedure:

  • Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • Rinse the substrate thoroughly with deionized water and then with ethanol.

  • Dry the substrate under a stream of nitrogen gas.

  • Prepare a 1 mM solution of MTS-HA in anhydrous ethanol.

  • Immerse the clean, dry gold substrate in the MTS-HA solution for 1-2 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).

  • Remove the substrate from the solution and rinse it with copious amounts of ethanol to remove non-specifically bound molecules.

  • Dry the functionalized substrate under a stream of nitrogen gas.

  • The MTS-HA functionalized surface is now ready for reaction with thiol-containing molecules in a suitable buffer, such as PBS at pH 7.4.

Protocol 2: Quantitative Analysis by X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition of the surface and can be used to quantify the surface coverage of MTS-HA.

Procedure:

  • Introduce the MTS-HA functionalized substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest, such as C 1s, O 1s, S 2p, and Au 4f.

  • To quantify surface coverage, the attenuation of the substrate signal (e.g., Au 4f) by the overlying MTS-HA monolayer is measured. The thickness of the monolayer (d) can be calculated using the following equation: I = I0e(-d / λsinθ) where I is the intensity of the substrate signal with the monolayer, I0 is the intensity of the substrate signal from a clean substrate, λ is the inelastic mean free path of the photoelectrons in the monolayer, and θ is the take-off angle of the photoelectrons.

  • Alternatively, the relative atomic concentrations of the elements in the monolayer can be used to confirm the presence and stoichiometry of the MTS-HA molecule.

Protocol 3: Thickness Measurement by Spectroscopic Ellipsometry

Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.

Procedure:

  • Measure the optical properties (Ψ and Δ) of the bare substrate before functionalization.

  • Model the substrate to obtain its refractive index and extinction coefficient.

  • Functionalize the substrate with MTS-HA as described in Protocol 1.

  • Measure the optical properties of the MTS-HA functionalized substrate.

  • Model the functionalized surface as a two-layer system (substrate + organic layer).

  • Assume a refractive index for the organic layer (typically around 1.45 for a dense organic monolayer).

  • Fit the experimental data to the model to determine the thickness of the MTS-HA monolayer.

Protocol 4: Wettability Assessment by Contact Angle Goniometry

Contact angle measurements provide information about the hydrophilicity or hydrophobicity of the surface, which changes upon functionalization.

Procedure:

  • Place the substrate on the sample stage of the contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.

  • Perform measurements at multiple locations on the surface to ensure reproducibility. A decrease in the water contact angle after MTS-HA functionalization, due to the presence of the carboxylic acid group, would be expected.

Visualizing Experimental Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different components.

experimental_workflow cluster_prep Surface Preparation cluster_func Surface Functionalization cluster_analysis Quantitative Analysis cluster_application Application start Start: Bare Substrate clean Substrate Cleaning start->clean functionalize Functionalization with MTS-HA clean->functionalize xps XPS Analysis functionalize->xps ellipsometry Ellipsometry functionalize->ellipsometry contact_angle Contact Angle functionalize->contact_angle afm AFM Imaging functionalize->afm protein_immobilization Protein Immobilization xps->protein_immobilization ellipsometry->protein_immobilization contact_angle->protein_immobilization afm->protein_immobilization

Caption: Experimental workflow for the quantitative analysis of MTS-HA on a surface.

reaction_comparison cluster_mts MTS-HA Chemistry cluster_maleimide Maleimide Chemistry cluster_haloacetyl Haloacetyl Chemistry mts_surface Surface-MTS disulfide Surface-S-S-R mts_surface->disulfide Thiol-Disulfide Exchange thiol R-SH thiol->disulfide mal_surface Surface-Maleimide thioether Surface-Thioether-R mal_surface->thioether Michael Addition thiol2 R-SH thiol2->thioether halo_surface Surface-COCH2-X thioether2 Surface-COCH2-S-R halo_surface->thioether2 Nucleophilic Substitution thiol3 R-SH thiol3->thioether2

Caption: Comparison of thiol-reactive surface chemistries.

A Comparative Guide to Self-Assembled Monolayers for Enhanced Biosensor Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface chemistry is a critical determinant of biosensor efficacy. This guide provides a comprehensive comparison of biosensors functionalized with different Self-Assembled Monolayers (SAMs), supported by experimental data and detailed protocols to aid in the rational design of highly sensitive and selective biosensing platforms.

The functionalization of a biosensor surface with a Self-Assembled Monolayer (SAM) is a pivotal step that dictates the immobilization of biorecognition elements and the subsequent analytical performance.[1][2] The structure, composition, and packing density of the SAM directly influence key performance metrics such as sensitivity, selectivity, stability, and resistance to non-specific binding.[1][3] This guide compares the performance of commonly used SAMs, including alkanethiols and silanes, to provide a framework for selecting the optimal surface chemistry for your application.

Performance Comparison of Different SAM Chemistries

The selection of the SAM-forming molecule is dependent on the substrate material. Alkanethiols are the gold standard for modifying noble metal surfaces like gold, while silanes are predominantly used for hydroxylated surfaces such as silicon dioxide and glass.[4] The choice between these and other emerging SAM chemistries can significantly impact biosensor performance.

A comparative study on capacitive immunosensors demonstrated that SAMs formed from thiourea, thioctic acid, and 3-mercaptopropionic acid on gold electrodes exhibited similar sensitivity and linear range for the detection of alpha-fetoprotein.[5][6] This suggests that for certain applications, more cost-effective alternatives like thiourea can be employed without compromising performance.[5][6]

The composition and density of the SAM are also critical. For instance, in impedimetric biosensors, a "Goldilocks" paradigm exists for SAM thickness; it must be thick enough to prevent desorption but not so thick as to impede electron transfer.[3] Mixed SAMs, often composed of a long-chain thiol for immobilization and a shorter-chain thiol as a spacer, are a widely used strategy to control the density and orientation of bioreceptors, thereby enhancing analyte detection.[1][2]

Stability is another crucial factor. While shorter alkanethiol SAMs can support efficient electron transfer, they tend to be less stable. Conversely, longer chain SAMs offer greater stability at the cost of reduced electron transfer efficiency.[7][8] The use of multidentate anchoring groups, such as flexible trithiols, has been shown to enhance sensor stability without sacrificing signaling efficiency.[7][8]

SAM TypeSubstrateKey Performance CharacteristicsApplications
Alkanethiols Gold, Silver, CopperHighly ordered, crystalline-like monolayers; ease of preparation.[4] Chain length influences stability and electron transfer.[7][8]Electrochemistry, Biosensing (SPR, Electrochemical), Cell-Surface Interaction Studies.[4]
Silanes Silicon Dioxide, Glass, Metal OxidesRobust covalent bonding, higher thermal and chemical stability.[4]Chromatography, Implant Coatings, Microfluidic Devices.[4]
Thiourea GoldComparable sensitivity and linear range to thioctic acid and 3-mercaptopropionic acid for immunosensors; cost-effective.[5][6]Capacitive Immunosensors.[5][6]
Mixed SAMs GoldAllows for control over bioreceptor density and orientation, reducing non-specific binding and enhancing sensitivity.[1][2]Ultrasensitive Biosensors.[1][2]
Trithiol Anchors GoldEnhanced stability compared to monothiols without compromising electron transfer efficiency.[7][8]Electrochemical DNA (E-DNA) Sensors.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving high-quality SAMs and reliable biosensor performance. Below are representative methodologies for the functionalization of gold and hydroxylated surfaces.

Protocol 1: Alkanethiol SAM Formation on Gold Substrates

This protocol describes the formation of a carboxyl-terminated alkanethiol SAM on a gold surface for subsequent protein immobilization.

1. Substrate Preparation:

  • Clean the gold substrate by immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
  • Rinse the substrate thoroughly with deionized water and then with ethanol.
  • Dry the substrate under a stream of nitrogen gas.

2. SAM Formation:

  • Prepare a 1 mM solution of the desired alkanethiol (e.g., 11-mercaptoundecanoic acid) in absolute ethanol.
  • Immerse the clean, dry gold substrate into the alkanethiol solution.
  • Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
  • After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
  • Dry the functionalized substrate under a stream of nitrogen.

3. Bioreceptor Immobilization (e.g., Antibody):

  • Activate the terminal carboxyl groups of the SAM by immersing the substrate in a freshly prepared aqueous solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 15-30 minutes at room temperature.
  • Rinse the substrate with deionized water.
  • Immediately immerse the activated substrate in a solution of the antibody (e.g., 100 µg/mL in phosphate-buffered saline, pH 7.4) for 1-2 hours at room temperature.
  • To block any remaining active sites and prevent non-specific binding, immerse the substrate in a solution of 1 M ethanolamine or 1% bovine serum albumin (BSA) for 30 minutes.
  • Rinse with PBS and deionized water, then dry under a gentle stream of nitrogen.

Protocol 2: Silane SAM Formation on Hydroxylated Surfaces (e.g., Glass, SiO2)

This protocol outlines the functionalization of a hydroxylated surface with an amine-terminated silane.

1. Surface Activation (Hydroxylation):

  • Clean the substrate by sonication in acetone and then isopropanol for 10 minutes each.
  • Treat the substrate with an oxygen plasma or a Piranha solution to generate hydroxyl groups on the surface.
  • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

2. Silanization:

  • Prepare a 1-5% (v/v) solution of the aminosilane (e.g., (3-aminopropyl)triethoxysilane, APTES) in a solvent such as ethanol or toluene. For aqueous solutions, a slightly acidic pH (e.g., acetic acid) can improve the stability of the silane solution.
  • Immerse the activated substrate in the silane solution for 30-60 minutes at room temperature.
  • After immersion, rinse the substrate with the solvent used for the silanization step to remove excess silane.
  • Cure the SAM by baking the substrate at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

3. Bioreceptor Immobilization (e.g., DNA):

  • For immobilization of carboxylated biomolecules, the amine-terminated surface can be activated using EDC/NHS chemistry as described in Protocol 1, Step 3.
  • Alternatively, a bifunctional crosslinker such as glutaraldehyde can be used to link the amine groups on the surface to amine groups on the biomolecule.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in biosensor fabrication and function, the following diagrams illustrate a typical experimental workflow and a generic signaling pathway.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_sam_formation SAM Formation cluster_biomolecule_immobilization Biomolecule Immobilization Clean Substrate Cleaning (e.g., Piranha) Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 SAM_Incubation Incubation in SAM Solution Rinse_Dry1->SAM_Incubation Rinse_Dry2 Rinse & Dry SAM_Incubation->Rinse_Dry2 Activation SAM Activation (e.g., EDC/NHS) Rinse_Dry2->Activation Immobilization Bioreceptor Immobilization Activation->Immobilization Blocking Blocking (e.g., BSA) Immobilization->Blocking Measurement Analyte Measurement Blocking->Measurement signaling_pathway Analyte Analyte Bioreceptor Bioreceptor Analyte->Bioreceptor Binding Event SAM SAM Bioreceptor->SAM Transducer Transducer SAM->Transducer Signal Transduction Signal Measurable Signal Transducer->Signal Signal Generation

References

A Comparative Guide to Confirming Protein Orientation on Functionalized Surfaces: A Focus on MTS-Hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling the orientation of immobilized proteins on a surface is paramount for ensuring optimal functionality in applications ranging from biosensors to drug delivery systems. This guide provides a comparative analysis of methodologies used to confirm protein orientation, with a specific focus on (3-mercaptopropyl)trimethoxysilane (MTS)-hexanoic acid functionalized surfaces. We will delve into experimental data and protocols to offer a comprehensive understanding of the available techniques and their outcomes when compared to alternative surface chemistries.

The orientation of an immobilized protein directly impacts the accessibility of its active sites, and consequently, its biological activity. MTS-hexanoic acid provides a short-chain carboxylic acid-terminated self-assembled monolayer (SAM), which is often used for the covalent immobilization of proteins. Understanding how to verify the orientation of proteins on this surface is crucial for optimizing assay performance and ensuring reproducibility. This guide will compare various analytical techniques and surface chemistries to provide a framework for selecting the most appropriate methods for your research needs.

Comparison of Surfaces for Controlled Protein Immobilization

The choice of surface chemistry plays a critical role in determining the orientation of immobilized proteins. Besides MTS-hexanoic acid, other commonly used functionalizations include amine-terminated and longer-chain carboxylic acid-terminated SAMs. The interaction between the protein and the functionalized surface, influenced by factors like electrostatic interactions and hydrophobicity, dictates the final orientation.

Surface FunctionalizationPrimary Immobilization ChemistryExpected Protein OrientationKey Considerations
MTS-Hexanoic Acid (-COOH) Carbodiimide chemistry (e.g., EDC/NHS) to form amide bonds with protein lysine residues.Can be random or oriented depending on the protein's surface charge distribution.Short chain length may reduce non-specific interactions but could offer less flexibility for the immobilized protein.
Amine-Terminated SAMs (-NH2) Can be used with crosslinkers like glutaraldehyde to react with protein amine groups. Can also electrostatically attract negatively charged proteins.Dependent on the isoelectric point (pI) of the protein and the pH of the buffer.[1]Prone to electrostatic interactions which can be modulated by pH and ionic strength.
Longer-Chain Carboxylic Acid SAMs (-COOH) Same as short-chain COOH-terminated SAMs.The longer chain may provide more flexibility for the protein to orient favorably.Increased chain length can sometimes lead to higher non-specific binding.
His-Tag Chelating Surfaces (e.g., NTA-Ni2+) Coordination chemistry between a polyhistidine tag on the protein and chelated metal ions on the surface.Highly specific orientation based on the location of the His-tag on the protein.[2][3]Requires genetic modification of the protein to introduce a His-tag.

Techniques for Confirming Protein Orientation: A Quantitative Comparison

Several advanced surface analytical techniques can provide quantitative and qualitative information about the orientation of immobilized proteins. Each technique has its own strengths and limitations.

TechniqueInformation ProvidedAdvantagesLimitations
Atomic Force Microscopy (AFM) High-resolution topographical images of individual protein molecules. Can provide information on protein dimensions and packing.[1]Direct visualization of immobilized proteins.Can be challenging to distinguish between different orientations of similarly sized proteins.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Provides information about the chemical composition of the outermost surface layer. By analyzing the relative intensities of amino acid fragments, it can infer which parts of the protein are exposed.High surface sensitivity (top 1-2 nm). Can distinguish between different protein orientations by creating a chemical "fingerprint" of the exposed surface.Data analysis can be complex and often requires principal component analysis (PCA).
Sum Frequency Generation (SFG) Spectroscopy Provides information about the vibrational spectra of molecules at an interface, allowing for the determination of the secondary structure and orientation (e.g., tilt angle) of proteins.[4]Highly sensitive to the orientational order of molecules at an interface.Requires specialized equipment and expertise in spectral analysis.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Provides information about the secondary structure of the immobilized protein (e.g., α-helix, β-sheet content). Changes in the amide I and II bands can indicate conformational changes upon immobilization.Can be performed in a hydrated state, which is more physiologically relevant.Less sensitive to the overall orientation of the protein compared to SFG.

Experimental Protocols

Below are generalized protocols for key experiments used to assess protein orientation. It is important to optimize these protocols for the specific protein and surface being investigated.

Protocol 1: Protein Immobilization on MTS-Hexanoic Acid Surfaces
  • Substrate Preparation: Start with a clean substrate (e.g., gold-coated silicon wafer).

  • Silanization: Immerse the substrate in a solution of (3-mercaptopropyl)trimethoxysilane (MTS) in an appropriate solvent (e.g., ethanol) to form a thiol-terminated monolayer.

  • Hexanoic Acid Functionalization: React the thiol-terminated surface with a bifunctional linker containing a hexanoic acid group and a thiol-reactive group (e.g., maleimide-PEG-NHS ester followed by hydrolysis of the NHS ester). Alternatively, a more direct approach involves the use of a silane with a protected carboxylic acid that is deprotected after monolayer formation.

  • Activation of Carboxylic Acid Groups: Immerse the MTS-hexanoic acid surface in a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0) to activate the carboxyl groups.

  • Protein Immobilization: Introduce the protein solution in a suitable buffer (e.g., PBS, pH 7.4) to the activated surface and allow it to react, forming covalent amide bonds.

  • Washing: Thoroughly rinse the surface with buffer and deionized water to remove non-covalently bound protein.

Protocol 2: Characterization of Protein Orientation by ToF-SIMS
  • Sample Preparation: Prepare samples with the protein of interest immobilized on the MTS-hexanoic acid surface and on a control surface (e.g., a surface known to induce random orientation).

  • Data Acquisition: Acquire ToF-SIMS spectra from multiple spots on each sample using a ToF-SIMS instrument. Use a low-energy ion beam to minimize fragmentation and preserve molecular information.

  • Data Analysis:

    • Identify characteristic peaks corresponding to different amino acid fragments.

    • Perform Principal Component Analysis (PCA) on the spectral data to identify the principal components that differentiate the samples.

    • Analyze the loadings of the principal components to determine which amino acid fragments are more prevalent on the outer surface for each sample, thus inferring the protein's orientation.

Visualizing Experimental Workflows

To better illustrate the processes involved, the following diagrams created using the DOT language describe a typical experimental workflow for protein immobilization and a logical flow for data analysis.

experimental_workflow cluster_prep Surface Preparation cluster_immobilization Protein Immobilization cluster_analysis Orientation Analysis Clean_Substrate Clean Substrate Silanization Silanization Clean_Substrate->Silanization MTS Functionalization Functionalization Silanization->Functionalization Hexanoic Acid Activation Activation Functionalization->Activation EDC/NHS Protein_Incubation Protein Incubation Activation->Protein_Incubation Washing Washing Protein_Incubation->Washing AFM AFM Analysis Washing->AFM ToF_SIMS ToF-SIMS Analysis Washing->ToF_SIMS SFG SFG Analysis Washing->SFG ATR_FTIR ATR-FTIR Analysis Washing->ATR_FTIR

Caption: Experimental workflow for protein immobilization and orientation analysis.

data_analysis_flow Data_Acquisition Acquire ToF-SIMS Spectra Preprocessing Spectral Preprocessing (e.g., peak picking, normalization) Data_Acquisition->Preprocessing PCA Principal Component Analysis (PCA) Preprocessing->PCA Score_Plot Analyze Score Plots (Clustering of different orientations) PCA->Score_Plot Loading_Plot Analyze Loading Plots (Identify key amino acid fragments) PCA->Loading_Plot Interpretation Interpret Protein Orientation Score_Plot->Interpretation Loading_Plot->Interpretation

Caption: Logical flow for ToF-SIMS data analysis to determine protein orientation.

Conclusion

Confirming the orientation of immobilized proteins on MTS-hexanoic acid surfaces requires a multi-faceted approach. While MTS-hexanoic acid provides a versatile platform for covalent protein attachment, the resulting orientation is protein-dependent and must be experimentally verified. Techniques such as AFM offer direct visualization, while ToF-SIMS and SFG spectroscopy provide detailed chemical and structural information about the protein's orientation. By comparing data from MTS-hexanoic acid surfaces with alternative surface chemistries, researchers can gain a deeper understanding of the factors governing protein immobilization and select the optimal surface for their specific application. The detailed protocols and workflows provided in this guide serve as a starting point for developing robust and reliable methods for controlling and confirming protein orientation in your research.

References

Safety Operating Guide

Proper Disposal of 6-((Methylsulfonyl)thio)hexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-((Methylsulfonyl)thio)hexanoic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.

I. Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data related to the safe handling and disposal of this compound.

ParameterValueReference
GHS Hazard Statements H302, H315, H319
GHS Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile rubber), lab coat[1]
Incompatible Materials Strong oxidizing agents[2]

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the methodology for the safe disposal of small laboratory quantities of this compound. The primary principle is to treat this compound as a hazardous chemical waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile rubber is a suitable option), and a lab coat.[1]

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents.[2]

  • Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

  • The container must be in good condition, with a secure, tight-fitting lid.

3. Labeling of Waste Containers:

  • Label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation")

    • The date of accumulation

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and away from sources of ignition.

5. Disposal of Empty Containers:

  • Empty containers that once held this compound should be handled as hazardous waste unless thoroughly decontaminated.

  • To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste.

  • After decontamination, the container may be disposed of as non-hazardous waste, with the label removed or defaced.

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[3] The primary disposal method should be through an approved waste disposal plant.[3][4]

III. Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Wear Appropriate PPE B Segregate and Collect Waste in Labeled Container A->B C Store in Satellite Accumulation Area B->C D Contact EHS for Pickup C->D E Final Disposal at Approved Facility D->E

Caption: Disposal Workflow for this compound.

This structured approach ensures that the disposal of this compound is conducted safely, efficiently, and in compliance with all relevant regulations, thereby building trust in laboratory safety and chemical handling protocols.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((Methylsulfonyl)thio)hexanoic acid
Reactant of Route 2
6-((Methylsulfonyl)thio)hexanoic acid

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